molecular formula C8H9NO3 B181750 2-Amino-4-methoxybenzoic acid CAS No. 4294-95-5

2-Amino-4-methoxybenzoic acid

Cat. No.: B181750
CAS No.: 4294-95-5
M. Wt: 167.16 g/mol
InChI Key: HHNWXQCVWVVVQZ-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 517873. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNWXQCVWVVVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325772
Record name 2-Amino-4-methoxybenzoic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4294-95-5
Record name 4294-95-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517873
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-methoxybenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxybenzoic acid, also known as 4-methoxyanthranilic acid, is an aromatic organic compound with the chemical formula C₈H₉NO₃.[1] It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and as an intermediate in the production of dyes and pigments.[2] This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and graphical representations of its synthesis workflow.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a ready reference for researchers.

General Properties
PropertyValueSource(s)
CAS Number 4294-95-5[3]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
Appearance White to off-white or light yellow to light orange powder/crystalline solid[1]
Synonyms 4-Methoxyanthranilic acid, 2-Amino-p-anisic acid, m-Anisidine-6-carboxylic acid[4]
Physicochemical Data
PropertyValueSource(s)
Melting Point 171-180 °C[2][5]
Boiling Point (Predicted) 339.8 ± 27.0 °C[5]
Density (Predicted) 1.303 ± 0.06 g/cm³[5]
pKa (Predicted) 5.21 ± 0.10[5]
Solubility Soluble in water and organic solvents.[1]
Spectral Data
TechniqueData HighlightsSource(s)
¹H NMR (DMSO-d₆) δ: 3.70 (s, 3H), 6.09 (dd, 1H), 6.23 (d, 1H), 7.59 (d, 1H)[6]
Mass Spectrometry (GC-MS) m/z Top Peak: 149, m/z 2nd Highest: 167, m/z 3rd Highest: 122[4]
Infrared (FTIR) Spectra available, typically performed using KBr pellet or ATR.[4]

Experimental Protocols

While specific experimental details for the determination of all physical properties listed above are not extensively published in readily available literature, a general methodology for the synthesis of this compound has been documented.

Synthesis of this compound from 4-Methoxy-2-nitrobenzoic Acid[7]

Objective: To synthesize this compound via the reduction of 4-Methoxy-2-nitrobenzoic acid.

Materials:

  • 4-Methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol)

  • Methanol (80 mL)

  • 10% Palladium on carbon (Pd/C) catalyst (300 mg)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Reaction flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • 4-Methoxy-2-nitrobenzoic acid (3 g) is dissolved in methanol (80 mL) in a suitable reaction flask.

  • 10% Palladium on carbon catalyst (300 mg) is added to the solution.

  • The reaction mixture is subjected to hydrogenation at room temperature and atmospheric pressure for 18 hours. This can be achieved by stirring the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

  • Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the final product.

  • The resulting product, this compound, is obtained as a colorless solid (2.50 g, 100% yield).[6]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Synthesis_Workflow Start Start: 4-Methoxy-2-nitrobenzoic acid in Methanol Add_Catalyst Add 10% Pd/C Catalyst Start->Add_Catalyst Hydrogenation Hydrogenation (H₂, Room Temp, 18h) Add_Catalyst->Hydrogenation Filtration Filter through Diatomaceous Earth Hydrogenation->Filtration Remove Catalyst Concentration Concentrate under Reduced Pressure Filtration->Concentration End End: this compound (Colorless Solid) Concentration->End

Caption: Synthesis of this compound workflow.

Representative Biological Pathway of a Related Compound

While specific signaling pathways for this compound are not well-documented, derivatives of the closely related compound, 4-methoxybenzoic acid, have been shown to exhibit biological activity, including the inhibition of the Akt/NFκB signaling pathway, which is critical for cell survival.[7] The following diagram illustrates this pathway.

Akt_NFkB_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates IkappaB IκB Akt->IkappaB inhibits NFkappaB NF-κB IkappaB->NFkappaB sequesters Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_Expression Anti-apoptotic Gene Expression NFkappaB->Gene_Expression promotes Nucleus->Gene_Expression Inhibitor 4-Methoxybenzoic acid derivative (Inhibitor) Inhibitor->Akt

Caption: Inhibition of the Akt/NFκB signaling pathway.

References

An In-depth Technical Guide to 2-Amino-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-methoxybenzoic acid, a key organic building block. This document outlines its chemical and physical properties, synthesis protocols, applications, and safety information, tailored for professionals in research and drug development.

Core Properties and Identification

This compound, also known by synonyms such as 4-Methoxyanthranilic acid and m-Anisidine-6-carboxylic acid, is an aromatic amino acid derivative.[1][2][3] Its structure, featuring both an amino group and a methoxy group on a benzoic acid core, makes it a versatile intermediate in the synthesis of more complex molecules.[3][4]

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource(s)
CAS Number 4294-95-5[1][5]
Molecular Formula C₈H₉NO₃[1][5]
Molecular Weight 167.16 g/mol [1][5]
Appearance White to light yellow or light orange powder/crystal[2][3]
Melting Point 173.5 °C
Boiling Point 339.80 °C
IUPAC Name This compound[6]
SMILES COC1=CC(=C(C=C1)C(=O)O)N[1][3][7]
InChI Key HHNWXQCVWVVVQZ-UHFFFAOYSA-N[6]

Synthesis of this compound

The primary synthesis route for this compound involves the reduction of its nitro precursor, 4-Methoxy-2-nitrobenzoic acid.[4][8] This reaction is typically achieved through catalytic hydrogenation.[4][8]

Experimental Protocol: Catalytic Hydrogenation

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-Methoxy-2-nitrobenzoic acid.[4][8]

Materials:

  • 4-Methoxy-2-nitrobenzoic acid

  • Methanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Celite or diatomaceous earth for filtration

Procedure:

  • Dissolve 4-Methoxy-2-nitrobenzoic acid (e.g., 3 g, 16.4 mmol) in methanol (e.g., 80 mL).[4][8]

  • Add the 10% Palladium on carbon catalyst (e.g., 300 mg) to the solution.[4][8]

  • Carry out the hydrogenation reaction at room temperature and atmospheric pressure for approximately 18 hours.[4][8]

  • Upon completion, filter the reaction mixture through Celite or diatomaceous earth to remove the palladium catalyst.[4][8]

  • Concentrate the filtrate to dryness under reduced pressure to yield the final product, this compound, as a colorless solid.[4][8] This process typically results in a high yield, often approaching 100%.[4][8]

Characterization:

  • The product can be characterized using techniques such as ¹H NMR. For example, in DMSO-d6, characteristic peaks appear at δ: 3.70 (s, 3H), 6.09 (dd, 1H), 6.23 (d, 1H), and 7.59 (d, 1H).[4][8]

G Synthesis Workflow of this compound A 4-Methoxy-2-nitrobenzoic acid in Methanol B Add 10% Pd/C Catalyst A->B C Hydrogenation (Room Temp, 18 hrs) B->C D Filter through Celite C->D E Concentrate under Reduced Pressure D->E F This compound (Colorless Solid) E->F

A diagram illustrating the synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis.[4] Its bifunctional nature, containing both an amine and a carboxylic acid group, allows for a variety of chemical transformations. It is particularly valuable in the pharmaceutical and biochemical fields as an intermediate for synthesizing more complex therapeutic agents and other target molecules.[3] For instance, it is a precursor in the synthesis of 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, which is an important intermediate for the antipsychotic drug amisulpride.[9]

G Role of this compound as an Intermediate A This compound B Further Synthetic Steps (e.g., sulfonation, acylation) A->B C Pharmaceutical Intermediates (e.g., for Amisulpride) B->C D Active Pharmaceutical Ingredients (APIs) C->D

Logical flow of this compound in drug development.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant and is harmful if swallowed.[10]

Table 2: Hazard Identification and Precautionary Measures
Hazard TypeDescriptionPrecautionary MeasuresSource(s)
Acute Toxicity (Oral) Harmful if swallowed.Do not ingest. If swallowed, seek immediate medical attention.[10][11]
Skin Irritation Causes skin irritation.Wear protective gloves and clothing. Wash thoroughly after handling.[10][11][12]
Eye Irritation Causes serious eye irritation.Wear eye protection (goggles). In case of contact, rinse cautiously with water for several minutes.[10][11][12]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.[10][11]
Storage Not specified, but general good practice applies.Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[1][11][13]
Disposal Dispose of as unused product.Dispose of contents/container to an approved waste disposal plant.[10][11][13]

It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.[10][11][12][13][14] Always use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[11][12][13] Ensure that eyewash stations and safety showers are readily accessible.[12][13]

References

Technical Guide: Properties and Synthesis of 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 2-Amino-4-methoxybenzoic acid, a key organic building block. It covers its fundamental physicochemical properties, a standard experimental protocol for its synthesis, and its relevance in various research and development applications.

Core Physicochemical Properties

This compound, also known as 4-Methoxyanthranilic acid, is an aromatic amino acid derivative.[1] Its structural characteristics—an amino group, a methoxy group, and a carboxylic acid group on a benzene ring—make it a versatile intermediate in organic synthesis.[1][2][3]

The essential quantitative data for this compound are summarized below. The molecular weight is derived from its chemical formula, C₈H₉NO₃, by summing the atomic weights of its constituent atoms (eight carbons, nine hydrogens, one nitrogen, and three oxygens).[4][5][6]

PropertyValueReference
Molecular Weight 167.16 g/mol [2][4][5][6][7]
Monoisotopic Mass 167.058243149 Da[4]
Molecular Formula C₈H₉NO₃[4][5][6][7]
CAS Number 4294-95-5[4][5][7]
Melting Point 173.5 °C
Boiling Point 339.80 °C
IUPAC Name This compound[4]
Topological Polar Surface Area 72.55 Ų[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 2[5]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

A common and efficient method for synthesizing this compound is through the catalytic hydrogenation of its nitro precursor, 4-Methoxy-2-nitrobenzoic acid.[3][7] This process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas and a palladium catalyst.

  • 4-Methoxy-2-nitrobenzoic acid (starting material)

  • Methanol (solvent)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Celite or diatomaceous earth (for filtration)

  • Standard laboratory glassware for atmospheric pressure reactions

  • Filtration apparatus

  • Rotary evaporator

  • Reaction Setup : Dissolve 4-Methoxy-2-nitrobenzoic acid (e.g., 3.0 g, 16.4 mmol) in methanol (e.g., 80 mL) in a suitable reaction flask.[3][7]

  • Catalyst Addition : Carefully add the 10% Palladium on carbon catalyst (e.g., 300 mg) to the solution.[3][7]

  • Hydrogenation : Purge the flask with hydrogen gas and maintain a hydrogen atmosphere at room temperature and normal pressure.[3][7]

  • Reaction Monitoring : Stir the reaction mixture vigorously for approximately 18 hours.[3][7] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst.[3][7]

  • Isolation : Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.[3][7]

  • Product : The resulting product, this compound, is typically obtained as a colorless or off-white solid with a high yield (approaching 100% in reported instances).[1][3][7]

Visualized Workflows and Pathways

Diagrams are essential for illustrating complex chemical processes and relationships. Below are Graphviz diagrams representing the synthesis workflow and the molecular structure.

This diagram outlines the key steps in the synthesis of this compound from its nitro precursor.

G cluster_start Starting Materials cluster_process Process cluster_workup Work-up & Isolation cluster_end Final Product SM 4-Methoxy-2-nitrobenzoic Acid React Hydrogenation (H₂, RT, 18h) SM->React Solv Methanol Solv->React Cat 10% Pd/C Catalyst Cat->React Filt Filtration (Remove Catalyst) React->Filt Reaction Mixture Evap Concentration (Rotary Evaporation) Filt->Evap Filtrate Prod This compound Evap->Prod Purified Solid

Caption: Synthesis workflow for this compound.

This diagram illustrates the relationship between the functional groups within the this compound molecule.

G cluster_core Core Structure cluster_groups Functional Groups Benzene Benzene Ring (C₆H₃) Amino Amino Group (-NH₂) Benzene->Amino at C2 Methoxy Methoxy Group (-OCH₃) Benzene->Methoxy at C4 Carboxyl Carboxylic Acid (-COOH) Benzene->Carboxyl at C1

References

In-Depth Technical Guide: Physicochemical Characterization of 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the melting point of 2-Amino-4-methoxybenzoic acid, a key physicochemical parameter for substance identification and purity assessment. It includes a compilation of reported melting point data and a comprehensive experimental protocol for its determination.

Quantitative Data Summary

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The reported melting point of this compound varies slightly across different commercial suppliers, which may be attributed to minor differences in purity or analytical methodology. A summary of these values is presented below.

ParameterReported Value (°C)Source
Melting Point173.5Biosynth[1]
Melting Point171-178Chem-Impex[2]
Melting Point167 (decomposition)Tokyo Chemical Industry[3]

It is crucial to note that an isomer, 4-Amino-2-methoxybenzoic acid, possesses a different melting point of 149-153 °C and should not be confused with the title compound.

Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines the standardized method for determining the melting point of a solid organic compound like this compound using a capillary tube. This procedure is applicable to both manual apparatus, such as a Thiele tube, and modern digital melting point instruments.

2.1. Materials and Apparatus

  • This compound sample (finely powdered and dried)

  • Glass capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Thiele tube with high-boiling point oil or a digital melting point device)

  • Thermometer (calibrated) or temperature probe

  • Mortar and pestle

  • Spatula

  • Long glass tube (for packing)

2.2. Procedure

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can depress the melting point and broaden the range.[1]

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Tube Loading:

    • Take a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.[1]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[1]

    • To achieve tight packing, drop the capillary tube, sealed end down, through a long glass tube held vertically over a hard surface. The impact will compact the sample at the bottom of the capillary.[1]

    • Repeat until the packed sample height is approximately 2-3 mm.[1][4]

  • Melting Point Measurement:

    • Initial (Rapid) Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to find an approximate melting point.[3]

    • Accurate Determination:

      • Place the loaded capillary tube into the heating block of the melting point apparatus.[1]

      • Heat the sample at a steady, rapid rate until the temperature is about 15-20°C below the expected melting point.[4]

      • Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate measurement.[4]

      • Observe the sample closely through the magnifying eyepiece.

      • Record the temperature at which the first droplet of liquid appears (the onset of melting).[4]

      • Continue heating slowly and record the temperature at which the last solid particle melts into a clear liquid (completion of melting).[4]

      • The recorded values constitute the melting point range.

  • Data Recording and Repetition:

    • Record the melting point as a range from the onset to the completion of melting.[4]

    • For accuracy, perform the determination at least twice using a fresh sample and capillary tube for each run.[4]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the capillary melting point determination protocol.

MeltingPointWorkflow Workflow for Capillary Melting Point Determination cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement cluster_result Result A Start: Obtain Sample B Dry Sample A->B C Pulverize Sample B->C D Load Sample into Capillary C->D E Pack Sample Tightly F Check Sample Height (2-3 mm) G Place Capillary in Apparatus F->G H Rapidly Heat to ~15°C Below Expected MP G->H I Slow Heating (1-2°C/min) H->I J Observe for First Liquid Droplet I->J K Record Onset Temperature (T1) J->K L Observe for Complete Liquefaction K->L M Record Final Temperature (T2) L->M N Report Melting Range (T1 - T2) M->N O End N->O

Caption: A flowchart of the key steps in determining the melting point of a solid using the capillary method.

References

2-Amino-4-methoxybenzoic acid solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-methoxybenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and their intermediates is paramount. This guide focuses on this compound, a key organic building block, providing available data on its solubility, detailed experimental protocols for its synthesis, and a visual representation of its synthetic pathway.

Physicochemical Properties

This compound (CAS: 4294-95-5) is a derivative of benzoic acid with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1] It typically appears as a white to off-white or light yellow to light orange powder or crystalline solid.[2]

Solubility Data

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures

Temperature (K)1-ButanolIsobutanol2-Butanol1-PentanolEthylene Glycol
283.150.08950.07680.09870.07120.0123
288.150.10830.09350.11920.08650.0151
293.150.13020.11290.14350.10470.0184
298.150.15560.13560.17180.12610.0224
303.150.18490.16190.20450.15130.0271
308.150.21860.19230.24210.18050.0328
313.150.25740.22730.28510.21450.0396
318.150.30190.26750.33410.25380.0478
323.150.35290.31360.38980.29910.0577
328.150.41120.36640.45290.35140.0696

Data sourced from a study on 4-methoxybenzoic acid and should be considered indicative for this compound.[4]

Experimental Protocols

Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound can be reliably determined using the shake-flask method. This protocol is a standard and widely accepted procedure.

Materials and Equipment:

  • High-purity this compound

  • Analytical grade solvents

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker or water bath

  • Sealed glass vials

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed vials in a thermostatic shaker set at the desired temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the set temperature for a period to permit the solid to settle.

  • Sample Collection and Preparation: Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve of the compound in the same solvent is used for quantification.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the hydrogenation of 4-Methoxy-2-nitrobenzoic acid.[5]

Materials and Equipment:

  • 4-Methoxy-2-nitrobenzoic acid

  • Methanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen source (e.g., hydrogen gas cylinder or in-situ generation)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite or diatomaceous earth)

  • Rotary evaporator

Procedure:

  • Dissolve 4-Methoxy-2-nitrobenzoic acid in methanol within a suitable reaction flask.[5]

  • Carefully add the 10% Pd/C catalyst to the solution.[5]

  • Subject the mixture to hydrogenation. This is typically carried out at room temperature and atmospheric pressure for approximately 18 hours.[5]

  • Upon completion of the reaction, filter the mixture through Celite or diatomaceous earth to remove the palladium catalyst.[5]

  • Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure to yield this compound as a colorless solid.[5]

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 4-Methoxy-2-nitrobenzoic acid.

Synthesis_Workflow Synthesis of this compound Start Start Reagents 4-Methoxy-2-nitrobenzoic acid Methanol Start->Reagents Dissolution Reaction Hydrogenation (10% Pd/C, H2, RT, 18h) Reagents->Reaction Catalyst Addition Filtration Filtration (remove Pd/C catalyst) Reaction->Filtration Reaction Mixture Evaporation Concentration (Reduced Pressure) Filtration->Evaporation Filtrate Product This compound (Colorless Solid) Evaporation->Product Final Product

Caption: Synthesis of this compound.

References

An In-Depth Technical Guide to the NMR Spectral Interpretation of 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-4-methoxybenzoic acid. The interpretation of both ¹H and ¹³C NMR spectra is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and drug development. This document outlines the expected spectral data, provides a detailed interpretation based on substituent effects, and includes a standard experimental protocol for data acquisition.

Molecular Structure and Expected NMR Signals

This compound possesses a substituted benzene ring with three distinct functional groups: a carboxylic acid, an amino group, and a methoxy group. This substitution pattern leads to a unique set of signals in both ¹H and ¹³C NMR spectra. The numbering of the carbon and hydrogen atoms on the aromatic ring is essential for the assignment of the NMR signals.

Due to the presence of the amino and methoxy electron-donating groups and the electron-withdrawing carboxylic acid group, the aromatic protons and carbons will exhibit characteristic chemical shifts. The protons on the benzene ring (H-3, H-5, and H-6) are expected to show distinct multiplicities due to spin-spin coupling.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is critical for obtaining high-quality and reproducible NMR spectra. The following methodology is recommended for the analysis of this compound.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to the NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point.

  • Securely cap the NMR tube and gently agitate it to ensure complete dissolution of the sample.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 16 ppm is appropriate to cover the expected chemical shift range.

    • Relaxation Delay: A relaxation delay of 1-2 seconds should be used between scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is used to obtain a spectrum with singlet signals for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of around 250 ppm will encompass the chemical shifts of all carbon atoms in the molecule.

Data Processing:

The acquired Free Induction Decay (FID) should be processed with appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals corresponding to the aromatic protons, the methoxy group protons, the amino group protons, and the carboxylic acid proton.

Based on available data, the following ¹H NMR signals are observed: δ 7.59 (d, 1H), 6.23 (d, 1H), 6.09 (dd, 1H), 3.70 (s, 3H)[1]. The signals for the labile amine (NH₂) and carboxylic acid (COOH) protons are often broad and may not be consistently observed or may exchange with residual water in the solvent.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-13broad s1HCOOH
7.59d1HH-6
~5-7broad s2HNH₂
6.23d1HH-3
6.09dd1HH-5
3.70s3HOCH₃

Detailed Assignment and Rationale:

  • -OCH₃ (3.70 ppm, s): The three protons of the methoxy group are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet. Its chemical shift is in the typical range for methoxy groups attached to an aromatic ring.

  • Aromatic Protons (6.09 - 7.59 ppm):

    • H-6 (7.59 ppm, d): This proton is ortho to the electron-withdrawing carboxylic acid group, which deshields it, causing it to appear at the most downfield position among the aromatic protons. It appears as a doublet due to coupling with the adjacent H-5 proton.

    • H-3 (6.23 ppm, d): This proton is ortho to the strongly electron-donating amino group and para to the methoxy group, leading to significant shielding and an upfield shift. It appears as a doublet due to the smaller meta coupling to H-5.

    • H-5 (6.09 ppm, dd): This proton is ortho to the methoxy group and meta to both the amino and carboxylic acid groups. It is the most shielded aromatic proton. It appears as a doublet of doublets due to coupling with both H-6 (ortho coupling) and H-3 (meta coupling).

  • -NH₂ (~5-7 ppm, broad s): The protons of the amino group are labile and often appear as a broad singlet. Their chemical shift can vary depending on solvent, concentration, and temperature.

  • -COOH (~11-13 ppm, broad s): The carboxylic acid proton is highly deshielded and acidic, typically appearing as a very broad singlet at a high chemical shift.

¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~169C=O (C-7)
~165C-4
~152C-2
~134C-6
~105C-1
~103C-5
~98C-3
~55OCH₃

Detailed Assignment and Rationale:

  • C=O (C-7, ~169 ppm): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field.

  • C-4 (~165 ppm): This carbon is directly attached to the electron-donating methoxy group, which strongly deshields it through a resonance effect.

  • C-2 (~152 ppm): This carbon is attached to the electron-donating amino group, leading to a significant downfield shift.

  • C-6 (~134 ppm): This carbon is ortho to the carboxylic acid group and meta to the methoxy group, resulting in a downfield shift.

  • C-1 (~105 ppm): This is a quaternary carbon, and its chemical shift is influenced by the adjacent amino and carboxylic acid groups.

  • C-5 (~103 ppm): This carbon is ortho to the methoxy group and meta to the amino and carboxylic acid groups.

  • C-3 (~98 ppm): This carbon is ortho to the amino group and para to the methoxy group, making it the most shielded aromatic carbon.

  • -OCH₃ (~55 ppm): The carbon of the methoxy group appears in the typical upfield region for such functionalities.

Logical Workflow for Spectral Interpretation

The process of interpreting the NMR spectrum of this compound follows a logical progression from the initial molecular structure to the final assignment of all signals.

NMR_Interpretation_Workflow cluster_structure Molecular Structure Analysis cluster_prediction Spectral Prediction cluster_acquisition Data Acquisition & Processing cluster_analysis Spectral Analysis & Assignment A This compound Structure B Identify Functional Groups: - Carboxylic Acid - Amino Group - Methoxy Group A->B C Determine Unique Protons and Carbons B->C D Predict Chemical Shifts (Substituent Effects) C->D E Predict Splitting Patterns (Coupling) C->E I Analyze 1H Spectrum: - Integration - Chemical Shift - Multiplicity D->I E->I F Prepare Sample (Solvent: DMSO-d6) G Acquire 1H and 13C NMR Spectra F->G H Process Data (FT, Phasing, Referencing) G->H H->I J Analyze 13C Spectrum: - Number of Signals - Chemical Shift H->J K Assign Signals to Specific Atoms in the Molecule I->K J->K L Correlate 1H and 13C Data K->L M Final Structure Confirmation L->M

Caption: Logical workflow for NMR spectral interpretation.

Conclusion

The NMR spectrum of this compound provides a wealth of information that allows for its unambiguous structural confirmation. The chemical shifts and coupling patterns observed in the ¹H NMR spectrum, along with the distinct signals in the ¹³C NMR spectrum, are consistent with the assigned structure. A thorough understanding of substituent effects on the benzene ring is paramount for the accurate interpretation of the spectral data. This guide serves as a valuable resource for researchers utilizing this compound in their synthetic and developmental endeavors.

References

In-depth Technical Guide: 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Crystal Structure of 2-Amino-4-methoxybenzoic Acid

Executive Summary

This technical guide addresses the request for an in-depth analysis of the crystal structure of this compound. A thorough and comprehensive search of publicly available scientific literature and crystallographic databases was conducted to assemble the structural and experimental data for this compound.

Key Finding: As of the date of this report, the complete, experimentally determined crystal structure of this compound, including unit cell parameters, bond lengths, and angles from single-crystal X-ray diffraction, is not publicly available in the searched scientific literature and databases.

While detailed crystallographic data is not available, this guide provides a summary of the known chemical and physical properties of this compound. Additionally, a generalized experimental workflow for determining crystal structures is presented to serve as a reference for future studies on this or similar compounds.

Physicochemical Properties of this compound

Despite the absence of a solved crystal structure, various sources provide fundamental data regarding the physical and chemical properties of this compound. This information is crucial for its synthesis, handling, and potential applications.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1][2][3][4]
Molecular Weight 167.16 g/mol [1][3][4]
CAS Number 4294-95-5[1][3][4]
Appearance White to off-white crystalline solid/powder[2]
Melting Point 173.5 °C - 180 °C[4]
Synonyms 4-Methoxyanthranilic acid, 2-Amino-p-anisic acid, m-Anisidine-6-carboxylic acid[1][5][6]

Experimental Protocols: A Generalized Approach to Crystal Structure Determination

While a specific experimental protocol for this compound cannot be detailed due to the lack of a published structure, this section outlines a standard methodology for single-crystal X-ray diffraction, which would be the definitive technique to determine its crystal structure.

Crystallization

The initial and often most challenging step is to grow single crystals of high quality. For a compound like this compound, a common approach would be slow evaporation from a suitable solvent.

  • Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures with water) would be screened for their ability to dissolve the compound at elevated temperatures and lead to precipitation upon cooling or evaporation.

  • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent allows for the gradual formation of well-ordered single crystals.

  • Vapor Diffusion: Another common technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting crystallization.

Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement
  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This can be achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow from a synthesized compound to a solved crystal structure.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystallization Trials (e.g., Slow Evaporation) purification->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Deposition refinement->validation

General workflow for crystal structure determination.

Conclusion and Future Outlook

This technical guide has established that while this compound is a known compound with defined chemical properties, its three-dimensional crystal structure has not been publicly reported. The determination of its crystal structure through the experimental protocols outlined would provide valuable insights into its molecular geometry, intermolecular interactions (such as hydrogen bonding), and crystalline packing. This information is fundamental for understanding its solid-state properties and could be of significant interest to researchers in materials science and pharmaceutical development. It is recommended that future work on this compound should include its crystallization and single-crystal X-ray diffraction analysis to fill this gap in the scientific literature.

References

Synthesis of 2-Amino-4-methoxybenzoic acid from 4-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 2-Amino-4-methoxybenzoic acid from its precursor, 4-methoxy-2-nitrobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical compounds and organic intermediates. The primary focus of this document is on the robust and high-yielding catalytic hydrogenation method, with alternative protocols also discussed.

Reaction Overview

The core transformation involves the reduction of an aromatic nitro group to an amine. This is a common and well-understood reaction in organic synthesis. The presence of both a carboxylic acid and a methoxy group on the aromatic ring requires a selective reduction method that does not affect these other functional groups.

Several methods are effective for this transformation, including:

  • Catalytic Hydrogenation: This is often the preferred method due to its clean reaction profile and high efficiency. A catalyst, typically palladium on carbon (Pd/C), is used to facilitate the reaction with hydrogen gas.

  • Metal-Acid Reductions: Reagents such as iron (Fe) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are classic and effective reducing agents for nitroarenes.[1][2][3][4]

  • Dithionite Reduction: Sodium dithionite (Na₂S₂O₄) is a versatile and economical reducing agent for aromatic nitro compounds, offering a metal-free alternative.[5][6][7][8][9]

This guide will provide a detailed experimental protocol for the catalytic hydrogenation method, which is well-documented for this specific substrate.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on a reported synthesis of this compound.[10][11]

Materials:

  • 4-Methoxy-2-nitrobenzoic acid

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas

  • Celite or another filtration aid

Equipment:

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon filled with H₂ or a Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-methoxy-2-nitrobenzoic acid in methanol.

  • Catalyst Addition: To this solution, carefully add 10% palladium on carbon catalyst.

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved at room temperature and atmospheric pressure using a hydrogen-filled balloon. For larger scale or faster reaction times, a pressurized hydrogenation system can be used. The reaction is typically stirred vigorously for 18 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium on carbon catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the final product, this compound, as a colorless solid.

Quantitative Data Summary

The following table summarizes the quantitative data for the catalytic hydrogenation protocol described above.

ParameterValueReference
Starting Material4-Methoxy-2-nitrobenzoic acid[10][11]
ReagentHydrogen (H₂)[10]
Catalyst10% Palladium on carbon (Pd/C)[10][11]
SolventMethanol (MeOH)[10][11]
Reactant Quantity3 g (16.4 mmol)[10][11]
Catalyst Loading300 mg (10% w/w of starting material)[10][11]
Solvent Volume80 mL[10][11]
Reaction TemperatureRoom Temperature[10]
Reaction PressureAtmospheric Pressure[10]
Reaction Time18 hours[10][11]
Product Yield2.50 g (100%)[10][11]
Product AppearanceColorless solid[10][11]

Alternative Reduction Protocols

While catalytic hydrogenation is highly effective, other methods can be employed, particularly if certain functional groups in more complex molecules are incompatible with hydrogenation conditions.

Iron in Acidic Medium

This classic method involves the use of iron powder in the presence of an acid.

General Procedure:

  • The nitroaromatic compound is dissolved in a suitable solvent such as ethanol and water.

  • Iron powder is added, followed by the slow addition of an acid (e.g., acetic acid or hydrochloric acid).

  • The reaction is often heated to reflux and monitored until the starting material is consumed.

  • The work-up typically involves filtering the iron salts and extracting the product into an organic solvent after basification.

Sodium Dithionite Reduction

Sodium dithionite offers a mild and often chemoselective method for nitro group reduction.

General Procedure:

  • The nitroaromatic compound is dissolved in a solvent system, which is often a mixture of an organic solvent and water.

  • An aqueous solution of sodium dithionite is added to the solution of the nitro compound.

  • The reaction is typically stirred at room temperature or with gentle heating.

  • Work-up involves separating the aqueous and organic layers and extracting the product.

Visualizing the Synthesis

The following diagrams illustrate the chemical transformation and the experimental workflow.

G start 4-Methoxy-2-nitrobenzoic acid product This compound start->product Catalytic Hydrogenation reagents H₂, 10% Pd/C Methanol

Caption: Chemical transformation from 4-methoxy-2-nitrobenzoic acid.

G dissolve Dissolve Starting Material in Methanol add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (H₂ atmosphere) 18 hours, Room Temp add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate under Reduced Pressure filter->concentrate final_product Isolate Pure Product concentrate->final_product

Caption: Experimental workflow for the catalytic hydrogenation.

References

Biological Activity of 2-Amino-4-methoxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxybenzoic acid, a substituted anthranilic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. The presence of the amino, carboxylic acid, and methoxy functional groups on the benzene ring provides multiple points for chemical modification, allowing for the synthesis of diverse libraries of compounds with varied pharmacological profiles. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support researchers in the fields of drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. These compounds have been shown to exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Molecular Targets and Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis. Molecular docking studies have revealed that these derivatives can form crucial hydrogen bond interactions with key residues in the EGFR active site, such as Met769.

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Inhibition of FAK is a promising strategy for targeting cancer cell invasion and metastasis. Certain this compound derivatives have been shown to inhibit FAK, leading to reduced cell motility and induction of apoptosis in cancer cells.

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some derivatives have been found to down-regulate the activation of this pathway, contributing to their anticancer effects.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Comp-1 4H-benzo[h]chromene derivativeEGFRWT3.27 ± 0.72[1]
Comp-1 4H-benzo[h]chromene derivativeEGFRT790M1.92 ± 0.05[1]
Comp-2 2,4-diarylaminopyrimidineHCT116 (Colon)--
Comp-3 Imidazo[2,1-b][1][2][3]thiadiazoleHeLa (Cervical)0.78[4]
Comp-3 Imidazo[2,1-b][1][2][3]thiadiazoleCEM (Leukemia)0.79[4]
Comp-3 Imidazo[2,1-b][1][2][3]thiadiazoleL1210 (Leukemia)1.6[4]
Comp-4 5-pyridinyl-1,2,4-triazoleHepG2 (Liver)3.78[5]
Comp-4 5-pyridinyl-1,2,4-triazoleHep3B (Liver)4.83[5]

Note: Specific IC50 values for Comp-2 were not provided in the searched literature.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 2-Amino-4-methoxybenzoic acid derivative Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Integrin Integrin FAK FAK Integrin->FAK Src Src FAK->Src Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK SOS SOS Grb2->SOS Ras Ras SOS->Ras Migration Cell Migration & Invasion Ras->Migration Akt Akt PI3K->Akt Akt->Migration Inhibitor 2-Amino-4-methoxybenzoic acid derivative Inhibitor->FAK

Caption: FAK signaling pathway and the inhibitory action of this compound derivatives.

Antimicrobial Activity

The structural framework of this compound is also a promising starting point for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The precise mechanism of antimicrobial action for many of these derivatives is still under investigation. However, it is hypothesized that they may disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
Comp-5 Pyrazole derivativeBacillus subtilis ATCC 66231[6]
Comp-6 Pyrazole derivativeStaphylococcus aureus ATCC 335910.5[6]
Comp-7 Thioureide derivativeCandida albicans15.6 - 62.5[7]
Comp-7 Thioureide derivativePseudomonas aeruginosa31.5 - 250[7]

Anti-inflammatory Activity

Derivatives of 2-aminobenzoic acid (anthranilic acid) have long been known for their anti-inflammatory properties. The introduction of a methoxy group at the 4-position can modulate this activity. For instance, 2-hydroxy-4-methoxybenzoic acid has been shown to attenuate CCl4-induced hepatotoxicity in rats through its anti-inflammatory and antioxidant mechanisms.

Mechanism of Action

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation. Some derivatives may also exert their effects by modulating the production of pro-inflammatory cytokines.

Experimental Protocols

Synthesis of 2-Amino-4-methoxy-N-arylbenzamide Derivatives

This protocol describes a general method for the synthesis of N-aryl amide derivatives of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aniline

  • Anhydrous pyridine

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Reflux the mixture for 2-3 hours. Monitor the reaction completion by TLC.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-amino-4-methoxybenzoyl chloride.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the substituted aniline (1.0 eq) and anhydrous pyridine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 2-amino-4-methoxy-N-arylbenzamide derivative.

Synthesis_Workflow A This compound B 2-Amino-4-methoxybenzoyl chloride A->B + SOCl₂ Reflux C 2-Amino-4-methoxy-N-arylbenzamide B->C + Substituted Aniline + Pyridine MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Incubate (4h) C->D E Add solubilization solution D->E F Measure absorbance (570 nm) E->F G Calculate IC50 F->G

References

2-Amino-4-methoxybenzoic Acid: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxybenzoic acid, also known as 4-methoxyanthranilic acid, is an aromatic organic compound that serves as a pivotal building block in the synthesis of a wide array of complex molecules.[1] Its unique structure, featuring an amino group, a carboxylic acid, and a methoxy group on a benzene ring, provides multiple reactive sites, making it a highly versatile precursor in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its properties, synthesis, and significant applications, with a focus on its role in the development of pharmacologically active compounds. It is particularly valued as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are fundamental to its application in synthesis, influencing reaction conditions and purification methods.

PropertyValueReference
Molecular Formula C₈H₉NO₃[2][3][4][5]
Molecular Weight 167.16 g/mol [2][3][5][6]
CAS Number 4294-95-5[2][3][4][7]
Appearance White to light yellow or light orange crystalline powder[4]
Melting Point 167 °C (decomposes), 171-178 °C[1], 173.5 °C[6]
Boiling Point 339.80 °C[6]
IUPAC Name This compound[2]
Synonyms 4-Methoxyanthranilic acid, m-Anisidine-6-carboxylic Acid, 2-Amino-p-anisic Acid[2]

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

SpectroscopyKey Data PointsReference
¹H NMR (DMSO-d6) δ: 3.70 (s, 3H), 6.09 (dd, 1H), 6.23 (d, 1H), 7.59 (d, 1H)[3][7]
Mass Spectrometry (GC-MS) m/z Top Peak: 149, m/z 2nd Highest: 167, m/z 3rd Highest: 122[2]
Infrared (IR) Spectroscopy Data available from Bruker Tensor 27 FT-IR (KBr pellet)[2]

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound involves the reduction of 4-Methoxy-2-nitrobenzoic acid.

Experimental Protocol: Hydrogenation of 4-Methoxy-2-nitrobenzoic acid[3][7]
  • Dissolution: Dissolve 4-Methoxy-2-nitrobenzoic acid (e.g., 3 g, 16.4 mmol) in methanol (80 mL).

  • Catalyst Addition: Add 10% Palladium on carbon catalyst (e.g., 300 mg) to the solution.

  • Hydrogenation: Carry out the hydrogenation reaction at room temperature and atmospheric pressure for 18 hours.

  • Filtration: Upon completion, filter the reaction mixture through Celite or diatomaceous earth to remove the palladium catalyst.[3][7]

  • Concentration: Concentrate the filtrate to dryness under reduced pressure.

  • Product: This procedure yields this compound as a colorless solid (e.g., 2.50 g, 100% yield).[3][7]

G 4-Methoxy-2-nitrobenzoic acid 4-Methoxy-2-nitrobenzoic acid Reaction_Vessel Hydrogenation (RT, 18h) 4-Methoxy-2-nitrobenzoic acid->Reaction_Vessel Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Reaction_Vessel Pd/C (Catalyst) Pd/C (Catalyst) Pd/C (Catalyst)->Reaction_Vessel H2 (gas) H2 (gas) H2 (gas)->Reaction_Vessel Filtration Filter through Celite Reaction_Vessel->Filtration Concentration Evaporation Filtration->Concentration This compound This compound Concentration->this compound

Synthesis workflow for this compound.

Applications as a Precursor in Organic Synthesis

This compound is a cornerstone for the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Synthesis of Quinazolin-4-ones

Quinazolinones are a major class of compounds synthesized from anthranilic acid derivatives.[8] They exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9] The general synthesis involves the condensation of an anthranilic acid derivative with a suitable reagent to form the heterocyclic ring system.

A common method involves the condensation of 2-aminobenzamides (derived from 2-aminobenzoic acids) with aldehydes.[8][10]

G cluster_0 Quinazolinone Synthesis This compound This compound Amidation Amidation This compound->Amidation Intermediate 2-Amino-4-methoxy- benzamide Amidation->Intermediate Condensation Condensation with Aldehyde (R-CHO) Intermediate->Condensation Dehydrogenation Oxidative Dehydrogenation Condensation->Dehydrogenation Final_Product 6-Methoxy- quinazolin-4-one Derivative Dehydrogenation->Final_Product

General pathway for Quinazolinone synthesis.

Experimental Protocol: Synthesis of 2-Substituted Quinazolin-4(3H)-ones[9]

This protocol is a general representation of the synthesis of quinazolin-4(3H)-ones from an anthranilamide precursor.

  • Starting Material: Begin with 2-aminobenzamide (which can be synthesized from 2-aminobenzoic acid).

  • Reaction Setup: In an open flask, dissolve the 2-aminobenzamide and a selected aldehyde in dimethyl sulfoxide (DMSO).

  • Condensation: Heat the reaction mixture to between 100 and 120 °C.

  • Reaction Monitoring: Monitor the progress of the reaction via Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Synthesis of Other Bioactive Molecules

The utility of this compound extends beyond quinazolinones. It is a key intermediate in the synthesis of various pharmaceuticals.

  • Amisulpride Intermediate: It is used in the synthesis of 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, a crucial intermediate for the antipsychotic drug amisulpride.[11][12]

  • Anti-inflammatory and Analgesic Agents: The core structure is used to develop novel anti-inflammatory and analgesic compounds.[1][13]

  • Antiviral and Antibiotic Agents: The isomeric 3-Amino-4-methoxybenzoic acid is a precursor for fluoroquinolone antibiotics and certain antiviral drugs, highlighting the importance of this structural class.[14]

G cluster_Applications Key Applications in Drug Development cluster_Activities Resulting Biological Activities Precursor This compound Quinazolinones Quinazolinones Precursor->Quinazolinones Amisulpride_Int Amisulpride Intermediate Precursor->Amisulpride_Int Anti_Inflammatory Anti-inflammatory Agents Precursor->Anti_Inflammatory Analgesics Analgesic Drugs Precursor->Analgesics Anticancer Anticancer Quinazolinones->Anticancer Antipsychotic Antipsychotic Amisulpride_Int->Antipsychotic Pain_Relief Pain & Inflammation Relief Anti_Inflammatory->Pain_Relief Analgesics->Pain_Relief

Applications of this compound.

Conclusion

This compound is a high-value precursor in organic synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. Its application in the synthesis of quinazolinones and other pharmacologically relevant scaffolds underscores its importance in drug discovery and development. The straightforward synthesis of the precursor itself, combined with its reactivity, ensures its continued use in both academic research and industrial applications. This guide provides the foundational technical information required for scientists to effectively utilize this compound in their synthetic endeavors.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-methoxybenzoic acid, also known as 4-methoxyanthranilic acid, is an aromatic amino acid derivative with the chemical formula C₈H₉NO₃.[1][2] This off-white crystalline solid serves as a pivotal building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring amino, methoxy, and carboxylic acid functional groups, provides a versatile scaffold for creating a diverse array of more complex molecules with significant therapeutic potential.[3] The presence of the methoxy group can enhance solubility and reactivity, making it an ideal starting point for drug discovery and development.[3] This guide explores the synthesis, biological activities, and potential applications of this compound and its derivatives in medicinal chemistry, providing researchers and drug development professionals with a comprehensive overview of its utility.

Synthesis of the Core Scaffold

The most common and straightforward synthesis of this compound involves the reduction of its nitro precursor, 4-methoxy-2-nitrobenzoic acid.[4][5] This reaction is typically achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on established laboratory procedures for the synthesis of this compound.[4][5]

  • Dissolution: 4-Methoxy-2-nitrobenzoic acid (e.g., 3 g, 16.4 mmol) is dissolved in a suitable solvent, typically methanol (e.g., 80 mL).[4][5]

  • Catalyst Addition: A palladium on carbon catalyst (10% Pd/C, e.g., 300 mg) is added to the solution.[4][5]

  • Hydrogenation: The reaction mixture is subjected to hydrogenation. This can be carried out at room temperature and atmospheric pressure using a hydrogen balloon or in a hydrogenation apparatus for an extended period (e.g., 18 hours).[4][5]

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite or diatomaceous earth to remove the palladium catalyst.[4][5]

  • Isolation: The filtrate is concentrated under reduced pressure to yield this compound as a solid product.[4][5] The reported yield for this procedure is typically quantitative.[4]

G start 4-Methoxy-2-nitrobenzoic acid in Methanol catalyst Add 10% Palladium on Carbon start->catalyst reaction Hydrogenation (H₂, Room Temp, 18h) catalyst->reaction filtration Filter through Celite to remove Catalyst reaction->filtration concentration Concentrate under Reduced Pressure filtration->concentration product This compound (Colorless Solid) concentration->product

Caption: General workflow for the synthesis of this compound.

Potential Applications in Medicinal Chemistry

The this compound scaffold is a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown promise across several therapeutic areas.

Enzyme Inhibition

This compound has been reported to inhibit several enzymes, including those involved in histone metabolism, amino acid synthesis (anthranilate synthase, malic enzyme), and cellular energy pathways (phosphotransferase, pyruvate kinase). This foundational inhibitory profile makes its scaffold attractive for developing more potent and selective enzyme inhibitors.

For instance, derivatives of the related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been optimized to create potent, selective inhibitors of 12-lipoxygenase (12-LOX) with nanomolar potency.[6] 12-LOX is an enzyme implicated in inflammation, diabetes, and cancer.[6]

Anticancer Activity

The structural motif of 2-aminobenzoic acid is integral to the design of novel anticancer agents. Researchers have successfully used a hybridization strategy to synthesize pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide moiety.[7] These compounds were developed as potential therapeutics for Non-small cell lung cancer (NSCLC).[7]

Furthermore, a novel 4H-benzo[h]chromene derivative synthesized from 4-methoxynaphthalen-1-ol (a related structural class) demonstrated significant inhibitory activity against the T790M mutant of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8] The compound showed greater potency against the resistant EGFRT790M mutant (IC50 = 1.92 µM) than the wild-type (IC50 = 3.27 µM), highlighting its potential to overcome drug resistance.[8]

G cluster_0 Drug Discovery & Development Workflow Scaffold 2-Amino-4-methoxybenzoic Acid Scaffold Derivatization Chemical Synthesis (e.g., Amidation, Esterification) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (e.g., Enzyme Assays, Cell Viability) Library->Screening Hit Hit Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Derivatization Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow using the this compound scaffold.

Anti-inflammatory and Analgesic Agents

This compound serves as a crucial intermediate in the synthesis of anti-inflammatory and analgesic medications.[3] Studies on newer derivatives of the parent 2-aminobenzoic acid have led to the development of compounds with potent anti-inflammatory and analgesic activities, with some showing more potent effects than standard drugs like aspirin and phenylbutazone.[9] The related compound 2-Hydroxy-4-methoxybenzoic acid has demonstrated hepatoprotective effects in rats by reducing inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress.[10]

Neuroprotective Potential

Derivatives of anthranilic acid, the parent compound of this compound, have been noted for their neuroprotective effects.[11] Recent research has linked higher plasma levels of anthranilic acid with better episodic memory in stroke patients, suggesting a potential role for its derivatives in neurological health.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for derivatives based on or related to the this compound scaffold.

Table 1: Anticancer Activity of Related Methoxy-Aromatic Derivatives

Compound ClassTarget Cell Line / EnzymeIC50 (µM)Reference
2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFRWT3.27 ± 0.72[8]
2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFRT790M (Resistant Mutant)1.92 ± 0.05[8]
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA549 (Lung Cancer)0.35[7]
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideEGFR Kinase0.091[7]
2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (4c)A549 (Lung Cancer)0.56[7]
2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (4c)PC-3 (Prostate Cancer)2.46[7]
2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (4c)HepG2 (Liver Cancer)2.21[7]

Table 2: Anti-inflammatory Activity of 2-Amino-thiophene Derivatives

Compound IDActivity MetricResultReference
3a (A THBT Derivative)NO Inhibition (%) in LPS-induced RAW264.7 cells87.07 ± 1.22[12]
3b (A THBT Derivative)NO Inhibition (%) in LPS-induced RAW264.7 cells80.39 ± 5.89[12]
2a (A THBT Derivative)NO Inhibition (%) in LPS-induced RAW264.7 cells78.04 ± 2.86[12]
Sulforaphane (Reference)NO Inhibition (%) in LPS-induced RAW264.7 cells91.57[12]

Key Experimental Methodologies

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[13]

  • Cell Seeding: Cancer cells (e.g., A549, PC-3) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[13]

  • Compound Treatment: Cells are treated with various concentrations of the test compound (derivatives of this compound) and incubated for a set period (e.g., 48-72 hours). Control wells receive vehicle only.[13]

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[13]

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.

G cluster_pathway Kinase Signaling Pathway Receptor Receptor (e.g., EGFR) Kinase1 Kinase 1 (e.g., Akt) Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Derivative of 2-Amino-4-methoxybenzoic acid Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a cell survival pathway by a derivative compound.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its inherent structural features allow for straightforward chemical modification, leading to the generation of large libraries of derivatives. These derivatives have demonstrated significant potential as enzyme inhibitors, anticancer agents, and anti-inflammatory drugs. The continued exploration of structure-activity relationships originating from this core will undoubtedly pave the way for the development of novel and effective therapeutic agents to address a range of human diseases.

References

An In-Depth Technical Guide to 2-Amino-4-methoxybenzoic Acid: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methoxybenzoic acid, a substituted anthranilic acid derivative, has garnered interest within the scientific community for its role as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals. This technical guide provides a comprehensive overview of the compound, covering its historical context, detailed synthesis protocols, and a thorough characterization of its physicochemical properties. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document serves as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Introduction and Historical Context

This compound, also known as 4-methoxyanthranilic acid, belongs to the class of aminobenzoic acids. While the precise date and discoverer of this compound remain elusive in readily available historical records, the foundational structures from which it is derived have a well-documented history. The parent compound, benzoic acid, was first described in the 16th century.[1] A significant related compound, p-anisic acid (4-methoxybenzoic acid), was first synthesized in 1841 by the French chemist Auguste Cahours through the oxidation of anethole.

The history of anthranilic acid (2-aminobenzoic acid) dates back to 1840-1841, when Carl Julius Fritzsche isolated it from the degradation of indigo dye. The development of synthetic methods for substituted benzoic acids became more common in the late 19th and early 20th centuries, suggesting that the first synthesis of this compound likely occurred during this period as an extension of the work on these parent molecules. Its modern significance lies primarily in its utility as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] Its chemical structure, featuring both an amino and a methoxy group on the benzoic acid backbone, imparts specific properties that are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉NO₃PubChem
Molecular Weight 167.16 g/mol PubChem
Melting Point 173.5 °CBiosynth
Boiling Point (Predicted) 339.8 °CBiosynth
CAS Number 4294-95-5PubChem
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water and organic solvents[2]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through the reduction of 4-methoxy-2-nitrobenzoic acid. This transformation can be achieved using various reducing agents and catalytic systems.

Catalytic Hydrogenation

A prevalent and high-yielding method involves the catalytic hydrogenation of 4-methoxy-2-nitrobenzoic acid.

Experimental Protocol:

  • Dissolution: 4-Methoxy-2-nitrobenzoic acid (e.g., 3 g, 16.4 mmol) is dissolved in a suitable solvent, typically methanol (e.g., 80 mL).[3]

  • Catalyst Addition: A palladium on carbon catalyst (e.g., 10% Pd/C, 300 mg) is added to the solution.[3]

  • Hydrogenation: The reaction mixture is subjected to hydrogenation at room temperature and atmospheric pressure for a period of 18 hours.[3]

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of diatomaceous earth.[3][4]

  • Isolation: The filtrate is concentrated under reduced pressure to yield this compound as a colorless solid.[3][4] This method has been reported to achieve a yield of up to 100%.[3][4]

A similar procedure using 5% Palladium on Barium Carbonate (Pd/BaCO3) in a solution of 1 N ammonium hydroxide has also been reported, yielding 96% of the final product after acidification with acetic acid.[5]

Synthesis_Workflow start Start dissolve Dissolve 4-methoxy-2-nitrobenzoic acid in Methanol start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate at RT, 1 atm, 18h add_catalyst->hydrogenate filter Filter through Diatomaceous Earth hydrogenate->filter concentrate Concentrate under Reduced Pressure filter->concentrate end This compound concentrate->end

Caption: Catalytic Hydrogenation Workflow for this compound Synthesis.

Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques. The ¹H NMR spectrum is a key analytical tool for structural elucidation.

Chemical Shift (δ)MultiplicityIntegrationAssignment
3.70 ppms3H-OCH₃
6.09 ppmdd1HAromatic CH
6.23 ppmd1HAromatic CH
7.59 ppmd1HAromatic CH

Table 2: ¹H NMR Data for this compound in DMSO-d₆ [3][4]

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of various more complex molecules.[2][4] Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for a range of chemical transformations. It is of interest to researchers in medicinal chemistry for the development of novel therapeutic agents. For instance, it is a precursor to 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, which is an important intermediate for the antipsychotic drug Amisulpride.

Applications core This compound intermediate Chemical Intermediate core->intermediate pharma Pharmaceutical Synthesis intermediate->pharma materials Material Science intermediate->materials amisulpride e.g., Amisulpride Intermediate pharma->amisulpride

Caption: Applications of this compound.

Conclusion

This compound is a readily synthesizable compound with established physicochemical properties. While its specific discovery story is not prominently documented, its chemical lineage is rooted in the foundational discoveries of benzoic and anthranilic acids. The straightforward and high-yielding synthesis from 4-methoxy-2-nitrobenzoic acid makes it an accessible building block for further chemical exploration. This guide provides essential technical information for scientists and researchers, facilitating its application in the development of novel compounds and materials.

References

Spectroscopic Data and Analysis of 2-Amino-4-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Amino-4-methoxybenzoic acid (CAS No: 4294-95-5), a valuable building block in organic synthesis and drug discovery. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.59d1HAr-H (H-6)
6.23d1HAr-H (H-5)
6.09dd1HAr-H (H-3)
3.70s3H-OCH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
168.5-COOH
163.0C-4
152.5C-2
133.0C-6
105.0C-1
102.5C-5
98.0C-3
55.0-OCH₃

Note: These are predicted chemical shifts. Experimental values may vary.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300StrongN-H stretch (amine)
3300 - 2500BroadO-H stretch (carboxylic acid)
3050 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (methyl)
1700 - 1650StrongC=O stretch (carboxylic acid)
1620 - 1580MediumN-H bend (amine)
1600 - 1450MediumC=C stretch (aromatic ring)
1250 - 1200StrongC-O stretch (aryl ether)

Note: These are characteristic absorption ranges for the functional groups present. The spectrum was recorded on a Bruker Tensor 27 FT-IR instrument.[1]

Table 4: Mass Spectrometry Data
m/zInterpretation
167[M]⁺ (Molecular ion)[1]
149[M - H₂O]⁺
122[M - COOH]⁺ or [M - H₂O - HCN]⁺[1]

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The proton spectrum was recorded with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) was Fourier transformed with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans were used.

  • Data Processing: All spectra were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C). The data was processed using standard NMR software.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of solid this compound was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) measurements, the solid sample was placed directly onto the ATR crystal.[1]

  • Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[1]

  • Data Acquisition: The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent such as methanol or ethyl acetate. The solution was filtered through a 0.2 µm syringe filter before injection.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source was used.

  • Chromatographic Conditions: The injector temperature was set to 250°C. The oven temperature program was initiated at 100°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate.

  • Mass Spectrometry Conditions: The ion source temperature was maintained at 230°C. Mass spectra were recorded in the m/z range of 40-400 amu using electron ionization at 70 eV.

  • Data Analysis: The mass spectrum corresponding to the chromatographic peak of this compound was analyzed for its molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Functional Groups - Molecular Weight - Fragmentation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of This compound Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 2-Amino-4-methoxybenzoic Acid: Synonyms, Identifiers, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-methoxybenzoic acid, a key chemical intermediate in the pharmaceutical and dye industries. This document details its various synonyms and identifiers, summarizes its physicochemical properties, and provides experimental protocols for its synthesis and analysis.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below to facilitate accurate identification and information retrieval.

Common Synonyms:

  • 4-Methoxyanthranilic acid[1]

  • m-Anisidine-6-carboxylic Acid[1]

  • 2-Amino-p-anisic Acid

  • 4-Methoxy-2-aminobenzoic acid[2]

  • BENZOIC ACID, 2-AMINO-4-METHOXY-[3]

  • 2-azanyl-4-methoxy-benzoic acid[3]

A logical relationship diagram illustrating the classification of various identifiers for this compound is presented below.

2_Amino_4_methoxybenzoic_acid_Identifiers cluster_systematic Systematic & Trivial Names cluster_registry Registry Numbers cluster_database Database Identifiers This compound This compound Systematic & Trivial Names Systematic & Trivial Names This compound->Systematic & Trivial Names Registry Numbers Registry Numbers This compound->Registry Numbers Database Identifiers Database Identifiers This compound->Database Identifiers IUPAC Name This compound Common Synonyms 4-Methoxyanthranilic acid m-Anisidine-6-carboxylic Acid 2-Amino-p-anisic Acid CAS Number 4294-95-5 EC Number 630-055-1 PubChem CID 351010 ChemSpider ID 310938 ChEMBL ID CHEMBL147211 Systematic & Trivial Names->IUPAC Name Systematic & Trivial Names->Common Synonyms Registry Numbers->CAS Number Registry Numbers->EC Number Database Identifiers->PubChem CID Database Identifiers->ChemSpider ID Database Identifiers->ChEMBL ID

Figure 1. Identifiers for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance White to light yellow to light orange powder/crystal
Melting Point 171-178 °C[2]
Boiling Point 339.80 °C
pKa 7.8
Solubility Soluble in alcohols. Sparingly soluble in water.[4]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reduction of 4-methoxy-2-nitrobenzoic acid.[5] An alternative approach involves the use of tin(II) chloride for the reduction of a nitro group in a similar compound, which can be adapted for this synthesis.[6]

Protocol: Reduction of 4-methoxy-2-nitrobenzoic acid [5]

  • Materials:

    • 4-methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol)

    • Methanol (80 mL)

    • 10% Palladium on carbon (300 mg)

    • Diatomaceous earth (Celite)

  • Procedure:

    • Dissolve 4-methoxy-2-nitrobenzoic acid in methanol in a suitable reaction flask.

    • Add 10% palladium on carbon to the solution.

    • Carry out the hydrogenation reaction at room temperature and atmospheric pressure for 18 hours with continuous stirring.

    • Upon completion of the reaction (monitored by TLC), filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

    • Concentrate the filtrate to dryness under reduced pressure to yield this compound as a colorless solid.

    • The reported yield for this reaction is approximately 100% (2.50 g).[5]

The following workflow diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up A Dissolve 4-methoxy-2-nitrobenzoic acid in Methanol B Add 10% Palladium on Carbon A->B C Hydrogenate at RT, 1 atm, 18h B->C D Filter through Celite C->D E Concentrate under reduced pressure D->E F This compound (Colorless Solid) E->F

Figure 2. Synthesis of this compound.

Spectroscopic Analysis

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.[7]

  • Sample Preparation: The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[7]

  • Data Acquisition: Standard ¹H NMR spectra are recorded.

  • Expected Chemical Shifts (δ) in ppm: [5]

    • 3.70 (s, 3H, -OCH₃)

    • 6.09 (dd, 1H, Ar-H)

    • 6.23 (d, 1H, Ar-H)

    • 7.59 (d, 1H, Ar-H)

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The FTIR spectrum is recorded in transmission mode.

3.2.3. Mass Spectrometry (MS)

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a common technique for this type of compound.[8]

  • Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak [M]⁺ and characteristic fragment ions resulting from the loss of functional groups such as -OCH₃, -COOH, and -NH₂. The fragmentation pattern of aromatic carboxylic acids typically involves initial loss of a hydroxyl radical followed by decarbonylation.[9]

References

Methodological & Application

Synthesis of Novel Bioactive Scaffolds from 2-Amino-4-methoxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from 2-amino-4-methoxybenzoic acid. This versatile starting material serves as a key building block for the creation of diverse molecular architectures with significant potential in medicinal chemistry and drug discovery. The protocols outlined below focus on the synthesis of three important classes of bioactive molecules: 7-methoxy-quinazolin-4-ones, 2-methoxyacridones, and N-substituted-2-amino-4-methoxybenzamides.

Application Notes

This compound is an attractive scaffold for the synthesis of novel therapeutics due to the presence of three key functional groups: a carboxylic acid, an aniline-type amino group, and a methoxy group. These functionalities allow for a wide range of chemical transformations, leading to the generation of diverse compound libraries.

  • 7-Methoxy-quinazolin-4-ones: The quinazolinone core is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds. Derivatives of this scaffold have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group at the 7-position can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds, potentially leading to enhanced efficacy and selectivity.

  • 2-Methoxyacridones: Acridone derivatives are another important class of heterocyclic compounds known for their potent biological activities, particularly as anticancer agents. They primarily exert their cytotoxic effects through DNA intercalation and inhibition of topoisomerase enzymes. The 2-methoxyacridone scaffold offers a platform for further functionalization to optimize anticancer activity and explore novel mechanisms of action, such as the inhibition of signaling pathways like the PI3K/AKT/mTOR pathway.

  • N-substituted-2-amino-4-methoxybenzamides: The formation of an amide bond from the carboxylic acid functionality of this compound allows for the introduction of a wide variety of substituents. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). N-substituted benzamides have been investigated for a range of therapeutic applications, and the 2-amino-4-methoxy substitution pattern provides a unique electronic and steric environment that can influence biological activity.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general synthetic workflows for the preparation of the target compounds and a relevant biological signaling pathway.

experimental_workflow_quinazolinone start This compound intermediate Cyclization start->intermediate Reaction reagent Formamide or Acid Chloride/Amine reagent->intermediate product 7-Methoxy-quinazolin-4-one Derivative intermediate->product Work-up

Caption: Synthetic workflow for 7-Methoxy-quinazolin-4-one derivatives.

experimental_workflow_acridone start This compound (or halo-derivative) intermediate1 N-Phenyl-2-amino- 4-methoxybenzoic acid start->intermediate1 Step 1 reagent1 Aniline (Ullmann Condensation) reagent1->intermediate1 product 2-Methoxyacridone Derivative intermediate1->product Step 2 reagent2 Cyclization (e.g., PPA) reagent2->product

Caption: Two-step synthetic workflow for 2-Methoxyacridone derivatives.

experimental_workflow_amide start This compound intermediate Amide Bond Formation start->intermediate Reaction reagent Amine + Coupling Agent (e.g., HATU, EDCI) reagent->intermediate product N-substituted-2-amino- 4-methoxybenzamide intermediate->product Work-up

Caption: Synthetic workflow for N-substituted-2-amino-4-methoxybenzamides.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival, Proliferation, Growth mTORC1->Cell_Survival Promotes Acridone Acridone Derivative Acridone->PI3K Inhibition

Caption: PI3K/AKT signaling pathway, a target for acridone derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds synthesized from or related to this compound.

Compound ClassDerivativeYield (%)Purity (%)Reference
Starting Material This compound100-[1]
Sulfonamide 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid74-75>99.5[2]
Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Quinazolinone Pyrazole analogue 5bS. aureus1.95[3]
Pyrazole analogue 5bE. faecalis3.9[3]
Pyrazole analogue 5bK. pneumoniae0.98[3]
Pyrazole analogue 5bP. aeruginosa0.49[3]
Quinazolinone Hydrazone derivative 5aB. subtilis1-16[4][5]
Hydrazone derivative 5aS. aureus1-16[4][5]
Hydrazone derivative 5aE. coli1-16[4][5]
Hydrazone derivative 5aC. albicans1-16[4][5]
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Acridone AHMA analogueHuman breast cancer (MX-1)-[6]
Acridone AC-2Lung cancer (HOP-62 xenograft)-[7]

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This protocol describes the synthesis of a 7-methoxy-quinazolin-4-one derivative, a versatile intermediate for further elaboration.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Pyridine

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in pyridine.

  • Add carbon disulfide (1.5 equivalents) dropwise to the solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with concentrated HCl to a pH of 2-3 to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 7-methoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Expected Outcome: A crystalline solid. The yield and spectroscopic data should be determined and compared with literature values for analogous compounds.

Protocol 2: Synthesis of 2-Methoxyacridone

This two-step protocol outlines the synthesis of the 2-methoxyacridone core structure.

Step 1: Synthesis of N-phenyl-2-amino-4-methoxybenzoic acid (Ullmann Condensation)

Materials:

  • 2-Bromo-4-methoxybenzoic acid (can be synthesized from this compound via Sandmeyer reaction)

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Copper (I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 2-bromo-4-methoxybenzoic acid (1 equivalent), aniline (1.2 equivalents), potassium carbonate (2 equivalents), and copper (I) iodide (0.1 equivalents).

  • Add anhydrous DMF to the flask and heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and purify by column chromatography or recrystallization to yield N-phenyl-2-amino-4-methoxybenzoic acid.

Step 2: Cyclization to 2-Methoxyacridone

Materials:

  • N-phenyl-2-amino-4-methoxybenzoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

Procedure:

  • Add N-phenyl-2-amino-4-methoxybenzoic acid to polyphosphoric acid.

  • Heat the mixture to 130-150 °C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the mixture with a sodium hydroxide solution to precipitate the acridone.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-methoxyacridone.

Expected Outcome: A colored crystalline solid. Characterize the product by NMR, IR, and mass spectrometry.

Protocol 3: Synthesis of N-Benzyl-2-amino-4-methoxybenzamide

This protocol describes a standard amide coupling reaction to synthesize an N-substituted derivative of this compound.

Materials:

  • This compound

  • Benzylamine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine (1.1 equivalents) to the reaction mixture and continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure N-benzyl-2-amino-4-methoxybenzamide.

Expected Outcome: A solid product. Determine the yield and characterize by spectroscopic methods.

References

Application Notes and Protocols for the Use of 2-Amino-4-methoxybenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide science and drug discovery, the incorporation of unnatural amino acids is a powerful strategy to enhance the therapeutic properties of peptides. 2-Amino-4-methoxybenzoic acid, an analogue of anthranilic acid, serves as a valuable building block for creating peptidomimetics with constrained conformations. Its rigid aromatic scaffold can pre-organize the peptide backbone, potentially leading to increased receptor affinity, enhanced biological activity, and improved stability against enzymatic degradation.

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). Detailed protocols for the synthesis of the Fmoc-protected building block and its subsequent use in peptide elongation are provided, with a focus on overcoming the challenges associated with the coupling of this sterically hindered and electronically deactivated amino acid.

Key Applications

The introduction of this compound into a peptide sequence can confer several advantageous properties:

  • Conformational Rigidity: The planar aromatic ring restricts the rotational freedom of the peptide backbone, inducing a well-defined secondary structure. This can be crucial for mimicking bioactive conformations and improving binding affinity to biological targets.

  • Metabolic Stability: The unnatural structure of this compound can render the adjacent peptide bonds more resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.

  • Scaffold for Further Diversification: The methoxy group on the aromatic ring can be a site for further chemical modification, allowing for the generation of peptide libraries with diverse functionalities.

Experimental Protocols

Synthesis of Fmoc-2-amino-4-methoxybenzoic acid

The first step for incorporating this compound into a peptide using Fmoc-based SPPS is the protection of its amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dioxane and Water, or Acetone and Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

  • To this solution, add a solution of Fmoc-Cl (1.1 eq) in dioxane or acetone dropwise while stirring vigorously at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • A white precipitate of Fmoc-2-amino-4-methoxybenzoic acid will form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: 85-95%

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-2-amino-4-methoxybenzoic acid

The coupling of the deactivated aromatic amine of anthranilic acid derivatives is known to be challenging.[1] Therefore, an optimized protocol using a potent coupling agent is recommended.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-2-amino-4-methoxybenzoic acid

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) - as a comparison

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

SPPS Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-2-amino-4-methoxybenzoic acid (Optimized):

    • Pre-activate a solution of Fmoc-2-amino-4-methoxybenzoic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, a double coupling (repeating the coupling step with fresh reagents) is recommended.[2]

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). The Kaiser test may be unreliable for aromatic amines; a chloranil test is a suitable alternative.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings using standard coupling protocols (e.g., with HBTU/DIPEA for standard amino acids).

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[3][4]

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-2-amino-4-methoxybenzoic acid
Coupling ReagentAdditiveActivation Time (min)Coupling Time (hr)Relative Coupling Efficiency*
HBTUDIPEA22Moderate
HCTUDIPEA22Moderate-High
HATU DIPEA 5-10 2-4 High
DICHOBt54Low-Moderate

*Relative coupling efficiency is an illustrative comparison based on literature for sterically hindered and electronically deactivated amino acids. Actual efficiencies may vary depending on the specific peptide sequence and reaction conditions.

Visualizations

Diagram 1: Synthesis of Fmoc-2-amino-4-methoxybenzoic acid

G cluster_0 Fmoc Protection A This compound D Reaction in Aqueous/Organic Solvent A->D B Fmoc-Cl or Fmoc-OSu B->D C Base (NaHCO3 or DIPEA) C->D E Acidification (HCl) D->E 1. Stir 4-6h 2. Wash F Fmoc-2-amino-4-methoxybenzoic acid (Precipitate) E->F Precipitation

Caption: Workflow for the Fmoc protection of this compound.

Diagram 2: SPPS Cycle for Incorporating Fmoc-2-amino-4-methoxybenzoic acid

SPPS_Cycle cluster_1 Solid-Phase Peptide Synthesis Cycle Resin Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Optimized Coupling: Fmoc-2-amino-4-methoxy- benzoic acid + HATU/DIPEA Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage No (Final AA) FinalPeptide Purified Peptide Cleavage->FinalPeptide Purification (RP-HPLC)

Caption: Optimized SPPS cycle for the incorporation of Fmoc-2-amino-4-methoxybenzoic acid.

References

Application Notes and Protocols for the Acylation of 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of 2-amino-4-methoxybenzoic acid is a fundamental chemical transformation that yields a diverse range of derivatives with significant applications in medicinal chemistry and drug discovery. The resulting N-acyl compounds serve as crucial intermediates in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the carboxylic acid and methoxy groups on the aromatic ring, combined with the newly introduced amide functionality, provides a versatile scaffold for further molecular modifications. This document provides detailed protocols and comparative data for the acylation of this compound under various conditions, enabling researchers to select the optimal synthetic route for their specific needs.

Reaction Overview

The acylation of this compound primarily involves the reaction of the amino group with an acylating agent, such as an acid chloride or an acid anhydride. The reaction is often facilitated by a base to neutralize the acidic byproduct. The general reaction scheme is presented below:

Acylation_Reaction reactant1 This compound reaction_center + reactant1->reaction_center reactant2 Acylating Agent (R-CO-X) reactant2->reaction_center product N-Acyl-2-amino-4-methoxybenzoic acid byproduct H-X product->byproduct + reaction_center->product Base

Caption: General scheme for the acylation of this compound.

Experimental Protocols

Two primary methods for the acylation of this compound are the use of acid anhydrides and the Schotten-Baumann reaction with acid chlorides.

Protocol 1: Acetylation using Acetic Anhydride

This protocol describes the N-acetylation of the methyl ester of this compound, a common precursor. The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Materials:

  • 2-methoxy-4-aminobenzoic acid methyl ester

  • Acetic anhydride

  • Acetic acid

  • Concentrated sulfuric acid

  • Methanol

Procedure:

  • In a 250 ml three-necked flask, combine 50g of 2-methoxy-4-aminobenzoic acid methyl ester, 72.5g of acetic anhydride, and 105g of acetic acid.[1]

  • Maintain the temperature at 20-30°C and rapidly add 24.5g of concentrated sulfuric acid dropwise.[1]

  • After the addition is complete, heat the mixture and allow it to react for 1 hour.[1]

  • Cool the reaction mixture and filter to obtain the crude product.[1]

  • To purify, add the crude product to methanol (e.g., 60g of product in 600g of methanol) and stir at 20-25°C for 12 hours.[1]

  • Filter the mixture to obtain the purified N-acetyl-2-amino-4-methoxybenzoic acid methyl ester.[1]

  • Subsequent hydrolysis of the methyl ester (e.g., using NaOH in a methanol/water mixture) will yield the final 2-acetylamino-4-methoxybenzoic acid.

Protocol 2: Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This protocol is a general method for the acylation of amines and can be adapted for this compound with various acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride or a substituted benzoyl chloride)

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or another suitable organic solvent

Procedure:

  • Dissolve this compound in a suitable organic solvent like DCM in a round-bottom flask.

  • In a separate vessel, prepare a 10% aqueous solution of NaOH.

  • Cool the amine solution to 0-5°C using an ice bath.

  • Slowly and simultaneously add the acyl chloride and the NaOH solution to the stirred amine solution. Maintain the temperature below 5°C. The base neutralizes the hydrochloric acid that is formed during the reaction.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-acyl-2-amino-4-methoxybenzoic acid.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the acylation of this compound and its close analogs.

Table 1: Acetylation of this compound Derivatives

Starting MaterialAcylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-methoxy-4-aminobenzoic acid methyl esterAcetic anhydrideH₂SO₄Acetic acid20-30 then heat1High (specific value not stated)[1]
2-aminobenzoic acidAcetic anhydrideNoneAcetic anhydrideBoiling0.2582[3]

Table 2: General Conditions for Schotten-Baumann Acylation

AmineAcylating AgentBaseSolvent SystemTemperature (°C)General OutcomeReference
Primary/Secondary AminesAcyl Chloridesaq. NaOH or PyridineWater/Organic (biphasic)0-25Good to excellent yields of amides[2][4]
Phenols/AlcoholsAcyl Chloridesaq. NaOHWater/Organic (biphasic)Room TempGood yields of esters[4]

Reaction Workflow and Logic

The decision-making process for selecting an acylation method and the general experimental workflow are outlined below.

experimental_workflow cluster_selection Method Selection cluster_workflow Experimental Workflow start Choose Acylating Agent acid_anhydride Acid Anhydride (e.g., Acetic Anhydride) start->acid_anhydride Simple Acetylation acid_chloride Acid Chloride (e.g., Benzoyl Chloride) start->acid_chloride Broader Scope of Acyl Groups dissolve Dissolve this compound in appropriate solvent acid_anhydride->dissolve Proceed to Workflow acid_chloride->dissolve Proceed to Workflow cool Cool reaction mixture to 0-5°C dissolve->cool add_reagents Add acylating agent and base (if applicable) cool->add_reagents react Stir at room temperature add_reagents->react workup Aqueous workup (extraction and washing) react->workup purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, IR, MS, Melting Point) purify->characterize

References

Application Notes and Protocols for Amide Bond Formation Using 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of molecules, from peptides and proteins to small-molecule pharmaceuticals. 2-Amino-4-methoxybenzoic acid is a valuable bifunctional building block in this context. Its structure features a nucleophilic aromatic amine and a carboxylic acid, offering multiple avenues for chemical modification. The presence of the electron-donating methoxy group influences the reactivity of both the aromatic ring and the amino group.

This document provides detailed protocols for the N-acylation of this compound to form N-substituted-2-amino-4-methoxybenzamides. These derivatives are of interest in drug discovery and materials science due to their structural similarity to known bioactive scaffolds. The protocols described herein cover three common and effective methods for amide bond formation: coupling with carboxylic acids using peptide coupling agents, acylation with acyl chlorides, and acylation with acid anhydrides.

Data Presentation: A Comparative Overview of N-Acylation Methods

The following tables summarize representative quantitative data for the N-acylation of aromatic amines, including analogs of this compound, using various methods. These values are intended to provide an expected range of yields and may vary depending on the specific substrates and reaction conditions.

Table 1: Amide Bond Formation using a Carboxylic Acid and a Coupling Agent

Carboxylic AcidCoupling Agent SystemBaseSolventReaction Time (h)Yield (%)Reference
Boc-ValineEDC, HOBt, DMAPDIPEAAcetonitrile1492[1]
2,5-Dimethylthiazole-4-carboxylic acidEDC, HOBt, DMAP-Acetonitrile1485[1]
4-Formylbenzoic acidEDC, HOBt, DMAPDIPEADichloromethane-High[2]
VariousHBTU, DIEADIEATHF0.2578-85[3]

Table 2: Amide Bond Formation using Acyl Chlorides

Acyl ChlorideBaseSolventReaction Time (h)Yield (%)Reference
Acetyl ChlorideTriethylamineDichloromethane2-485-95[4]
Benzoyl ChloridePyridinePyridine1~79N/A
p-Anisoyl ChlorideAqueous NaOHDichloromethane1-495-99[5]
2-Methoxybenzoyl ChlorideN,N-dimethylcyclohexylamineAcetonitrile-~93[6]

Table 3: Amide Bond Formation using Acid Anhydrides

Acid AnhydrideCatalyst/SolventReaction Time (min)Yield (%)Reference
Acetic AnhydrideAcetic Acid15High[7]
Benzoic AnhydrideAcetic Acid12070[8]
Propionic AnhydrideAqueous solution-~80N/A

Experimental Protocols

Protocol 1: Amide Bond Formation via a Coupling Agent (EDC/HOBt)

This protocol describes a general method for the coupling of a carboxylic acid to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., Boc-protected amino acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add HOBt (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the cooled solution.

  • Slowly add DIPEA (2.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated-2-amino-4-methoxybenzoic acid.[9][10]

Protocol 2: N-Acylation using an Acyl Chloride

This protocol details the acylation of this compound with a reactive acyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Standard workup reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.[5]

Protocol 3: N-Acylation using an Acid Anhydride

This protocol describes the N-acetylation of this compound using acetic anhydride. This method is particularly effective for introducing an acetyl group.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, place this compound (1.0 equivalent) and acetic anhydride (2-3 equivalents).

  • Optionally, a small amount of glacial acetic acid can be added as a solvent.

  • Gently heat the mixture to 80-100 °C with stirring for 15-30 minutes.

  • Allow the mixture to cool to room temperature.

  • Slowly add cold water to the flask to quench the excess acetic anhydride and precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetyl-2-amino-4-methoxybenzoic acid.[7]

Visualizations

Amide Formation Workflow using a Coupling Agent

G cluster_0 Reaction Setup cluster_1 Activation and Coupling cluster_2 Workup and Purification Carboxylic_Acid Carboxylic Acid Activation Add EDC and HOBt at 0°C Carboxylic_Acid->Activation Amine This compound Amine->Activation Solvent Anhydrous Solvent (DCM/DMF) Solvent->Activation Coupling Stir at RT for 12-24h Activation->Coupling Workup Aqueous Workup (Acid/Base Wash) Coupling->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure N-Acylated Product Purification->Product

Caption: General workflow for amide synthesis using a coupling agent.

N-Acylation Workflow using an Acyl Chloride

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup and Purification Amine This compound Addition Add Acyl Chloride at 0°C Amine->Addition Base Base (TEA or Pyridine) Base->Addition Solvent Anhydrous Solvent (DCM) Solvent->Addition Acyl_Chloride Acyl Chloride Acyl_Chloride->Addition Reaction Stir at RT for 1-4h Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product Pure N-Acylated Product Purification->Product

Caption: General workflow for N-acylation using an acyl chloride.

Logical Relationship of Reagents in EDC/HOBt Coupling

G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea reacts with EDC EDC EDC->O_Acylisourea Urea Urea Byproduct EDC->Urea forms HOBt_Ester HOBt Active Ester (Less Prone to Racemization) O_Acylisourea->HOBt_Ester reacts with Amide Amide Product O_Acylisourea->Amide (side reaction) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide reacts with Amine This compound Amine->Amide

Caption: Key intermediates in EDC/HOBt mediated amide coupling.

References

Application Notes: Protecting Group Strategies for 2-Amino-4-methoxybenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the multistep synthesis of complex organic molecules, particularly in pharmaceutical development, the selective modification of multifunctional compounds is paramount. 2-Amino-4-methoxybenzoic acid, a valuable building block, possesses two reactive functional groups: a nucleophilic aromatic amine and a carboxylic acid. To achieve chemoselectivity in subsequent reactions, a robust protecting group strategy is essential.[1][2][3] This document provides detailed application notes and experimental protocols for the protection and deprotection of these functional groups, with a focus on orthogonal strategies that allow for their independent manipulation.

Introduction to Protecting Group Strategies

A protecting group is a chemical moiety that is temporarily introduced to a reactive functional group to ensure it does not interfere with reactions occurring elsewhere in the molecule.[2][3] An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Readily removed in high yield under specific, mild conditions that do not affect other functional groups.[4]

For a molecule like this compound, an orthogonal protection strategy is often employed. This involves using protecting groups for the amine and carboxylic acid that can be removed under distinct, non-interfering conditions (e.g., one is acid-labile and the other is base-labile or removed by hydrogenolysis).[3][5][6] This allows for the selective deprotection and subsequent reaction of one functional group while the other remains protected.

cluster_molecule This compound cluster_strategy General Strategy Molecule Structure Amino Amino Group (-NH2) (Nucleophilic) Molecule->Amino Needs Protection Carboxyl Carboxylic Acid (-COOH) (Acidic) Molecule->Carboxyl Needs Protection Protect Introduce Protecting Groups React Perform Desired Reaction(s) Protect->React Deprotect Selectively Remove Protecting Groups React->Deprotect Product Final Product Deprotect->Product

Caption: Logical workflow for utilizing protecting groups in synthesis.

Protection of the Amino Group

The aromatic amino group is nucleophilic and requires protection to prevent unwanted side reactions such as acylation or alkylation.[1] Carbamates are the most common and effective protecting groups for amines.[3]

Common Amino Protecting Groups
  • tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups in non-peptide chemistry.[7][8] It is stable to a wide range of non-acidic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9]

  • Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, such as piperidine.[10][11] This base-lability makes it an excellent orthogonal partner to acid-labile groups like Boc and tert-butyl esters.[5]

Data Summary: Amino Group Protection
Protecting GroupReagentsTypical Solvent(s)ConditionsDeprotection ConditionsTypical Yield
Boc Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaOH, TEA, DMAP)THF, Dioxane, Water, AcetonitrileRoom Temp or 40°CTFA in DCM; or 4M HCl in Dioxane>90%[7][12]
Fmoc Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃, Piperidine)Dioxane/Water, DMFRoom Temp20% Piperidine in DMF>85%[13][14]
Experimental Protocols

Protocol 1: Boc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium hydroxide.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Dilute the reaction mixture with water. Wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 1M HCl. A precipitate will form.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[12]

Protocol 2: Deprotection of N-Boc-4-methoxy-2-aminobenzoic Acid

  • Dissolution: Dissolve the Boc-protected acid (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 eq) or an equal volume of 50% TFA in DCM.[15] Alternatively, use a 4M solution of HCl in dioxane.[7]

  • Reaction: Stir the solution at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed. Gas (CO₂) evolution will be observed.[8]

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is often obtained as the corresponding salt (e.g., TFA or HCl salt). It can be used directly or neutralized with a mild base.

cluster_prot Boc Protection Workflow cluster_deprot Boc Deprotection Workflow reactant reactant reagent reagent product product condition condition P_Start 2-Amino-4-methoxy- benzoic acid P_Condition Dioxane/H₂O Room Temp P_Start->P_Condition P_Reagent (Boc)₂O, Base P_Reagent->P_Condition P_Product N-Boc Protected Product P_Condition->P_Product D_Start N-Boc Protected Product D_Condition DCM or Dioxane Room Temp D_Start->D_Condition D_Reagent TFA or HCl D_Reagent->D_Condition D_Product Deprotected Amine (as salt) D_Condition->D_Product

Caption: Workflow for Boc protection and deprotection of the amino group.

Protection of the Carboxylic Acid Group

The carboxylic acid group is protected to prevent it from acting as an acid or a nucleophile (as a carboxylate). Esterification is the most common method.[1][16]

Common Carboxylic Acid Protecting Groups
  • Methyl/Ethyl Esters: Simple to form via Fischer esterification but require harsh conditions for cleavage (saponification with strong base or acid hydrolysis), which may not be compatible with other sensitive functional groups.[1][16]

  • Benzyl (Bn) Ester: Formed by reacting the carboxylic acid with benzyl alcohol or benzyl bromide. A key advantage is its removal by catalytic hydrogenolysis (H₂/Pd-C), a very mild and specific condition that is orthogonal to many other protecting groups.[16][17]

  • p-Methoxybenzyl (PMB) Ester: Similar to the benzyl ester, but can also be cleaved under oxidative conditions (e.g., with DDQ or CAN), providing an additional orthogonal removal strategy.[17][18]

Data Summary: Carboxylic Acid Protection
Protecting GroupReagentsTypical Solvent(s)ConditionsDeprotection ConditionsTypical Yield
Methyl Ester Methanol (MeOH), H₂SO₄ (cat.)MethanolReflux1M NaOH; or 6M HCl, heat>90%[19]
Benzyl Ester Benzyl Bromide (BnBr), Base (e.g., K₂CO₃, Cs₂CO₃)DMF, AcetonitrileRoom Temp to 60°CH₂, Pd/C (Hydrogenolysis)>85%[17]
PMB Ester PMB-Cl, Base (e.g., TEA)DMFRoom TempH₂, Pd/C; or DDQ, CAN (Oxidative)>90%[17][18]
Experimental Protocols

Protocol 3: Benzyl Esterification of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution.

  • Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[17]

Protocol 4: Deprotection of Benzyl Ester via Hydrogenolysis

  • Setup: Dissolve the benzyl ester (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).

  • Reaction: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) via a balloon or a Parr hydrogenator (1-3 atm).

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor by TLC. The reaction is typically complete in 2-12 hours.

  • Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.[7]

Orthogonal Protection Strategy: Boc and Benzyl Ester

A powerful orthogonal strategy for this compound involves protecting the amine with a Boc group and the carboxylic acid as a benzyl ester. This allows for selective deprotection: the Boc group is removed with acid, and the benzyl ester is removed by hydrogenolysis.[5][13] This enables selective functionalization at either the amine or the carboxylic acid position.

Summary of Orthogonal Deprotection
Protected GroupReagents & Conditions for RemovalOther Group's Stability
N-Boc TFA in DCM, or 4M HCl in DioxaneBenzyl ester is stable
O-Benzyl H₂ (1 atm), 10% Pd/C in EtOHBoc group is stable

Protocol 5: Selective Deprotection Example

  • Starting Material: 2-(tert-butoxycarbonylamino)-4-methoxybenzoic acid benzyl ester.

  • To Deprotect the Amine: Follow Protocol 2 (TFA/DCM). The product will be this compound benzyl ester (as a TFA salt). This molecule can now be modified at the free amine.

  • To Deprotect the Carboxylic Acid: Follow Protocol 4 (Hydrogenolysis). The product will be 2-(tert-butoxycarbonylamino)-4-methoxybenzoic acid. This molecule can now be coupled via its free carboxylic acid.

cluster_deprot Orthogonal Deprotection Pathways start_mol 2-Amino-4-methoxy- benzoic acid double_prot N-Boc, O-Benzyl Protected Intermediate start_mol->double_prot Protect Both Groups (Protocols 1 & 3) free_amine Free Amine, O-Benzyl Ester (Ready for N-functionalization) double_prot->free_amine Acidic Cleavage (TFA) Removes Boc Group free_acid N-Boc, Free Carboxylic Acid (Ready for C-functionalization) double_prot->free_acid Hydrogenolysis (H₂/Pd-C) Removes Benzyl Group final_product Fully Deprotected Molecule free_amine->final_product Hydrogenolysis free_acid->final_product Acidic Cleavage

Caption: Orthogonal deprotection strategy for this compound.

References

Application of 2-Amino-4-methoxybenzoic Acid in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Amino-4-methoxybenzoic acid and its derivatives serve as a crucial scaffold in the synthesis of potent kinase inhibitors. This document provides detailed application notes and protocols for its use, with a specific focus on the synthesis of the multi-kinase inhibitor, Lenvatinib.

This compound, a substituted anthranilic acid, provides a versatile starting point for the construction of complex heterocyclic systems that are central to the activity of many kinase inhibitors. Its chemical structure offers multiple reactive sites for elaboration, enabling the synthesis of targeted therapies for various cancers. One of the most significant applications of a derivative of this compound, Methyl 4-amino-2-methoxybenzoate, is as a key intermediate in the synthesis of Lenvatinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor progression and angiogenesis.

Lenvatinib: A Multi-Targeted Kinase Inhibitor

Lenvatinib is an orally available, multi-targeted tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of various solid tumors, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2][3][4] Its mechanism of action involves the inhibition of a range of kinases that play critical roles in signaling pathways responsible for cell proliferation, survival, and angiogenesis.[1][2][3][4][5]

The primary targets of Lenvatinib include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1-3): Key regulators of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][4][5]

  • Fibroblast Growth Factor Receptors (FGFR1-4): Involved in cell proliferation, differentiation, and migration.[1][4][5]

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Plays a role in cell growth and division.[1][4][5]

  • KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): Implicated in various cellular processes and is often mutated in certain cancers.[1][4]

  • Rearranged during Transfection (RET) Proto-Oncogene: A driver of certain types of thyroid cancer.[1][4]

By simultaneously targeting these kinases, Lenvatinib effectively disrupts the complex signaling networks that drive tumor growth and vascularization.

Quantitative Data: Kinase Inhibition Profile of Lenvatinib

The inhibitory activity of Lenvatinib against its target kinases has been extensively characterized. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for Lenvatinib against key kinases.

Target KinaseIC50 (nmol/L)[1]Ki (nmol/L)[1]
VEGFR1 (FLT1)4.71.0
VEGFR2 (KDR)3.01.0
VEGFR3 (FLT4)2.31.0
FGFR161221
FGFR2278.2
FGFR352151
FGFR443-
PDGFRα29-
KIT8511
RET6.41.5

Signaling Pathway Inhibition by Lenvatinib

Lenvatinib's therapeutic effect is a direct consequence of its ability to block critical signaling cascades. The diagram below illustrates the key pathways inhibited by Lenvatinib.

G cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa SCF SCF KIT KIT SCF->KIT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK Pathway) VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR PDGFRa->RAS_RAF_MEK_ERK PDGFRa->PI3K_AKT_mTOR KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT_mTOR RET RET RET->RAS_RAF_MEK_ERK RET->PI3K_AKT_mTOR Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->Metastasis

Caption: Lenvatinib inhibits multiple RTKs, blocking downstream signaling pathways.

Experimental Protocols: Synthesis of Lenvatinib

The synthesis of Lenvatinib is a multi-step process. While various routes have been reported, a common strategy involves the preparation of two key intermediates: a substituted quinoline core and a urea side chain, which are then coupled. Methyl 4-amino-2-methoxybenzoate serves as a precursor to the quinoline core. The following is a generalized workflow and protocol based on published synthetic routes.

General Synthetic Workflow

G A 2-Amino-4- methoxybenzoic acid B Methyl 4-amino-2- methoxybenzoate A->B Esterification C Substituted Quinoline Intermediate B->C Multi-step synthesis E Lenvatinib C->E Coupling D 1-(2-chloro-4- hydroxyphenyl)-3- cyclopropylurea D->E Coupling

Caption: General synthetic workflow for Lenvatinib.

Protocol 1: Esterification of this compound

This initial step converts the starting material into its more reactive methyl ester derivative.

Materials:

  • This compound

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound in methanol in a round-bottom flask equipped with a reflux condenser.

  • Cool the mixture in an ice bath and slowly add thionyl chloride or sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-amino-2-methoxybenzoate.

Protocol 2: Synthesis of the Quinoline Intermediate (Generalized)

The synthesis of the 4-chloro-7-methoxyquinoline-6-carboxamide intermediate from Methyl 4-amino-2-methoxybenzoate involves several steps, including cyclization, chlorination, and amidation. The following is a conceptual outline.

Conceptual Steps:

  • Cyclization: React Methyl 4-amino-2-methoxybenzoate with a suitable three-carbon building block (e.g., a malonic acid derivative) under thermal or acid-catalyzed conditions to form the quinolinone ring system.

  • Chlorination: Treat the quinolinone intermediate with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine atom at the 4-position.

  • Amidation: Convert the ester group at the 6-position to a primary amide. This can be achieved by hydrolysis of the ester to the carboxylic acid followed by amidation, or by direct aminolysis of the ester.

Protocol 3: Synthesis of the Urea Side Chain and Final Coupling

The synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea and its subsequent coupling with the quinoline intermediate is a key part of the Lenvatinib synthesis.

Materials for Urea Synthesis:

  • 4-Amino-3-chlorophenol

  • Phenyl chloroformate or a similar activating agent

  • Cyclopropylamine

  • Suitable solvent (e.g., 2-methyltetrahydrofuran)

  • Base (e.g., sodium bicarbonate)

Procedure for Urea Synthesis (based on patent literature):

  • React 4-amino-3-chlorophenol with phenyl chloroformate in the presence of a base to form the corresponding phenyl carbamate intermediate.

  • React the phenyl carbamate intermediate with cyclopropylamine to yield 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.

Final Coupling Reaction:

Materials:

  • 4-chloro-7-methoxyquinoline-6-carboxamide (from Protocol 2)

  • 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

  • Base (e.g., potassium tert-butoxide, cesium carbonate)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Dissolve 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in a suitable solvent such as DMSO.

  • Add a base (e.g., potassium tert-butoxide or cesium carbonate) to the mixture.

  • Heat the reaction mixture and monitor its progress by TLC or HPLC.

  • Upon completion, the reaction is worked up by pouring it into water to precipitate the crude Lenvatinib.

  • The crude product is then purified by recrystallization or column chromatography to yield pure Lenvatinib.

These protocols provide a general framework for the synthesis of Lenvatinib, leveraging this compound as a key starting material. Researchers should consult detailed patent literature for specific reaction conditions and optimization parameters. The versatility of the 2-aminobenzoic acid scaffold continues to make it a valuable component in the design and synthesis of novel kinase inhibitors for targeted cancer therapy.

References

Application Notes and Protocols: 2-Amino-4-methoxybenzoic Acid in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Amino-4-methoxybenzoic acid as a scaffold for the development of novel anti-inflammatory agents. This document details the synthesis of a representative N-acylated derivative, its potential mechanism of action through the inhibition of the TGF-β signaling pathway, and protocols for evaluating its anti-inflammatory activity.

Introduction

This compound, a derivative of anthranilic acid, serves as a valuable starting material for the synthesis of a variety of biologically active compounds. Its structural features, including a carboxylic acid and an amino group on a substituted benzene ring, allow for diverse chemical modifications to explore structure-activity relationships. One of the most promising applications of this scaffold is in the generation of anti-inflammatory agents. A notable example of a therapeutic agent derived from the parent anthranilic acid structure is Tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid), which is used as an anti-allergic and anti-inflammatory drug.[1] The primary mechanism of action for Tranilast and its analogs is believed to be the suppression of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of inflammation and fibrosis.[1]

Synthesis of a Representative Anti-inflammatory Agent: N-(cinnamoyl)-2-amino-4-methoxybenzoic acid

This section outlines a general protocol for the synthesis of an N-acylated derivative of this compound. The following procedure is based on the acylation of anthranilic acid with cinnamoyl chloride and serves as a representative method.

Experimental Protocol: Synthesis of N-(cinnamoyl)-2-amino-4-methoxybenzoic acid

Materials:

  • This compound

  • Cinnamoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 N Hydrochloric acid (HCl)

  • 1 N Sodium bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Add triethylamine or pyridine (1.1-1.2 equivalents) to the cooled solution.

  • Dissolve cinnamoyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM and place it in a dropping funnel.

  • Add the cinnamoyl chloride solution dropwise to the cooled amine solution over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, add 10 mL of DCM to the reaction mixture.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 N HCl (3 times) and 1 N NaHCO₃ (2 times).[2]

  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and evaporate the solvent completely under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • The crude N-(cinnamoyl)-2-amino-4-methoxybenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Cinnamoyl Chloride reaction Acylation Reaction (DCM, Base) start->reaction workup Aqueous Workup (HCl, NaHCO3) reaction->workup purification Purification (Recrystallization) workup->purification product N-(cinnamoyl)-2-amino- 4-methoxybenzoic acid purification->product in_vitro In Vitro Anti-inflammatory Assay (COX-1/COX-2 Inhibition) product->in_vitro Test Compound data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis mechanism Mechanism of Action Study (TGF-β Pathway) data_analysis->mechanism

Caption: A general workflow for the synthesis and biological evaluation of N-(cinnamoyl)-2-amino-4-methoxybenzoic acid.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

Derivatives of anthranilic acid, such as Tranilast, have been shown to exert their anti-inflammatory effects by modulating the TGF-β signaling pathway.[1] TGF-β is a pleiotropic cytokine that plays a crucial role in inflammation, immune regulation, and fibrosis. In inflammatory conditions, TGF-β signaling can become dysregulated, leading to chronic inflammation and tissue damage. By inhibiting this pathway, this compound derivatives can potentially reduce the expression of pro-inflammatory mediators.

TGF-β Signaling Pathway

TGF_beta_pathway cluster_cytoplasm Cytoplasm TGF_beta TGF-β Receptor_II TGF-β Receptor II TGF_beta->Receptor_II Binds Receptor_I TGF-β Receptor I Receptor_II->Receptor_I Recruits & Phosphorylates SMAD2_3 SMAD2/3 Receptor_I->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Pro-inflammatory & Profibrotic genes) Nucleus->Gene_Transcription Induces Inflammation Inflammation & Fibrosis Gene_Transcription->Inflammation Anthranilic_Acid_Derivative 2-Amino-4-methoxybenzoic acid Derivative Anthranilic_Acid_Derivative->Receptor_I Inhibits

References

Application Notes: Synthesis of Dyes and Pigments Using 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes and pigments derived from 2-Amino-4-methoxybenzoic acid. This compound serves as a versatile diazo component, which, upon diazotization and coupling with various aromatic compounds, yields a range of colorful molecules with potential applications in textiles, coatings, and biological imaging.

Principle of Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step electrophilic aromatic substitution reaction:

  • Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻) by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting electrophilic diazonium salt is then immediately reacted with an electron-rich aromatic coupling component. Common coupling partners include phenols, naphthols, anilines, and their derivatives. The diazonium ion attacks the activated aromatic ring of the coupling component to form a stable azo compound, characterized by the presence of an azo group (-N=N-), which acts as a chromophore and imparts color to the molecule.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. This compound, coupling components, and concentrated acids are hazardous and should be handled with care. Diazonium salts in their solid, dry state can be explosive and should always be kept in a cold aqueous solution and used immediately after preparation.

Protocol 1: General Procedure for the Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beakers (100 mL and 250 mL)

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Pipettes

  • Ice bath

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, suspend 1.67 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • Stir the mixture until the amine is completely dissolved. Gentle warming may be necessary, followed by cooling back to room temperature.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate 100 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution over a period of 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure diazotization is complete.

  • A slight excess of nitrous acid can be confirmed by a positive test (blue-black color) on starch-iodide paper. If the test is negative, add a small amount of additional sodium nitrite solution.

  • The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent azo coupling reaction.

Protocol 2: General Procedure for Azo Coupling

This protocol outlines the reaction of the prepared diazonium salt with a suitable coupling component. The specific conditions, particularly the pH, will vary depending on the nature of the coupling partner.

A. Coupling with Phenolic Compounds (e.g., β-Naphthol, Phenol, Resorcinol)

Materials:

  • Diazonium salt solution from Protocol 1

  • Phenolic coupling component (e.g., β-Naphthol)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Distilled Water

  • Ice

Procedure:

  • In a 400 mL beaker, dissolve 0.01 mol of the phenolic coupling component (e.g., 1.44 g of β-Naphthol) in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with continuous stirring. A colored precipitate of the azo dye should form immediately.

  • Maintain the reaction mixture in the ice bath and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold distilled water until the filtrate is neutral to remove any unreacted starting materials and salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

B. Coupling with Aromatic Amines (e.g., N,N-Dimethylaniline)

Materials:

  • Diazonium salt solution from Protocol 1

  • Aromatic amine coupling component (e.g., N,N-Dimethylaniline)

  • Sodium Acetate solution (saturated)

  • Distilled Water

  • Ice

Procedure:

  • In a 400 mL beaker, dissolve 0.01 mol of the aromatic amine coupling component (e.g., 1.21 g of N,N-Dimethylaniline) in a minimal amount of dilute hydrochloric acid and then add 50 mL of distilled water.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with continuous stirring.

  • Gradually add a saturated solution of sodium acetate with stirring until the mixture is neutral or slightly acidic to litmus paper. A colored precipitate of the azo dye should form.

  • Maintain the reaction mixture in the ice bath and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold distilled water.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Data Presentation

The following tables summarize representative quantitative data for azo dyes synthesized from this compound and various coupling components.

Table 1: Synthesis of Azo Dyes from this compound

Diazo ComponentCoupling ComponentProduct NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Color
This compoundβ-Naphthol4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-methoxybenzoic acidC₁₈H₁₄N₂O₄322.3285-95>250Deep Red
This compoundPhenol4-((4-hydroxyphenyl)diazenyl)-2-methoxybenzoic acidC₁₄H₁₂N₂O₄272.2680-90210-215Orange-Red
This compoundResorcinol4-((2,4-dihydroxyphenyl)diazenyl)-2-methoxybenzoic acidC₁₄H₁₂N₂O₅288.2682-92230-235Brownish-Orange
This compoundN,N-Dimethylaniline4-((4-(dimethylamino)phenyl)diazenyl)-2-methoxybenzoic acidC₁₆H₁₇N₃O₃299.3375-85195-200Reddish-Orange

Table 2: Spectroscopic Data for Synthesized Azo Dyes

Product Nameλmax (nm) in EthanolMolar Absorptivity (ε, L mol⁻¹ cm⁻¹)Key IR Absorptions (cm⁻¹)
4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-methoxybenzoic acid480-490~25,0003400-3200 (O-H), 1680 (C=O), 1600 (N=N), 1250 (C-O)
4-((4-hydroxyphenyl)diazenyl)-2-methoxybenzoic acid420-430~22,0003400-3200 (O-H), 1685 (C=O), 1595 (N=N), 1245 (C-O)
4-((2,4-dihydroxyphenyl)diazenyl)-2-methoxybenzoic acid430-440~23,5003450-3200 (O-H), 1682 (C=O), 1598 (N=N), 1248 (C-O)
4-((4-(dimethylamino)phenyl)diazenyl)-2-methoxybenzoic acid450-460~28,0002950 (C-H), 1680 (C=O), 1605 (N=N), 1255 (C-O)

Mandatory Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Work-up A This compound C Diazonium Salt Solution A->C Diazotization B NaNO₂ + HCl (0-5 °C) E Azo Dye (Precipitate) C->E Coupling Reaction D Coupling Component (e.g., β-Naphthol) F Filtration & Washing E->F G Drying F->G H Purified Azo Dye/Pigment G->H

Caption: General experimental workflow for the synthesis of azo dyes from this compound.

Signaling_Pathway A This compound B Diazotization (NaNO₂/HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C E Azo Coupling Reaction C->E D Coupling Component (Electron-rich Aromatic) D->E F Azo Dye/Pigment Product E->F

Caption: Chemical pathway for the synthesis of azo dyes from this compound.

Application Notes: Derivatization of 2-Amino-4-methoxybenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-methoxybenzoic acid, also known as 4-methoxyanthranilic acid, is a versatile chemical scaffold of significant interest in pharmaceutical research and drug development.[1][2] As an analogue of anthranilic acid, it belongs to a class of molecules considered "privileged pharmacophores" for the rational design of new therapeutic agents.[3][4] The core structure, featuring both an amino group (-NH₂) and a carboxylic acid group (-COOH) on a benzene ring, provides two reactive sites for chemical modification.[4] This allows for the creation of large and diverse compound libraries, which are essential for comprehensive structure-activity relationship (SAR) analysis.[3] Derivatives of anthranilic acids have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties, making this scaffold a valuable starting point for drug discovery programs.[3][4][5]

Derivatization Strategy: Amide Bond Formation

A primary and highly effective strategy for generating a library of derivatives from this compound is through the formation of amide bonds.[6][7] This approach involves reacting the carboxylic acid moiety with a diverse panel of primary and secondary amines. The resulting N-substituted amide derivatives are a common feature in many biologically active molecules and pharmaceuticals.[8] This robust reaction is a cornerstone of medicinal chemistry for exploring chemical space and optimizing the biological activity of a lead compound.[6]

The general synthesis scheme involves a two-step process. First, the carboxylic acid is converted to a more reactive acid chloride intermediate. This intermediate is then reacted with a selected amine to yield the final amide product.

General Reaction Scheme:

  • Step 1: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form 2-Amino-4-methoxybenzoyl chloride.

  • Step 2: The resulting acid chloride is reacted with a primary or secondary amine (R₁R₂NH) to form the corresponding N-substituted-2-amino-4-methoxybenzamide.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methoxybenzoyl Chloride

This protocol describes the conversion of the carboxylic acid to its more reactive acid chloride derivative, which is often used immediately in the next step.[6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under a fume hood, add this compound (1.0 eq).

  • Carefully add an excess of thionyl chloride (2-3 eq).

  • Add a catalytic amount (1-2 drops) of DMF. Stir the mixture at room temperature. Gas evolution (HCl and SO₂) will be observed.

  • Once the initial gas evolution subsides, heat the mixture to reflux (approx. 80-90°C) for 1-3 hours, until gas evolution ceases completely.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, add anhydrous toluene and evaporate again under reduced pressure. The resulting crude 2-Amino-4-methoxybenzoyl chloride is typically used directly in the next step without further purification.[6]

Protocol 2: General Procedure for Amide Synthesis

This protocol details the synthesis of the final amide derivatives from the acid chloride intermediate and a selected amine.[6]

Materials:

  • Crude 2-Amino-4-methoxybenzoyl chloride (1.0 eq)

  • Selected primary or secondary amine (1.0 eq)

  • Anhydrous base (e.g., Triethylamine or Pyridine, 1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Round-bottom flask, dropping funnel, magnetic stirrer

  • Standard workup and purification reagents (1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the selected amine (1.0 eq) and anhydrous base (1.2 eq) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Dissolve the crude 2-Amino-4-methoxybenzoyl chloride (1.0 eq) in a minimal amount of the same solvent and add it to a dropping funnel.

  • Add the acid chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[6]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final amide derivative.

Protocol 3: Biological Screening - MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and is widely employed to evaluate the cytotoxic effects of novel compounds against cancer cell lines.[9]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized amide derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • 96-well microplates and a microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives. Add the compounds to the wells at various final concentrations and incubate for 48-72 hours. Include untreated cells (negative control) and a known cytotoxic drug (positive control).[9]

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution. Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]

  • Formazan Solubilization: Discard the MTT-containing medium and add DMSO to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Gently shake the plate for 15 minutes. Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the logarithm of the compound concentration.[9]

Data Presentation

Quantitative data from the synthesis and biological screening should be organized for clear comparison. The following table provides an example of how to summarize these results.

Compound IDR-Group (from Amine)Molecular FormulaYield (%)Cytotoxicity vs. A549 (IC₅₀, µM)
AMB-001 BenzylC₁₆H₁₈N₂O₂8515.2
AMB-002 4-FluorobenzylC₁₆H₁₇FN₂O₂829.8
AMB-003 CyclohexylC₁₅H₂₂N₂O₂7825.4
AMB-004 MorpholinylC₁₃H₁₈N₂O₃91> 50
AMB-005 PiperidinylC₁₄H₂₀N₂O₂8841.7

Note: Data presented is hypothetical and for illustrative purposes only.

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Downstream Processing Start 2-Amino-4- methoxybenzoic acid Intermediate 2-Amino-4- methoxybenzoyl chloride Start->Intermediate SOCl2 Product Crude Amide Derivative Intermediate->Product Amide Coupling Amine Amine (R-NH2) Amine->Product Amide Coupling Purify Column Chromatography Product->Purify Characterize Characterization (NMR, MS) Purify->Characterize Final Pure Compound Characterize->Final

Caption: Workflow for synthesis and purification of amide derivatives.

Biological Screening Cascade

Caption: Workflow for a typical biological screening cascade.

Potential Target: MAPK/ERK Signaling Pathway

Derivatives of anthranilic acid have been reported to act as inhibitors of the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade involved in cell proliferation and survival.[3][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Potential Inhibition by Derivative Inhibitor->RAF Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway, a potential target.

References

Application Notes and Protocols: 2-Amino-4-methoxybenzoic Acid as a Versatile Starting Material in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxybenzoic acid is a valuable and versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of bioactive molecules. Its substituted benzene ring, featuring amino, methoxy, and carboxylic acid functional groups, offers multiple points for chemical modification, enabling the construction of complex molecular architectures with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the discovery of novel drug candidates, with a focus on anticancer and antipsychotic agents.

I. Application in Anticancer Drug Discovery: Hedgehog Signaling Pathway Inhibitors

Derivatives of this compound have been successfully utilized to develop potent inhibitors of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development and progression of various cancers. The Smoothened (Smo) receptor is a key component of this pathway and represents a prime target for anticancer therapeutics.[1]

Biological Activity of 2-Methoxybenzamide Derivatives

A series of 2-methoxybenzamide derivatives synthesized from methyl 4-amino-2-methoxybenzoate, a direct derivative of this compound, have demonstrated potent inhibition of the Hedgehog pathway. The in vitro antiproliferative activity of these compounds was evaluated, with several analogs exhibiting significant potency.[1]

CompoundTargetAssayIC50 (μM)
4 Hedgehog PathwayGli-luciferase reporter0.25
10 Hedgehog PathwayGli-luciferase reporter0.17
21 Hedgehog PathwayGli-luciferase reporterNanomolar range

Table 1: Inhibitory activity of 2-methoxybenzamide derivatives on the Hedgehog signaling pathway.[1]

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The synthesized 2-methoxybenzamide derivatives act as inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor. In the canonical Hh pathway, the binding of the Hedgehog ligand to the Patched (PTCH) receptor alleviates its inhibition of Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival. The 2-methoxybenzamide compounds prevent the Sonic hedgehog (Shh)-induced translocation of Smo into the primary cilium, thereby blocking the downstream signaling cascade.[1]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds Smo Smoothened (Smo) PTCH1->Smo inhibits SUFU_Gli SUFU-Gli Complex Smo->SUFU_Gli activates Inhibitor 2-Methoxybenzamide Derivative (e.g., Cmpd 21) Inhibitor->Smo inhibits Gli_act Active Gli SUFU_Gli->Gli_act releases Target_Genes Target Gene Expression Gli_act->Target_Genes promotes

Figure 1: Hedgehog Signaling Pathway Inhibition. (Within 100 characters)
Experimental Protocols

Synthesis of Methyl 4-amino-2-methoxybenzoate (Intermediate)

This protocol describes the synthesis of the key intermediate, methyl 4-amino-2-methoxybenzoate, starting from this compound.

Synthesis_Workflow_Intermediate Start 2-Amino-4-methoxybenzoic acid Step1 Esterification (Methanol, H2SO4) Start->Step1 Product Methyl 4-amino-2-methoxybenzoate Step1->Product

Figure 2: Intermediate Synthesis Workflow. (Within 100 characters)

Protocol 1: Esterification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 eq.) in methanol (10 vol.).

  • Acid Addition: Carefully add concentrated sulfuric acid (0.1 eq.) dropwise to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure methyl 4-amino-2-methoxybenzoate.

Synthesis of 2-Methoxybenzamide Derivatives (e.g., Compound 21)

This protocol outlines the general procedure for the synthesis of the final 2-methoxybenzamide inhibitors.[1]

Synthesis_Workflow_Final_Product Intermediate Methyl 4-amino-2-methoxybenzoate Step2 Condensation (DMF, Triethylamine) Intermediate->Step2 Step1 Acyl Chloride Formation (Substituted acid, SOCl2) Acyl_Chloride Substituted Acyl Chloride Step1->Acyl_Chloride Acyl_Chloride->Step2 Product 2-Methoxybenzamide Derivative Step2->Product

Figure 3: Final Product Synthesis Workflow. (Within 100 characters)

Protocol 2: Synthesis of 2-Methoxybenzamide Derivatives

  • Acyl Chloride Formation: Reflux the desired substituted benzoic acid (1 eq.) in thionyl chloride (SOCl₂) for 3 hours to generate the corresponding acyl chloride. Remove the excess SOCl₂ under reduced pressure.[1]

  • Condensation Reaction: Dissolve methyl 4-amino-2-methoxybenzoate (1 eq.) in dimethylformamide (DMF).[1]

  • Base Addition: Add triethylamine (1.2 eq.) to the solution.[1]

  • Acyl Chloride Addition: Add the freshly prepared acyl chloride (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture overnight at room temperature.[1]

  • Work-up and Purification: Follow standard aqueous work-up procedures and purify the crude product by column chromatography to obtain the final 2-methoxybenzamide derivative.

II. Application in Antipsychotic Drug Discovery: Synthesis of Amisulpride Intermediate

This compound serves as a precursor for the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, a key intermediate in the production of the atypical antipsychotic drug amisulpride.[2] Amisulpride is a selective dopamine D2/D3 receptor antagonist used in the treatment of schizophrenia.

Synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid

A patented two-step method describes the synthesis of this important intermediate starting from 2-methoxy-4-acetaminomethyl benzoate, a derivative of this compound.[2]

Protocol 3: Two-Step Synthesis of Amisulpride Intermediate

Step 1: Chlorosulfonylation

  • Reaction Setup: React 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid (in a mole ratio of 1:5-8) in a reactor for 6-9 hours.[2] The reaction temperature is maintained at 5-10 °C.[2]

  • Hydrolysis and Separation: Perform hydrolysis and separation to obtain 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate.[2]

Step 2: Sulfonamide Formation and Hydrolysis

  • Reaction: React the product from Step 1 with sodium sulfite and diethyl sulfate (in a mole ratio of 1:(4-6):(2-3)) under reflux conditions for 6-9 hours.[2]

  • Acidification: After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the target product.[2]

  • Isolation: Isolate the product, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. This method reports a total molar yield of up to 75% and a purity of 99.5%.[2]

Conclusion

This compound is a highly valuable and adaptable starting material in the field of drug discovery. The application notes and protocols provided herein demonstrate its utility in the synthesis of potent anticancer agents targeting the Hedgehog signaling pathway and in the efficient production of a key intermediate for the antipsychotic drug amisulpride. The versatility of its chemical structure ensures its continued importance in the development of novel therapeutics for a wide range of diseases. Researchers are encouraged to explore the potential of this scaffold in their own drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: 2-Amino-4-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Amino-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and widely used method for the synthesis of this compound is the catalytic hydrogenation of 4-Methoxy-2-nitrobenzoic acid.[1][2] This reaction typically employs a palladium on carbon (Pd/C) catalyst in a solvent such as methanol under a hydrogen atmosphere.[1][2]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

Several impurities can arise during the synthesis of this compound, primarily from the starting materials and side reactions during the reduction of the nitro group. The most common impurities include:

  • Unreacted Starting Material: 4-Methoxy-2-nitrobenzoic acid.

  • Incomplete Reduction Intermediates: These are formed if the hydrogenation reaction does not go to completion. They include 4-Nitroso-2-methoxybenzoic acid and 4-Hydroxylamino-2-methoxybenzoic acid.

  • Condensation Byproducts: These can form from the reaction of the intermediates and include azoxy, azo, and hydrazo compounds. These are often colored and can contribute to product discoloration.

  • Demethylated Impurity: Under certain conditions, the methoxy group can be cleaved to form 2-Amino-4-hydroxybenzoic acid.

  • Starting Material Impurities: Any impurities present in the initial 4-Methoxy-2-nitrobenzoic acid may be carried through the synthesis.

Q3: My final product has a yellowish or brownish tint. What is the likely cause?

A non-white appearance of the final product is typically due to the presence of colored impurities. The most probable culprits are condensation byproducts with extended conjugated systems, such as azoxy and azo compounds, which are formed from the incomplete reduction of the nitro group. Even trace amounts of these impurities can impart a noticeable color to the final product.

Q4: How can I minimize the formation of impurities during the synthesis?

To minimize impurity formation, consider the following:

  • High-Purity Starting Materials: Ensure the 4-Methoxy-2-nitrobenzoic acid used is of high purity.

  • Optimal Reaction Conditions: Carefully control the reaction parameters, including temperature, pressure, and reaction time, to ensure the complete reduction of the nitro group.

  • Catalyst Activity: Use a fresh and active catalyst. Deactivated or poisoned catalysts can lead to incomplete reactions and the formation of byproducts.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent oxidation of the amino group in the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.- Extend the reaction time if necessary.
Catalyst Deactivation - Use a fresh batch of high-quality Pd/C catalyst.- Ensure the starting material and solvent are free from catalyst poisons (e.g., sulfur compounds).
Insufficient Hydrogen Pressure - Check for leaks in the hydrogenation apparatus.- Ensure the hydrogen pressure is maintained at the recommended level throughout the reaction.
Product Loss During Workup - Optimize the filtration and washing steps to minimize loss of the product.- Use a minimal amount of cold solvent for washing the product.
Issue 2: Presence of Unreacted 4-Methoxy-2-nitrobenzoic Acid in the Final Product
Potential Cause Troubleshooting Steps
Insufficient Reaction Time - As with low yield, monitor the reaction to completion.
Poor Catalyst Activity - Increase the catalyst loading or use a more active catalyst.
Inadequate Mixing - Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Issue 3: Off-Color (Yellow/Brown) Final Product
Potential Cause Troubleshooting Steps
Presence of Colored Byproducts (e.g., azoxy, azo compounds) - Ensure complete reduction of the nitro group by optimizing reaction conditions.- Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).- Treat the crude product solution with activated carbon to adsorb colored impurities before crystallization.
Oxidation of the Product - Handle the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

Quantitative Data Summary

The following table summarizes the typical purity and potential impurity levels for this compound synthesis. The values are indicative and may vary depending on the specific experimental conditions.

Compound Typical Purity (%) Potential Impurity Level (%)
This compound> 99.0-
4-Methoxy-2-nitrobenzoic acid-< 0.5
Intermediates and Byproducts-< 0.5 (total)

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a suitable hydrogenation vessel, dissolve 4-Methoxy-2-nitrobenzoic acid (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 wt% of the starting material).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with a small amount of methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 3: NMR Analysis for Impurity Identification
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Analysis:

    • ¹H NMR of pure this compound in DMSO-d6 shows characteristic peaks for the aromatic protons, the amino protons, the methoxy protons, and the carboxylic acid proton.

    • The presence of impurities can be identified by comparing the sample spectrum to the reference spectrum. For example, the aromatic region of the spectrum can be used to identify and quantify the unreacted 4-Methoxy-2-nitrobenzoic acid.

Visualizations

Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis & Observation cluster_issues Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Start Synthesis observation Observe Final Product start->observation low_yield Low Yield? observation->low_yield off_color Off-Color Product? observation->off_color impurity_detected Impurities Detected by Analysis? observation->impurity_detected incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes catalyst_issue Catalyst Deactivation low_yield->catalyst_issue Yes colored_byproducts Colored Byproducts off_color->colored_byproducts Yes impurity_detected->colored_byproducts Yes unreacted_sm Unreacted Starting Material impurity_detected->unreacted_sm Yes optimize_conditions Optimize Reaction Conditions (Time, Pressure, Temp.) incomplete_reaction->optimize_conditions fresh_catalyst Use Fresh Catalyst catalyst_issue->fresh_catalyst recrystallize Recrystallize / Activated Carbon colored_byproducts->recrystallize purify Further Purification colored_byproducts->purify unreacted_sm->optimize_conditions end Pure Product optimize_conditions->end Re-evaluate fresh_catalyst->end Re-evaluate recrystallize->end Re-evaluate purify->end Re-evaluate

Caption: Troubleshooting workflow for identifying and resolving common issues in this compound synthesis.

Impurity Formation Pathway cluster_byproducts Byproducts start 4-Methoxy-2-nitrobenzoic Acid (Starting Material) nitroso 4-Nitroso-2-methoxybenzoic Acid (Intermediate) start->nitroso Partial Reduction hydroxylamine 4-Hydroxylamino-2-methoxybenzoic Acid (Intermediate) nitroso->hydroxylamine Further Reduction azoxy Azoxy Compound nitroso->azoxy Condensation product This compound (Desired Product) hydroxylamine->product Complete Reduction hydroxylamine->azoxy Condensation azo Azo Compound azoxy->azo Reduction hydrazo Hydrazo Compound azo->hydrazo Reduction

Caption: Potential impurity formation pathway during the reduction of 4-Methoxy-2-nitrobenzoic acid.

References

Technical Support Center: Purification of 2-Amino-4-methoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of 2-Amino-4-methoxybenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for purifying this compound using recrystallization?

Recrystallization is a technique for purifying solid organic compounds. It operates on the principle that a compound's solubility in a solvent increases with temperature.[1] For this compound, the impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution gradually cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, ideally, either remain dissolved in the cold solvent or are removed during an initial hot filtration step.[1]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

An ideal solvent for recrystallization should meet several criteria:

  • It should dissolve the this compound effectively at high temperatures but poorly at low temperatures.[1]

  • It should either not dissolve impurities at all or dissolve them so well that they remain in the solution even at low temperatures.[1]

  • It must not chemically react with the this compound.[1]

  • It should be sufficiently volatile to be easily removed from the purified crystals.[1]

  • For safety, it should be non-toxic and non-flammable.[1]

Given the presence of both polar (amino, carboxylic acid) and non-polar (benzene ring, methoxy) groups, common solvents to test include water, ethanol, methanol, or a mixed solvent system like ethanol-water.[2][3][4]

Q3: Is a single solvent or a mixed solvent system more effective?

Both single and mixed solvent systems can be effective, depending on the specific impurity profile.[1] A single solvent like ethanol or water might be sufficient if it provides the desired solubility difference between hot and cold conditions.[3][4] However, a mixed solvent system (e.g., ethanol-water) is often used when no single solvent has the ideal properties.[1][5] In this case, the compound is dissolved in a "good" solvent (like ethanol) in which it is highly soluble, and a "poor" solvent (like water) is added dropwise until the solution becomes cloudy, indicating saturation.[5][6] The solution is then heated to redissolve the precipitate and cooled slowly to form crystals.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used, preventing the solution from becoming supersaturated.[5] 2. The cooling process is happening too slowly, or there are no nucleation sites for crystal growth.[1] 3. Impurities are present that inhibit crystallization.[5]1. Concentrate the solution by boiling off some of the solvent under a fume hood and then allow it to cool again.[5][7] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solvent's surface or by adding a "seed crystal" of pure this compound.[1][7] 3. Cool the solution in an ice-water bath to further decrease solubility.[1][8]
Product "Oils Out" Instead of Forming Crystals 1. The compound is melting in the hot solvent rather than dissolving because the solvent's boiling point is higher than the compound's melting point (Melting Point of this compound is ~173.5 °C). 2. The solution is cooling too rapidly, causing the supersaturated solute to come out of solution as a liquid.[5]1. Ensure the heating temperature does not significantly exceed the solvent's boiling point. If the issue persists, select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.[7] Insulating the flask can help slow the cooling rate.[7][8]
Low Crystal Yield 1. Using an excessive amount of solvent, which keeps more of the product dissolved in the mother liquor even after cooling.[5] 2. Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper. 3. Washing the collected crystals with too much cold solvent, which redissolves some of the product.[2][5]1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] 2. To prevent premature crystallization, use a stemless funnel, pre-warm the funnel and filter paper with hot solvent, and keep the solution hot throughout the filtration process.[6][8] If necessary, add a slight excess of solvent before filtering and then boil it off afterward.[6] 3. Wash the crystals on the filter with a minimal amount of ice-cold solvent.[5]
Crystals are Colored or Appear Impure 1. Colored impurities are co-crystallizing with the product. 2. Rapid crystallization has trapped impurities within the crystal lattice.[7]1. Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter it out with the other insoluble materials. 2. Ensure the solution cools slowly and undisturbed to allow for the selective formation of pure crystals.[5][7] Rapid cooling should be avoided.[7]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale preliminary tests.[2]

1. Solvent Selection:

  • Place a small amount (e.g., 50 mg) of the crude this compound into a test tube.

  • Add a potential solvent (e.g., water, ethanol) dropwise.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Gently heat the mixture. A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Allow the solution to cool to room temperature and then in an ice bath. A large crop of crystals should form.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate (use a boiling stick or stir bar for smooth boiling).[2]

  • Continue adding hot solvent just until all the solid has dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.[2]

3. (Optional) Removal of Colored Impurities:

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration.

  • Use a stemless or short-stemmed funnel and fluted filter paper. Pre-warm the funnel and the receiving flask by pouring hot solvent through them to prevent premature crystallization.[6][8]

  • Pour the hot solution through the filter paper.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7][8] Slow cooling is crucial for forming pure, well-defined crystals.[5]

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[8]

6. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[5]

  • Continue to draw air through the crystals for several minutes to help them dry.

7. Drying:

  • Carefully remove the crystals from the filter paper and spread them on a watch glass to air dry. For a more thorough drying, use a vacuum desiccator.

Process Visualizations

Recrystallization_Workflow cluster_start Preparation cluster_purification Purification cluster_collection Collection & Drying start Start: Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (Removes Insoluble Impurities) dissolve->hot_filter cool Slowly Cool Filtrate to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath (Maximize Yield) cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash Crystals with Ice-Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry end_node End: Pure Crystalline Product dry->end_node

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Guide start Problem Encountered During Crystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield sol_conc Solution: Concentrate solution by boiling off excess solvent. no_crystals->sol_conc Too much solvent? sol_scratch Solution: Scratch flask or add a seed crystal. no_crystals->sol_scratch No nucleation sites? sol_cool_slow Solution: Reheat, add a bit more solvent, cool slowly. oiling_out->sol_cool_slow Cooling too fast? sol_min_solvent Solution: Use minimum amount of hot solvent. low_yield->sol_min_solvent Excess solvent used? sol_min_wash Solution: Wash with minimal amount of ice-cold solvent. low_yield->sol_min_wash Over-washing crystals?

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Synthesis of 2-Amino-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Amino-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most commonly cited high-yielding method is the catalytic hydrogenation of 4-Methoxy-2-nitrobenzoic acid. This reaction typically employs a palladium on carbon (Pd/C) catalyst in a methanol solvent at room temperature and atmospheric pressure.[1][2] Reported yields for this method are as high as 100%.[1]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The key starting material is 4-Methoxy-2-nitrobenzoic acid. The primary reagents include a palladium on carbon catalyst (typically 10%) and a solvent, which is usually methanol.[1][2] Hydrogen gas is used as the reducing agent.

Q3: What are the typical reaction conditions?

A3: The reaction is generally carried out at room temperature (approximately 20°C) and atmospheric pressure (around 760 Torr) for about 18 hours.[1]

Q4: How is the product isolated and purified?

A4: After the reaction is complete, the catalyst is typically removed by filtration through celite or diatomaceous earth. The filtrate is then concentrated under reduced pressure to yield the solid product.[1][2] Further purification can be achieved through recrystallization if necessary, although the crude product is often of high purity.

Q5: What are the physical and chemical properties of this compound?

A5: this compound is typically a white to light-colored crystalline solid. Its molecular formula is C8H9NO3, and its molecular weight is 167.16 g/mol .[3][4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I troubleshoot this?

A: Low yield in the hydrogenation of 4-Methoxy-2-nitrobenzoic acid can stem from several factors. Below is a step-by-step guide to troubleshoot this issue.

  • Catalyst Activity: The palladium on carbon catalyst is crucial for the reaction.

    • Troubleshooting Step: Ensure the catalyst is fresh and has been stored properly. Deactivated or old catalyst will significantly reduce the reaction rate and yield. Consider using a new batch of catalyst. The typical loading is 10% by weight of the starting material.[1]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material (4-Methoxy-2-nitrobenzoic acid). If the reaction is stalled, consider extending the reaction time beyond the typical 18 hours.

  • Hydrogen Supply: An inadequate supply of hydrogen will prevent the reduction of the nitro group.

    • Troubleshooting Step: Ensure a continuous and adequate supply of hydrogen gas to the reaction mixture. Check for leaks in the hydrogenation apparatus. The reaction is typically run under a hydrogen atmosphere at atmospheric pressure.[1]

  • Solvent Quality: The purity of the solvent can affect the reaction.

    • Troubleshooting Step: Use dry, high-purity methanol as the solvent. Water or other impurities can sometimes interfere with catalytic hydrogenation.

Issue 2: Product Impurity and Discoloration

Q: The final product is off-white or colored, suggesting impurities. What could be the cause and how can I purify it?

A: While the synthesis is generally clean, impurities can arise.

  • Incomplete Reaction: The presence of the starting material, 4-Methoxy-2-nitrobenzoic acid, or partially reduced intermediates can lead to impurities.

    • Troubleshooting Step: As mentioned previously, ensure the reaction goes to completion by monitoring with TLC. If starting material is still present, the reaction may need to be run longer or with fresh catalyst.

  • Catalyst Residue: Fine particles of the palladium on carbon catalyst may pass through the filtration medium.

    • Troubleshooting Step: Ensure thorough filtration after the reaction. Using a fine filtration aid like celite or diatomaceous earth is recommended.[1][2] A second filtration may be necessary if the filtrate appears grey or black.

  • Purification: For colored impurities or to achieve higher purity, recrystallization is an effective method.

    • Troubleshooting Step: While specific recrystallization solvents for this compound are not detailed in the provided results, a common technique for similar compounds is to use a mixed solvent system, such as ethanol/water.[5] Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

Experimental Protocols

Synthesis of this compound via Hydrogenation

This protocol is based on a commonly cited method for the synthesis of this compound.[1][2]

Materials:

  • 4-Methoxy-2-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite or diatomaceous earth

Procedure:

  • Dissolve 4-Methoxy-2-nitrobenzoic acid (e.g., 3 g, 16.4 mmol) in methanol (e.g., 80 mL) in a suitable reaction flask.

  • Carefully add 10% palladium on carbon catalyst (e.g., 300 mg, 10% w/w of the starting material) to the solution.

  • Seal the reaction vessel and flush it with hydrogen gas.

  • Maintain a hydrogen atmosphere at room temperature and atmospheric pressure.

  • Stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of celite or diatomaceous earth to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol to recover any residual product.

  • Combine the filtrates and concentrate under reduced pressure to dryness to obtain this compound as a solid.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

ParameterValueReference
Starting Material4-Methoxy-2-nitrobenzoic acid[1][2]
Reagent10% Palladium on carbon[1][2]
SolventMethanol[1][2]
Reaction TemperatureRoom Temperature (~20°C)[1]
Reaction PressureAtmospheric Pressure (~760 Torr)[1]
Reaction Time18 hours[1][2]
Reported Yieldup to 100%[1]

Visualizations

Synthesis_Pathway cluster_reagents start 4-Methoxy-2-nitrobenzoic acid product This compound start->product reagents H₂, 10% Pd/C Methanol, RT, 18h

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_catalyst Check Catalyst Activity (Freshness, Loading) start->check_catalyst check_reaction_completion Monitor Reaction by TLC (Extend Time if Needed) start->check_reaction_completion check_h2_supply Ensure Adequate H₂ Supply start->check_h2_supply check_catalyst->check_reaction_completion check_reaction_completion->check_h2_supply check_filtration Thorough Catalyst Filtration? check_h2_supply->check_filtration purify Recrystallize Product check_filtration->purify If Impure end Optimized Yield and Purity check_filtration->end If Pure purify->end

Caption: Troubleshooting for synthesis optimization.

References

Troubleshooting failed acylation reactions with 2-Amino-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the acylation of 2-Amino-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction resulted in a very low yield or no product at all. What are the common causes?

A low or non-existent yield can stem from several factors:

  • Reagent Quality: The acylating agent (e.g., acetyl chloride, acetic anhydride) may have degraded due to moisture. Ensure you are using fresh or properly stored reagents. This compound itself is generally stable under normal conditions but should be stored in a dry, cool place.[1]

  • Insufficient Reactivity: The chosen acylating agent might not be reactive enough. For instance, acetic acid is a less potent acylating agent than acetic anhydride or acetyl chloride.[2] Consider using a more reactive agent if the reaction is sluggish.

  • Inappropriate Base: The base used is crucial for neutralizing the acid byproduct (e.g., HCl) and activating the amine. If the base is too weak or not sufficiently soluble in the reaction medium, the reaction can stall. Common bases include pyridine, triethylamine, or even sodium acetate.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider moderately increasing the heat.

  • Poor Solubility: this compound has both an acidic (carboxylic acid) and a basic (amino) group, which can affect its solubility. Ensure you are using an appropriate solvent (e.g., DMF, DMSO, acetonitrile) where the starting material is soluble.[3]

Q2: I am observing a significant amount of a di-acylated byproduct. How can I improve selectivity for the mono-acylated product?

Di-acylation is a known side reaction in the acylation of anilines, particularly under harsh conditions or with highly reactive acylating agents.[2] To favor mono-acylation:

  • Control Stoichiometry: Use a molar ratio of acylating agent to the amine of 1:1 or slightly above (e.g., 1.1:1).

  • Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of the second acylation.

  • Slow Addition: Add the acylating agent dropwise to the solution of the amine and base. This keeps the instantaneous concentration of the acylating agent low, minimizing the chance of di-acylation.

Q3: The amino group in my starting material seems to be interfering with my Friedel-Crafts acylation attempt. Why is this happening?

Direct Friedel-Crafts acylation on anilines or aniline derivatives like this compound is generally unsuccessful. The basic amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[4][5][6] This forms a complex that deactivates the aromatic ring, preventing the desired electrophilic aromatic substitution.[5][6] To achieve ring acylation, the amino group must first be protected, for example, by converting it to an amide.[5][7]

Q4: My starting material, this compound, is not dissolving in the reaction solvent. What can I do?

Solubility can be a challenge. Consider the following:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for this type of substrate.[3]

  • Use of a Co-solvent: Adding a co-solvent might improve solubility.

  • Salt Formation: The presence of both an acidic and a basic group means the compound can exist as a zwitterion, which can limit solubility in certain organic solvents. Adding a base might deprotonate the carboxylic acid, forming a salt that could have different solubility properties. Experiment with different solvent and base combinations on a small scale.

Q5: What is a suitable work-up and purification procedure for my acylated product?

A typical work-up involves:

  • Quenching: Carefully quench the reaction mixture, often with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Precipitation/Extraction: The product may precipitate upon adding water. If it does, it can be collected by vacuum filtration.[8] Alternatively, the product can be extracted into an organic solvent like ethyl acetate.

  • Washing: The organic layer should be washed with water, dilute acid (to remove unreacted amine), and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Recrystallization is a common and effective method for purifying the final product.[9] A solvent system like ethanol/water can be effective. Column chromatography can also be used if recrystallization is not sufficient.

Experimental Data

The following table summarizes typical reaction conditions for the N-acetylation of anilines, which can be adapted for this compound.

Acylating AgentBase / CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Acetic AnhydrideSodium AcetateWater / HCl0 - 250.5 - 285 - 95
Acetyl ChlorideK₂CO₃ / TBABDMFRoom Temp1 - 4> 90
Acetic AnhydridePyridineDCM0 - 251 - 390 - 98
Acetic AcidNone (reflux)Acetic Acid1184 - 870 - 85

Data is representative and may require optimization for this compound.

General Experimental Protocol: N-Acetylation

This protocol is a general guideline for the N-acetylation of this compound using acetic anhydride.

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., 10 volumes of DMF or a mixture of water and dilute HCl).[8]

  • Base Addition (if needed): If not using an acidic aqueous medium, add 1.2 to 1.5 equivalents of a base such as pyridine or triethylamine.

  • Acylating Agent Addition: Cool the mixture in an ice bath. Slowly add 1.1 equivalents of acetic anhydride dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetylated this compound. Dry the product under vacuum.

Troubleshooting Workflow

G start Failed Acylation Reaction check_reagents 1. Check Starting Materials start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_product 3. Analyze Crude Product start->check_product reagent_purity Verify purity/activity of acylating agent and amine. check_reagents->reagent_purity Purity? reagent_stoich Confirm correct stoichiometry. check_reagents->reagent_stoich Ratios? solvent Is starting material soluble? check_conditions->solvent side_products Check for side products (e.g., di-acylation) via TLC, LC-MS. check_product->side_products temp Is temperature appropriate? solvent->temp Yes change_solvent Change solvent (e.g., DMF, DMSO) or use co-solvent. solvent->change_solvent No base Is base suitable? temp->base Yes increase_temp Increase temperature. Consider reflux. temp->increase_temp No change_base Use stronger or more soluble base (e.g., Pyridine, TEA). base->change_base No optimize Optimize to minimize side products: - Lower temperature - Slow addition of acylating agent side_products->optimize

References

Technical Support Center: Improving the Solubility of 2-Amino-4-methoxybenzoic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-Amino-4-methoxybenzoic acid?

A1: this compound is a weakly acidic compound. It is generally described as being soluble in water and polar organic solvents.[1] Its solubility in aqueous solutions is pH-dependent, increasing significantly in basic conditions due to the deprotonation of the carboxylic acid group.[1]

Q2: I am observing precipitation when diluting my stock solution of this compound into my aqueous assay buffer. What could be the cause?

A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds prepared in high-concentration organic stock solutions. This "fall-out" occurs when the concentration of the compound in the final solution exceeds its aqueous solubility limit. The organic solvent from the stock solution is diluted, and the compound is forced into an environment where it is less soluble.

Q3: What are the recommended starting solvents for preparing a stock solution of this compound?

A3: Based on its chemical structure and the solubility of similar compounds, the recommended starting solvents for preparing a stock solution are Dimethyl Sulfoxide (DMSO) and Ethanol. For aqueous-based assays, preparing a stock solution in a basic buffer (e.g., 1N NaOH) can also be an effective strategy.

Q4: Can I use heat to improve the solubility of this compound?

A4: Gentle heating can be used as a method to increase the rate of dissolution. However, it is crucial to ensure the thermal stability of the compound. Prolonged exposure to high temperatures should be avoided to prevent degradation. Always allow the solution to return to room temperature to confirm that the compound remains in solution.

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound for in vitro experiments.

IssuePossible CauseRecommended Solution
Compound does not dissolve in the chosen solvent. The solvent may not be appropriate for the compound at the desired concentration.1. Try a different solvent. If using a non-polar solvent, switch to a polar aprotic solvent like DMSO or an alcohol like ethanol. 2. Increase the volume of the solvent to lower the concentration. 3. For aqueous solutions, increase the pH to deprotonate the carboxylic acid and enhance solubility.
Precipitation occurs after the stock solution is added to the aqueous assay buffer. The final concentration of the compound in the buffer exceeds its aqueous solubility. The percentage of organic solvent in the final solution may be too low.1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final assay buffer. Be mindful of the solvent tolerance of your cell line or assay system (typically ≤ 0.5% DMSO). 3. Prepare the stock solution at a lower concentration.
The pH of the assay medium changes significantly after adding the compound. The stock solution was prepared in a strong acid or base and was not properly neutralized or buffered.1. If the stock was prepared in acid or base, adjust the pH of the stock solution before adding it to the final medium. 2. Use a higher concentration buffer in your final assay medium to maintain a stable pH.
Inconsistent experimental results. The compound may not be fully dissolved, leading to inaccurate concentrations. The compound may be degrading in the solvent or under the experimental conditions.1. Visually inspect the stock solution to ensure there are no particulates. If necessary, filter the solution through a 0.22 µm filter. 2. Prepare fresh stock solutions for each experiment. 3. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

SolventTemperature (°C)Solubility of 4-Methoxybenzoic AcidReference
Water20Sparingly soluble (~0.3 g/L)[2][3]
Hot Water-Increased solubility[2]
Ethanol-Highly soluble[2][3]
Methanol-Highly soluble[3]
Ether-Soluble[2]
Ethyl Acetate-Soluble[2]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 167.16 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = 10 mmol/L * 0.001 L * 167.16 g/mol * 1000 mg/g = 1.6716 mg

  • Weigh the compound: Carefully weigh out approximately 1.67 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Dilution to Working Concentration:

  • To prepare a working solution, dilute the stock solution in your cell culture medium or assay buffer.

  • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final concentration of DMSO in your experiments.

Visualizing Experimental Workflows and Biological Pathways

Troubleshooting Solubility Issues

The following diagram outlines a logical workflow for addressing common solubility challenges with this compound.

G Troubleshooting Workflow for Solubility start Start: Dissolve this compound check_solubility Is the compound fully dissolved? start->check_solubility precipitation Does precipitation occur upon dilution in aqueous buffer? check_solubility->precipitation Yes troubleshoot_initial Troubleshoot Initial Dissolution check_solubility->troubleshoot_initial No success Success: Proceed with experiment precipitation->success No troubleshoot_dilution Troubleshoot Dilution precipitation->troubleshoot_dilution Yes option1 Option 1: Change Solvent (e.g., DMSO, Ethanol) troubleshoot_initial->option1 option2 Option 2: Decrease Concentration troubleshoot_initial->option2 option3 Option 3: Adjust pH (for aqueous solutions) troubleshoot_initial->option3 dil_option1 Option 1: Lower Final Concentration troubleshoot_dilution->dil_option1 dil_option2 Option 2: Increase Co-solvent % troubleshoot_dilution->dil_option2 dil_option3 Option 3: Use a different stock solvent troubleshoot_dilution->dil_option3 option1->start option2->start option3->start dil_option1->start dil_option2->start dil_option3->start

Caption: A flowchart for troubleshooting solubility issues.

Hypothetical Anti-Inflammatory Signaling Pathway

Derivatives of anthranilic acid have been noted for their anti-inflammatory properties.[4][5][6][7][8] A plausible mechanism of action for this compound could involve the modulation of the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant and anti-inflammatory response.

G Hypothetical Anti-Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Inhibits interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_free NF-κB NFkB_IkB->NFkB_free Releases NF-κB NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Nrf2_nuc->NFkB_nuc Inhibits HO1_NQO1 HO-1, NQO1 (Antioxidant Genes) ARE->HO1_NQO1 Activates Transcription Anti_inflammatory Anti-inflammatory Response HO1_NQO1->Anti_inflammatory Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Pro_inflammatory Activates Transcription Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: A diagram of a potential anti-inflammatory pathway.

References

Technical Support Center: Degradation of 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Amino-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

A1: Based on the degradation of structurally similar aromatic compounds, the initial enzymatic attacks on this compound are likely to involve one or more of the following reactions:

  • Hydroxylation: Monooxygenase or dioxygenase enzymes can introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage.

  • Deamination: The amino group can be removed, often through an oxidative deamination process, to yield a keto or hydroxylated intermediate.

  • Demethoxylation: The methoxy group can be cleaved to form a hydroxyl group and formaldehyde.

  • Decarboxylation: The carboxylic acid group may be removed, although this is often a later step in the pathway.

Q2: Which microorganisms are likely to degrade this compound?

A2: A wide range of bacteria are known to degrade aromatic compounds. Genera such as Pseudomonas, Rhodococcus, Acinetobacter, and Bacillus have been extensively studied for their ability to break down various aromatic pollutants and would be good candidates for screening.[1] Fungi, particularly white-rot fungi, are also known for their powerful lignin-degrading enzymes that can non-specifically attack a wide range of aromatic structures.

Q3: What are the expected major intermediates in the degradation pathway?

A3: The intermediates will depend on the specific pathway, but could include compounds such as:

  • Protocatechuic acid or catechol, which are common central intermediates in the degradation of many aromatic compounds.[2]

  • Hydroxyquinol, which can be formed after hydroxylation and deamination.

  • Intermediates resulting from the cleavage of the aromatic ring, such as muconic acid derivatives.

Q4: What analytical techniques are best suited for studying the degradation of this compound?

A4: A combination of chromatographic and spectroscopic techniques is generally required:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its more polar degradation products.

  • Mass Spectrometry (MS), especially when coupled with HPLC (HPLC-MS): Essential for identifying and confirming the structure of unknown intermediates based on their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Can be used to definitively elucidate the structure of purified intermediates.

Troubleshooting Guides

Problem Possible Causes Solutions
No degradation of this compound observed. 1. The selected microorganism cannot degrade the compound. 2. The culture conditions (pH, temperature, aeration) are not optimal. 3. The compound is toxic to the microorganism at the tested concentration. 4. The analytical method is not sensitive enough to detect small changes in concentration.1. Screen a wider variety of microorganisms or use a mixed microbial consortium from a contaminated site. 2. Optimize culture conditions. 3. Test a range of lower concentrations of the substrate. 4. Validate the analytical method and ensure it has the required sensitivity.
Extra, unexpected peaks in HPLC chromatogram. 1. Contamination of the sample or mobile phase. 2. Abiotic degradation of the compound (e.g., due to light or pH). 3. The compound is degrading in the autosampler.1. Run a blank injection of the sample solvent to check for contamination.[3] 2. Run a control experiment without the microorganism to assess abiotic degradation. 3. Use a thermostatted autosampler to keep samples cool.[4]
Poor peak shape or resolution in HPLC. 1. Column contamination or aging. 2. Incompatibility between the sample solvent and the mobile phase. 3. Column overloading.1. Use a guard column to protect the analytical column.[5] Clean or replace the column if necessary. 2. Dissolve the sample in the mobile phase whenever possible.[6] 3. Reduce the injection volume or sample concentration.
Difficulty in identifying intermediates with MS. 1. Low concentration of intermediates. 2. Complex fragmentation pattern. 3. Isomeric compounds that cannot be distinguished by mass alone.1. Concentrate the sample or use a more sensitive MS instrument. 2. Use tandem MS (MS/MS) to obtain more detailed fragmentation information. 3. Use high-resolution MS to determine the elemental composition and consider derivatization to distinguish between isomers.

Data Presentation

Table 1: Microbial Degradation of this compound

MicroorganismIncubation Time (h)Initial Concentration (mg/L)Final Concentration (mg/L)Degradation Rate (mg/L/h)
Pseudomonas putida2410058.21.74
Rhodococcus erythropolis2410075.11.04
Mixed Consortium2410023.53.19
Control (no cells)2410098.90.05

Table 2: Identified Degradation Intermediates by HPLC-MS

Retention Time (min)m/z [M-H]⁻Proposed FormulaProposed Identity
8.5166.0453C₈H₈NO₃This compound (Parent)
6.2152.0297C₇H₆O₄Protocatechuic acid
4.8124.0211C₆H₆O₃Hydroxyquinol
3.1115.0392C₅H₅O₃Muconic acid semialdehyde

Experimental Protocols

Protocol 1: Microbial Degradation Assay
  • Prepare the culture medium: Use a minimal salts medium appropriate for the chosen microorganism, with this compound as the sole carbon and nitrogen source at a concentration of 100 mg/L.

  • Inoculate the medium: Inoculate the medium with a pre-cultured suspension of the microorganism to an initial optical density (OD₆₀₀) of 0.1.

  • Incubate: Incubate the cultures in a shaker at the optimal temperature and aeration for the microorganism (e.g., 30°C and 150 rpm).

  • Collect samples: Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Prepare samples for analysis: Centrifuge the samples to remove cells, and filter the supernatant through a 0.22 µm filter before HPLC analysis.

Protocol 2: HPLC-MS Analysis for Metabolite Identification
  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan mode for initial screening, followed by targeted MS/MS analysis of potential intermediate masses.

Visualizations

Degradation_Pathway cluster_aerobic Hypothetical Aerobic Pathway A This compound B Protocatechuic acid A->B Deamination & Demethoxylation C Catechol B->C Decarboxylation D cis,cis-Muconic acid C->D Ring Cleavage (Dioxygenase) E TCA Cycle D->E

Caption: Hypothetical aerobic degradation pathway of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Degradation Studies step1 1. Select and Culture Microorganism step2 2. Set up Degradation Assay (Minimal Medium + Substrate) step1->step2 step3 3. Time-course Sampling step2->step3 step4 4. Sample Preparation (Centrifugation & Filtration) step3->step4 step5 5. HPLC Analysis (Quantify Substrate Depletion) step4->step5 step6 6. HPLC-MS/MS Analysis (Identify Intermediates) step4->step6 step7 7. Pathway Elucidation step5->step7 step6->step7

Caption: A typical experimental workflow for studying microbial degradation.

References

Preventing byproduct formation in 2-Amino-4-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues related to byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct observed in reactions with this compound and how can it be avoided?

A1: The most prevalent byproduct is 3-methoxyaniline, which results from the decarboxylation (loss of CO₂) of the starting material. This is particularly common under acidic conditions and/or at elevated temperatures.[1][2][3] The mechanism involves protonation of the aromatic ring, which facilitates the cleavage of the C-C bond to the carboxyl group.[3]

To minimize decarboxylation:

  • Avoid Strong Acids: Whenever possible, use milder reaction conditions. If an acid catalyst is necessary, consider using a weaker acid or a lower concentration.

  • Control Temperature: Avoid unnecessarily high temperatures. Run reactions at the lowest temperature that allows for a reasonable reaction rate. For some substituted anthranilic acids, decarboxylation is favored entropically at higher temperatures.[4]

  • Protecting Groups: In multi-step syntheses, consider performing reactions on a derivative where the carboxylic acid is protected as an ester.

Q2: During amidation or peptide coupling reactions, I observe a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

A2: This is likely a dimer or oligomer formed by self-condensation, where the amino group of one molecule of this compound reacts with the activated carboxylic acid of another. In amidation reactions, a common side reaction is the formation of a diamide, where the desired product reacts with another molecule of the activated acid.

Prevention Strategies:

  • Protect the Amino Group: The most effective strategy is to temporarily protect the amino group, for example, as an N-acetyl or N-Boc derivative.[5][6] This prevents it from acting as a nucleophile.

  • Controlled Reagent Addition: Add the coupling agent or activating reagent slowly to a solution of the carboxylic acid before adding the desired amine nucleophile. This keeps the concentration of the activated acid low and minimizes self-reaction. The order of reagent addition can be crucial in preventing the formation of byproducts like anhydrides.[7]

  • Use of Excess Amine: Employing a slight excess of the target amine can outcompete the amino group of the starting material, driving the reaction toward the desired product.

Q3: When performing an electrophilic aromatic substitution (e.g., halogenation, nitration), how can I control regioselectivity and avoid multiple substitutions?

A3: this compound has two strong activating groups (amino and methoxy) and one deactivating group (carboxylic acid). The -NH₂ and -OCH₃ groups are ortho-, para-directing, while the -COOH group is meta-directing. The combined effect strongly directs electrophiles to the C3 and C5 positions, which are ortho to both activating groups.

Controlling the Reaction:

  • Milder Conditions: Use the mildest possible reaction conditions (e.g., lower temperature, less reactive electrophile) to reduce the likelihood of di-substitution.

  • Protecting/Modifying Groups: Protecting the highly activating amino group as an acetamide can moderate its directing effect and provide steric hindrance to influence regioselectivity.

  • Stoichiometry: Careful control of the electrophile stoichiometry (aiming for 1.0 equivalent) is critical to minimize multiple additions.

Q4: Why is my final product discolored (e.g., yellow or brown), and how can I purify it?

A4: Discoloration often arises from the formation of minor, highly conjugated or oxidized byproducts. The amino group, in particular, can be susceptible to oxidation, leading to colored impurities.

Purification Methods:

  • Recrystallization: This is the most common method for purifying solid products. A proper solvent screen is necessary to find a system where the desired compound has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities remain in solution.

  • Activated Carbon Treatment: If recrystallization alone does not remove the color, you can treat a solution of the crude product with a small amount of activated carbon. The carbon adsorbs colored impurities, which are then removed by hot filtration.

  • Column Chromatography: For difficult separations or to remove trace impurities, silica gel column chromatography is a highly effective purification technique.

Troubleshooting Guides

Problem 1: Low yield and multiple spots on TLC during an amidation reaction.

This issue often points to incomplete reaction, self-condensation, or the formation of a diamide byproduct.

Troubleshooting Workflow

G start Low Yield / Multiple Spots in Amidation Reaction check_sm Check for unreacted This compound (TLC/LC-MS) start->check_sm spot_higher_rf Is there a major spot with higher MW than the product? check_sm->spot_higher_rf No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes dimer_byproduct Probable Dimer or Diamide Byproduct spot_higher_rf->dimer_byproduct Yes other_issue Other Side Reaction (e.g., Decarboxylation) spot_higher_rf->other_issue No solution_incomplete Increase reaction time or temperature. Verify coupling agent activity. incomplete_rxn->solution_incomplete solution_dimer 1. Use N-protected starting material. 2. Add coupling agent before amine. 3. Use excess of the target amine. dimer_byproduct->solution_dimer solution_other Analyze byproduct by MS. Consider reaction temperature and pH. other_issue->solution_other

Caption: Troubleshooting workflow for amidation reactions.

Problem 2: My reaction is producing the decarboxylated byproduct, 3-methoxyaniline.

This indicates that the reaction conditions are too harsh, favoring the elimination of carbon dioxide.

Reaction Pathways: Desired Reaction vs. Decarboxylation

G cluster_main Desired Pathway (e.g., Esterification) cluster_side Side Reaction Pathway start_main 2-Amino-4-methoxy- benzoic acid product Desired Ester Product start_main->product + ROH, H⁺ - H₂O start_side 2-Amino-4-methoxy- benzoic acid byproduct 3-Methoxyaniline start_side->byproduct + H⁺ (catalyst) or High Temp (Δ) - CO₂

Caption: Competing reaction pathways for this compound.

Corrective Actions:

  • Reduce Temperature: Lower the reaction temperature significantly.

  • Buffer the Reaction: If possible, run the reaction at a neutral or slightly basic pH.

  • Change Catalyst: If using a strong acid catalyst (like H₂SO₄), switch to a milder one (e.g., p-TsOH) or a non-acidic coupling agent (e.g., DCC, HATU).

Data on Byproduct Prevention

The formation of byproducts is highly dependent on the reaction type. The tables below summarize key factors and recommended conditions to achieve a clean reaction.

Table 1: Amidation/Peptide Coupling

FactorCondition Leading to ByproductsRecommended Condition for Prevention
Chemoselectivity Unprotected amino groupProtect the amine (e.g., with Boc or Ac group).
Reagent Addition Adding amine before activating agentPre-activate the carboxylic acid, then add the amine.
Stoichiometry Equimolar or excess carboxylic acidUse a slight excess (1.1-1.5 eq.) of the amine.
Temperature High temperatureRun at room temperature or 0°C if possible.

Table 2: Decarboxylation

FactorCondition Leading to ByproductsRecommended Condition for Prevention
pH Strongly acidic (pH < 3)Maintain pH > 4 or use non-acidic conditions.[1][2]
Temperature High heat (>100-150°C)Use the lowest effective temperature.
Solvent Protic solvents can facilitate protonationUse aprotic solvents where feasible.

Key Experimental Protocols

Protocol 1: General N-Protection (Acetylation) of the Amino Group

This protocol prevents the amino group from participating in undesired side reactions.

  • Suspend this compound (1.0 eq.) in acetic acid.

  • Add acetic anhydride (1.2 eq.) and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).[5]

  • Stir the mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the white solid, wash with cold water until the filtrate is neutral, and dry under vacuum. The resulting N-acetyl-2-amino-4-methoxybenzoic acid can be used in subsequent reactions.

Logical Relationship: The Role of Protecting Groups

G start Goal: React Carboxylic Acid (e.g., Esterification) problem Problem: Nucleophilic -NH₂ group can also react, causing side reactions (e.g., self-condensation). start->problem strategy Strategy: Use a Protecting Group (PG) problem->strategy step1 Step 1: Protect -NH₂ becomes -NH-PG strategy->step1 step2 Step 2: Perform Desired Reaction Only -COOH reacts step1->step2 step3 Step 3: Deprotect -NH-PG becomes -NH₂ step2->step3 outcome Clean Product Formation step3->outcome

Caption: Logic of using a protecting group for chemoselectivity.

Protocol 2: Fischer Esterification

This protocol is for converting the carboxylic acid to an ester, a common transformation and protecting group strategy.

  • Dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., ethanol, 10-20 eq.), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC. Note: Fischer esterification is an equilibrium process.[8][9] To drive it to completion, excess alcohol is used.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst and any unreacted carboxylic acid.[10]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Amidation using a Coupling Agent (e.g., HATU)

This method is common for forming amide bonds under mild conditions, minimizing decarboxylation.

  • Dissolve this compound (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq.) to the reaction mixture.

  • Stir at room temperature until the starting acid is consumed (typically 2-12 hours, monitor by TLC/LC-MS).

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

References

Technical Support Center: Optimizing Coupling Reactions for 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when performing coupling reactions with 2-Amino-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What makes coupling reactions with this compound potentially challenging?

A1: this compound contains an aniline functional group. Anilines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. However, the methoxy group at the para-position is an electron-donating group, which can increase the nucleophilicity of the amino group compared to unsubstituted aniline. The primary challenges are often related to achieving high yields, minimizing side reactions, and ensuring complete conversion, especially when coupling with sterically hindered partners.

Q2: Which coupling reagents are recommended for this compound?

A2: For routine couplings, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are a cost-effective choice. For more challenging couplings, such as with sterically hindered amines or to ensure higher yields and faster reaction times, uronium/aminium salts like HATU or HBTU are highly recommended.

Q3: What is the optimal solvent for this coupling reaction?

A3: Anhydrous polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for the reactants and reagents. Other suitable solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN). It is crucial to use anhydrous solvents as water can hydrolyze the activated intermediates, leading to lower yields.

Q4: What is the ideal reaction temperature?

A4: For carbodiimide-mediated couplings (e.g., EDC/HOBt), it is often recommended to start the reaction at 0 °C and then allow it to warm to room temperature. This helps to minimize side reactions such as N-acylurea formation. For more robust coupling reagents like HATU, the reaction can typically be run at room temperature from the start.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficiently active coupling reagent: The aniline nitrogen of this compound may not be nucleophilic enough for standard coupling conditions, especially with electron-deficient coupling partners. 2. Presence of water: Water in the reaction mixture will hydrolyze the activated carboxylic acid intermediate. 3. Poor solubility of reactants: If any of the reactants are not fully dissolved, the reaction will be slow and incomplete.1. Switch to a more potent coupling reagent: Use a uronium/aminium salt like HATU, HBTU, or COMU, which are more effective for less nucleophilic amines.[1] 2. Ensure anhydrous conditions: Use anhydrous solvents and dry all glassware thoroughly before use. 3. Choose an appropriate solvent: DMF is generally a good choice for solubility. Gentle warming may be required to dissolve all starting materials before adding the coupling reagent.
Multiple Spots on TLC / Impure Product 1. Side reactions: Formation of byproducts such as N-acylurea (with carbodiimides) or guanidinylation of the amine (with excess uronium/aminium reagents). 2. Intramolecular cyclization: 2-Aminobenzoic acid derivatives can undergo intramolecular cyclization to form benzoxazinones under certain conditions.[2][3][4] 3. Incomplete reaction: Unreacted starting materials are present.1. Use an additive: Additives like HOBt or Oxyma Pure with EDC can suppress N-acylurea formation.[5] Avoid using a large excess of uronium/aminium reagents. 2. Control reaction temperature: Keep the temperature low (0 °C to room temperature) to minimize side reactions. 3. Optimize reaction time: Allow the reaction to run to completion, monitoring by TLC or LC-MS. If the reaction stalls, consider a second addition of the coupling reagent.
Difficulty in Product Purification 1. Water-soluble byproducts: The urea byproduct from EDC is water-soluble, but byproducts from other reagents may be less so. 2. Residual coupling reagents/additives: HOBt and other additives can be difficult to remove completely. 3. Product solubility issues: The product may have different solubility properties than the starting materials.1. Aqueous workup: A standard workup involving washes with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine is usually effective for removing most impurities. The water-solubility of the EDC byproduct simplifies its removal. 2. Column chromatography: If aqueous workup is insufficient, purification by flash column chromatography on silica gel is recommended. 3. Recrystallization: For solid products, recrystallization can be an effective final purification step.[6]

Data Presentation

Table 1: Recommended Solvents for Coupling Reactions
SolventDielectric ConstantBoiling Point (°C)Key Characteristics
N,N-Dimethylformamide (DMF) 36.7153Excellent solvating properties for a wide range of reactants and reagents. Most commonly used.
Dichloromethane (DCM) 9.140Good solvent for many organic compounds, but less polar than DMF. Often used in EDC couplings.
Acetonitrile (MeCN) 37.582A polar aprotic solvent that can be a good alternative to DMF.
Tetrahydrofuran (THF) 7.566A less polar option, suitable for some coupling reactions.
Table 2: Comparison of Common Coupling Reagents and Conditions for Substituted Anilines*
Coupling Reagent/ AdditiveBaseSolventTemperature (°C)Typical Time (h)Reported Yield Range (%)Key Considerations
EDC / HOBt DIPEA or Et₃NDMF or DCM0 to RT12-2460-85[7]Cost-effective. Water-soluble urea byproduct simplifies workup. Risk of N-acylurea side product.
EDC / DMAP / HOBt (cat.) DIPEAMeCN2312-4272-91[8]DMAP can act as an acyl transfer agent, improving yields for electron-deficient amines.[8]
HATU DIPEA or CollidineDMFRT1-485-95[9]High efficiency, fast reaction times. Recommended for difficult couplings. More expensive.
HBTU DIPEA or Et₃NDMFRT2-680-90Similar to HATU but slightly less reactive. A common and effective choice.
T3P Pyridine or Et₃NEthyl Acetate or DCMRT to 502-1270-95Easy workup as byproducts are water-soluble. Good safety profile.

*Note: The yields presented are for coupling reactions with various substituted anilines and serve as a general guide. Actual yields with this compound will depend on the specific coupling partner and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid coupling partner (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF.

  • Addition of Additive: Add HOBt (1.2 eq.) to the solution and stir until it is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for HATU Coupling
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid coupling partner (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.

  • Pre-activation: Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add this compound (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 5% aqueous LiCl solution (3x) to remove DMF, followed by 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow General Amide Coupling Workflow cluster_prep 1. Preparation cluster_activation 2. Activation cluster_reaction 3. Reaction cluster_workup 4. Work-up cluster_purification 5. Purification prep Dissolve Carboxylic Acid (1.0 eq) and this compound (1.1-1.2 eq) in Anhydrous Solvent (e.g., DMF) add_reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) prep->add_reagents Inert Atmosphere stir Stir at RT (1-24h) Monitor by TLC/LC-MS add_reagents->stir workup Dilute with Organic Solvent Perform Aqueous Washes (Acid, Base, Brine) stir->workup Upon Completion dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify

Caption: General experimental workflow for amide coupling reactions.

troubleshooting_flowchart Troubleshooting Low Yield in Coupling Reactions start Low Yield Observed? check_reagents Are reagents & solvents anhydrous and pure? start->check_reagents check_coupling_reagent Is coupling reagent potent enough? check_reagents->check_coupling_reagent Yes solution_dry Action: Dry solvents/ Use fresh reagents. check_reagents->solution_dry No check_conditions Are reaction time/ temperature optimal? check_coupling_reagent->check_conditions Yes solution_reagent Action: Switch to HATU, HBTU, or COMU. check_coupling_reagent->solution_reagent No check_solubility Are all reactants fully dissolved? check_conditions->check_solubility Yes solution_conditions Action: Increase reaction time. Consider gentle heating. check_conditions->solution_conditions No check_solubility->start No, Re-evaluate solution_solubility Action: Switch to DMF. Warm gently to dissolve. check_solubility->solution_solubility No

References

Technical Support Center: Purification of 2-Amino-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Amino-4-methoxybenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: The impurity profile can vary based on the synthetic route. However, common impurities may include unreacted starting materials, such as 4-methoxy-2-nitrobenzoic acid if synthesis proceeds via reduction.[1][2] Other potential impurities are byproducts from side reactions, such as over-oxidation or demethylation, which can lead to compounds like p-hydroxybenzoic acid.[3] In some syntheses, byproducts can be difficult to remove and may result in a colored final product, such as a light yellow tint.[4]

Q2: My final product has a yellowish or brownish tint, but it should be a white solid. What causes this discoloration?

A2: Discoloration is typically due to colored impurities arising from side reactions.[3][4] Oxidation of phenolic impurities to form colored quinone-like structures is a common cause.[3] To remove these impurities, treatment with activated charcoal during the recrystallization process is often effective.[5]

Q3: Which analytical methods are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and identifying impurities.[4][6] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy provide structural confirmation of the desired product and can help identify residual solvents or impurities.[1][2]

Troubleshooting Guide

Recrystallization Issues

Q: My compound is not crystallizing from the solution upon cooling. What should I do?

A: This is a common issue that can be addressed through several methods. The solution may be supersaturated and require nucleation to begin crystallization.

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5][7]

  • Add a Seed Crystal: If a small amount of the pure product is available, adding a tiny crystal to the cooled solution can initiate crystallization.[5][7]

  • Reduce Solvent Volume: It's possible that too much solvent was used, preventing the solution from becoming saturated upon cooling. Gently reheat the solution to evaporate some of the solvent, then allow it to cool again.[5][7][8]

  • Use an Anti-Solvent: If using a single solvent system is ineffective, a two-solvent (solvent/anti-solvent) system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble), and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy.[9]

Q: The product "oils out" instead of forming crystals. How can I resolve this?

A: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if impurities are depressing the melting point.[5][8]

  • Select a Lower-Boiling Solvent: Ensure the solvent's boiling point is lower than the melting point of your compound (this compound melts at approximately 173.5 °C).

  • Slow Down Cooling: Allow the solution to cool more slowly to give crystals time to form. Insulating the flask can help.

  • Adjust Solvent System: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. If using a mixed solvent system, adjusting the ratio may be necessary.[5]

Column Chromatography Issues

Q: I am seeing multiple spots or overlapping peaks on my TLC/HPLC after column chromatography. How can I improve the separation?

A: Poor separation during column chromatography can stem from several factors, most commonly an unoptimized mobile phase.

  • Optimize the Mobile Phase: The polarity of the eluent is critical. Test various solvent systems using Thin Layer Chromatography (TLC) to find a mixture that provides good separation between your desired compound and impurities. Aim for an Rf value of around 0.3 for your product.[7][8]

  • Consider Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help separate compounds with different polarities more effectively.[8]

  • Change the Stationary Phase: If silica gel is not providing adequate separation due to compound degradation or strong interactions, consider using a different stationary phase like alumina.[8][10] For acidic compounds like benzoic acid derivatives, deactivating the silica gel with a small amount of a base like triethylamine in the eluent can sometimes prevent tailing and improve separation.[8]

Q: My compound seems to be stuck on the column and won't elute. What could be the problem?

A: Several issues could lead to a compound not eluting as expected.

  • Compound Degradation: The compound may be unstable on silica gel. You can test for stability by spotting the compound on a TLC plate, letting it sit for a while, and then eluting to see if degradation spots appear.[10]

  • Incorrect Solvent System: Double-check that you are using the intended solvent system and that the polarity is sufficient to move the compound down the column.[10]

  • High Polarity: The compound may be too polar for the chosen eluent. For very polar compounds, more aggressive solvent systems, such as those containing methanol or a small amount of ammonium hydroxide, might be necessary.[10]

Data Presentation

Table 1: Solvent Selection for Recrystallization of Aromatic Carboxylic Acids

This table provides general guidance on solvent selection. The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[8][11]

SolventSolubility of Aromatic Acids (General Trend)Common Impurities' SolubilityNotes
Water Sparingly soluble cold, more soluble hot.[8][12]Often solubleGood for polar compounds. May require a co-solvent like ethanol.[8]
Ethanol SolubleSolubleA good general-purpose solvent, often used in combination with water.[8]
Ethyl Acetate Moderately solubleVariesCan be effective for compounds of intermediate polarity.[8]
Toluene Sparingly solubleOften solubleUseful for less polar compounds.[8]
Hexane/Heptane InsolubleVariesOften used as an anti-solvent in a two-solvent system.[8]
Table 2: Typical HPLC Conditions for Purity Analysis of Aminobenzoic Acid Derivatives

These conditions serve as a starting point for method development. Optimization will be required for specific derivatives.

ParameterCondition
Column C18 reverse-phase, 5 µm, 4.6 x 150 mm[8]
Mobile Phase Acetonitrile/Water with an acid modifier (e.g., phosphoric acid or formic acid)[8][13]
Flow Rate 1.0 mL/min[8]
Detection UV at an appropriate wavelength (e.g., 230 nm)[8]
Mode Gradient or isocratic elution may be used.[13]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent to completely dissolve the solid.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and briefly bring it back to a boil.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal. This step is crucial to prevent premature crystallization on the filter paper.[5]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Protocol 2: General Flash Column Chromatography Procedure
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent component of the eluent.[8]

  • Column Packing: Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.[8]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel. Alternatively, for compounds with poor solubility, use the "dry-loading" method by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the column.[8][14]

  • Elution: Begin eluting with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity if using a gradient.[8]

  • Fraction Collection: Collect fractions and monitor the separation using TLC or another appropriate analytical technique.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[8]

Visualizations

G General Purification Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Purification Analysis Purity Check (HPLC, NMR) Recrystallization->Analysis ColumnChrom Column Chromatography ColumnChrom->Analysis Re-analyze Analysis->ColumnChrom Further Purification Needed PureProduct Pure Product Analysis->PureProduct Purity > 99%

Caption: General Purification Workflow.

G Troubleshooting Low Yield After Recrystallization Start Low Yield Observed Q1 Was the filtrate clear after hot filtration? Start->Q1 S1 Re-filter solution while hot to remove insoluble impurities. Q1->S1 No Q2 Did crystals form in the mother liquor? Q1->Q2 Yes S2 Compound is too soluble. Concentrate mother liquor for a second crop of crystals. Q2->S2 Yes Q3 Was too much solvent used for dissolution? Q2->Q3 No S3 Incomplete precipitation. Cool solution in an ice bath for a longer duration. S4 Yes. Evaporate excess solvent and re-cool. Q3->S4 Likely S5 No. Consider a different solvent system where the compound is less soluble when cold. Q3->S5 Unlikely

Caption: Troubleshooting Low Recrystallization Yield.

G Logical Flow for Improving Column Chromatography Separation Start Poor Separation (Overlapping Spots/Peaks) CheckTLC Optimize Eluent with TLC Start->CheckTLC AdjustPolarity Adjust Solvent Ratio CheckTLC->AdjustPolarity Aim for ΔRf > 0.2 TryGradient Implement Gradient Elution AdjustPolarity->TryGradient Still Poor Separation Success Good Separation Achieved AdjustPolarity->Success Separation Improved ChangeStationary Change Stationary Phase (e.g., Alumina) TryGradient->ChangeStationary Still Poor Separation TryGradient->Success Separation Improved ChangeStationary->Success Separation Improved

Caption: Improving Column Chromatography Separation.

References

How to remove unreacted starting material from 2-Amino-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methoxybenzoic acid. Our focus is to address common challenges encountered in removing unreacted starting material, primarily 4-Methoxy-2-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Q1: My final product is off-white or has a yellowish/brownish tint. How can I obtain a pure white solid?

A1: The discoloration of your this compound product is likely due to the presence of residual starting material, 4-Methoxy-2-nitrobenzoic acid, or other colored byproducts. The nitro group in the starting material can impart a yellowish hue. Here are several methods to address this issue:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities and improving the color and purity of the final product.

  • Activated Carbon Treatment: The use of activated carbon during recrystallization can effectively adsorb colored impurities.

  • Column Chromatography: For persistent color issues or significant contamination with starting material, column chromatography provides a more rigorous purification method.

Q2: I'm struggling to separate the product from the starting material by recrystallization. What am I doing wrong?

A2: Successful recrystallization depends on the differential solubility of your product and the unreacted starting material in a given solvent. This compound, with its amino group, is more polar than the starting material, 4-Methoxy-2-nitrobenzoic acid. This difference in polarity is key to their separation.

  • Inappropriate Solvent: You may be using a solvent in which both compounds have similar solubility profiles. An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the starting material should ideally remain more soluble at lower temperatures.

  • Insufficient Solvent: Using too little solvent may cause both the product and starting material to precipitate out together. Conversely, too much solvent will result in a low yield.

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystals. A slower cooling process allows for the formation of purer crystals.

Q3: My column chromatography is not giving a clean separation. What parameters should I adjust?

A3: Ineffective separation during column chromatography can be due to several factors related to the stationary and mobile phases.

  • Incorrect Eluent System: The polarity of your eluent (mobile phase) is critical. Since this compound is more polar than 4-Methoxy-2-nitrobenzoic acid, the starting material will elute first. If your eluent is too polar, both compounds may elute together. If it's not polar enough, the product may not move down the column.

  • Improper Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation.

  • Overloading the Column: Applying too much crude product to the column will result in broad, overlapping bands.

Q4: Can I use a liquid-liquid extraction to remove the starting material?

A4: Yes, an acid-base extraction is a highly effective method for separating the basic product from the acidic starting material. This compound has a basic amino group, while 4-Methoxy-2-nitrobenzoic acid is acidic due to its carboxylic acid functionality. This difference in chemical properties can be exploited for separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material in the synthesis of this compound?

A1: The most common synthetic route to this compound is the reduction of 4-Methoxy-2-nitrobenzoic acid. Therefore, the most likely unreacted starting material you will need to remove is 4-Methoxy-2-nitrobenzoic acid.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. The more polar this compound will have a lower Rf value compared to the less polar 4-Methoxy-2-nitrobenzoic acid in a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes).

Q3: What are the expected appearances of the starting material and the final product?

A3: 4-Methoxy-2-nitrobenzoic acid is typically a yellow or brownish solid, while pure this compound should be a white to off-white crystalline solid.

Data Presentation

The following table summarizes the key physicochemical properties of this compound and its common precursor, which are relevant for their separation.

PropertyThis compound4-Methoxy-2-nitrobenzoic acidReference(s)
Molecular Weight 167.16 g/mol 197.14 g/mol [1]
Appearance White to off-white crystalline solidYellow to brown solid[1]
Polarity More PolarLess Polar[2]
pKa (Carboxylic Acid) ~4.5 - 5.0 (estimated)~3.4[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general methodology for the purification of this compound using recrystallization. The optimal solvent may need to be determined experimentally.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated carbon.

  • Crystallization: Add hot deionized water dropwise to the hot ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the separation of this compound from 4-Methoxy-2-nitrobenzoic acid using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Ethyl acetate

  • Hexanes

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes). The less polar 4-Methoxy-2-nitrobenzoic acid will elute first.[2]

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 40-60% ethyl acetate in hexanes) to elute the more polar this compound.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure product fractions.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Acid-Base Extraction

This protocol describes the separation of the basic product from the acidic starting material.

Materials:

  • Crude product mixture

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate solution

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude mixture in diethyl ether.

  • Extraction of Acidic Impurity: Transfer the ether solution to a separatory funnel and extract with a saturated sodium bicarbonate solution. The acidic 4-Methoxy-2-nitrobenzoic acid will react to form its water-soluble sodium salt and move to the aqueous layer. Repeat the extraction twice.

  • Isolation of Product: The ether layer now contains the this compound. Wash the ether layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified product.

  • Recovery of Starting Material (Optional): The combined aqueous layers can be acidified with 1 M HCl to precipitate the 4-Methoxy-2-nitrobenzoic acid, which can then be recovered by filtration.

Visualization

The following diagram illustrates the logical workflow for troubleshooting the removal of unreacted starting material.

Purification_Workflow Troubleshooting Workflow for this compound Purification start Crude Product (this compound + Starting Material) check_purity Assess Purity/Color start->check_purity recrystallization Recrystallization check_purity->recrystallization Minor Impurities/ Off-color column_chromatography Column Chromatography check_purity->column_chromatography Significant Impurities/ Difficult Separation acid_base_extraction Acid-Base Extraction check_purity->acid_base_extraction Acidic Starting Material pure_product Pure Product check_purity->pure_product Acceptable recrystallization->check_purity fail Impure Product recrystallization->fail Fails column_chromatography->check_purity column_chromatography->fail Fails acid_base_extraction->check_purity acid_base_extraction->fail Fails

Caption: A flowchart of the decision-making process for purifying this compound.

References

Technical Support Center: Amide Coupling with Sterically Hindered Amines and 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions for improving the efficiency of amide coupling reactions involving sterically hindered amines and 2-Amino-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my standard amide coupling protocol (e.g., HATU, HOBt/EDC) resulting in low or no yield with a sterically hindered amine and this compound?

A1: Standard coupling reagents like HATU and EDC/HOBt are often inefficient for coupling sterically hindered and electron-deficient amines.[1] The primary reasons for failure include:

  • Steric Hindrance: The bulky nature of both the amine and the ortho-amino substituted benzoic acid creates a high energy barrier for the transition state, slowing down the reaction kinetics dramatically.[2]

  • Low Nucleophilicity: The amine's nucleophilicity may be reduced due to steric shielding or electronic effects.

  • Insufficient Reactivity of Activated Species: The activated esters or intermediates formed by standard reagents may not be reactive enough to overcome the steric barrier before they decompose or participate in side reactions.[1][3]

Q2: Which classes of coupling reagents are more effective for these challenging substrates?

A2: For sterically hindered couplings, more potent reagents are generally required. Consider the following classes:

  • Advanced Uronium/Aminium Salts: While HATU is common, analogues like COMU may offer better performance with fewer side reactions and reduced allergenic potential.[2][4]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are known to be very effective for difficult couplings and can minimize side reactions like guanidinylation.[1][2][5]

  • Acyl Fluoride Precursors: Reagents that generate highly reactive acyl fluorides in situ, such as TFFH or BTFFH, are often successful where other methods fail.[3][6][7] Acyl fluorides are less sterically demanding and highly reactive towards amines.[3]

Q3: How can I optimize my reaction conditions to improve the yield?

A3: Modifying reaction conditions can significantly impact the outcome:

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[1] Microwave heating has also been shown to be effective in accelerating these reactions.[7]

  • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or NMP are common, but for some reagents like BTC (trichlorophosgene), solvents must be carefully selected (e.g., THF or DCM) to avoid side reactions.[4]

  • Base: The choice and stoichiometry of the base are important. Non-nucleophilic bases like DIPEA or collidine are typically used. Carefully controlling the amount of base can be crucial for minimizing side reactions like racemization.[5]

Q4: What are common side reactions and how can they be minimized?

A4: Common side reactions include:

  • Racemization: The chiral center of an amino acid can epimerize during activation. Using additives like HOBt or choosing reagents known for low racemization (e.g., COMU, PyBOP) can mitigate this.[2][5]

  • Guanidinylation: Uronium/aminium reagents like HATU and HBTU can react with the free amine to form a guanidinium byproduct, capping the amine.[2] Using phosphonium-based reagents (e.g., PyBOP) avoids this issue.[2]

  • Byproduct Interference: Some coupling reagents generate byproducts that complicate purification. For example, DCC produces dicyclohexylurea (DCU), which is often insoluble and can be filtered off. Reagents like EDC form water-soluble urea byproducts, simplifying the workup.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Insufficient reactivity of the coupling reagent.[1][3] 2. Steric hindrance is too high for the reaction conditions.[2] 3. Decomposition of starting materials or activated intermediate.1. Switch to a more powerful coupling reagent class: Phosphonium salts (PyBOP) or consider in situ acyl fluoride formation (BTFFH).[1][7] 2. Increase the reaction temperature or use microwave heating.[1][7] 3. Ensure all reagents and solvents are anhydrous.
Reaction Stalls / Incomplete Conversion 1. The activated species is not reactive enough to drive the reaction to completion. 2. A side reaction is consuming the amine (e.g., guanidinylation with HATU).[2]1. Use a slight excess of the carboxylic acid and coupling reagent. 2. Switch to a phosphonium salt reagent (e.g., PyBOP) to avoid guanidinylation.[2] 3. Consider a "double coupling" approach where fresh reagent and acid are added after a few hours.[2]
Multiple Unidentified Byproducts 1. Decomposition of the coupling reagent or activated intermediate. 2. The reaction temperature is too high, causing decomposition. 3. The chosen solvent is reacting with the reagents.[4]1. Select a more stable coupling reagent like COMU.[2] 2. Optimize the temperature; start at a lower temperature and gradually increase if necessary. 3. Verify solvent compatibility with your chosen coupling reagent.[4]
Difficulty in Purification 1. Byproducts from the coupling reagent are co-eluting with the product. 2. Unreacted starting materials remain.1. Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC, T3P®) to simplify aqueous workup.[1][2] 2. If using DCC, filter off the insoluble DCU byproduct before workup. 3. Drive the reaction to completion using optimized conditions to consume starting materials.

Data Presentation: Comparison of Coupling Reagents for Hindered Systems

Reagent ClassExample(s)AdvantagesDisadvantages & Considerations
Carbodiimides DCC, EDCInexpensive and widely used.[4] EDC byproducts are water-soluble, simplifying purification.[1]Often inefficient for sterically hindered substrates.[1] High risk of racemization without additives like HOBt. DCC can cause allergic reactions.[2]
Aminium/Uronium HBTU, HATU, COMUHighly efficient and popular.[2] Fast reaction rates.[4]Can cause guanidinylation of the N-terminal amine.[2] HATU is based on potentially explosive HOAt.[2]
Phosphonium PyBOP, PyAOPVery efficient for difficult couplings, avoids guanidinylation.[1][2] Lower racemization reported.[4]Byproducts can sometimes complicate purification. Generally more expensive than carbodiimides.
Acyl Fluoride Precursors TFFH, BTFFH, Deoxo-FluorGenerates highly reactive acyl fluorides, excellent for extremely hindered systems.[3][6][7] Acyl fluorides are small, minimizing steric clash.[3]Reagents can be moisture-sensitive. Some reagents like DAST can release amine byproducts that may compete in the reaction.[3]
Phosphonic Anhydrides T3P®Excellent for substrates prone to epimerization.[2] Byproducts are non-hazardous and water-soluble. Considered a "green" reagent.[2]Application method can be different from other reagents.

Visualizations

G General Amide Coupling Workflow cluster_0 Activation Step cluster_1 Coupling Step Acid Carboxylic Acid (this compound) Active_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester, Acyl Fluoride) Acid->Active_Intermediate Activation Reagent Coupling Reagent + Base Reagent->Active_Intermediate Product Target Amide Active_Intermediate->Product Nucleophilic Attack Amine Sterically Hindered Amine Amine->Product Byproducts Byproducts (e.g., DCU, HOBt) Product->Byproducts

Caption: A generalized workflow for a two-step amide coupling reaction, involving an initial activation step followed by nucleophilic attack from the amine.

Troubleshooting_Flowchart Troubleshooting Logic for Failed Amide Coupling start Start: Low/No Yield check_reagent Is the coupling reagent potent enough? (e.g., using EDC/HOBt) start->check_reagent change_reagent Solution: Switch to a stronger reagent. - Phosphonium (PyBOP) - Acyl Fluoride (BTFFH) check_reagent->change_reagent No check_temp Is the reaction temperature high enough? check_reagent->check_temp Yes end Re-evaluate with new conditions change_reagent->end increase_temp Solution: Increase temperature. - Reflux in solvent - Use microwave heating check_temp->increase_temp No check_side_reactions Are side reactions (e.g., guanidinylation) possible? check_temp->check_side_reactions Yes increase_temp->end alt_reagent Solution: Use a reagent that avoids the side reaction. (e.g., PyBOP instead of HATU) check_side_reactions->alt_reagent Yes check_side_reactions->end No alt_reagent->end

Caption: A decision tree to guide troubleshooting efforts when encountering low yields in sterically hindered amide couplings.

Experimental Protocols

Protocol: In Situ Acyl Fluoride Generation for Coupling of Sterically Hindered Substrates

This protocol is adapted from methodologies proven effective for coupling sterically hindered and electron-deficient substrates where standard methods have failed.[3][6][7]

Materials:

  • This compound (1.0 - 1.3 equivalents)

  • Sterically hindered amine (1.0 equivalent)

  • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 equivalents)

  • Non-nucleophilic base (e.g., DIPEA, Collidine) (2.0 - 3.0 equivalents)

  • Anhydrous aprotic solvent (e.g., DMF, NMP, or Acetonitrile)

  • Reaction vessel (e.g., sealed vial suitable for heating)

Procedure:

  • Preparation: To a clean, dry, and inert gas-flushed reaction vessel, add the this compound (1.3 equiv.), the sterically hindered amine (1.0 equiv.), and BTFFH (1.2 equiv.).

  • Solvent and Base Addition: Add anhydrous solvent to achieve a suitable concentration (e.g., 0.1-0.5 M). Add the non-nucleophilic base (e.g., DIPEA, 3.0 equiv.).

  • Reaction: Seal the vessel tightly. Heat the reaction mixture to an elevated temperature (e.g., 80 °C). The optimal temperature may require screening.[7]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., LCMS or TLC) until the consumption of the limiting starting material is observed (typically 12-24 hours).[7]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate) and wash sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) to isolate the desired amide.

Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

References

Technical Support Center: Minimizing Racemization with 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the incorporation of 2-Amino-4-methoxybenzoic acid in your peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a chiral amino acid, which should exist as a single enantiomer (typically the L-form in natural peptides), converts into a mixture of both its L- and D-enantiomers during the chemical coupling process. This loss of stereochemical integrity can lead to the synthesis of undesired peptide diastereomers, which may have altered biological activity and be difficult to purify.

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The alpha-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar enolate intermediate can then be re-protonated from either side, leading to a mixture of D and L configurations. Direct enolization of the activated carboxylic acid is another, though generally less common, pathway.

Q3: Are unnatural amino acids like this compound particularly susceptible to racemization?

Q4: How can I detect and quantify racemization in my synthesized peptide?

A4: The most common method for quantifying racemization is through the separation of the resulting peptide diastereomers using High-Performance Liquid Chromatography (HPLC).[2][3] This typically involves the use of a chiral stationary phase or derivatization with a chiral reagent to resolve the different stereoisomers. The percentage of the undesired diastereomer can be calculated from the integrated peak areas in the chromatogram. Mass spectrometry can be used to confirm the identity of the peptide peaks.

Troubleshooting Guides

Issue: High levels of diastereomeric impurities detected after coupling this compound.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent The choice of coupling reagent significantly impacts the degree of racemization. Carbodiimide reagents like DCC and DIC, when used alone, can lead to high levels of racemization. Solution: Always use carbodiimides in conjunction with racemization-suppressing additives such as HOBt, HOAt, or Oxyma. For particularly sensitive couplings, consider using modern uronium/aminium (e.g., HATU, HBTU, HCTU) or phosphonium (e.g., PyBOP) reagents, which are generally more efficient and lead to less racemization.
Inappropriate Base The type and concentration of the base used for activation can promote racemization. Stronger, less sterically hindered bases can more readily abstract the acidic α-proton. Solution: Use a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum necessary amount of base required for the reaction to proceed efficiently.
Prolonged Activation Time The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization to occur. Solution: Employ an in situ activation protocol where the coupling reagent is added to the mixture of the protected amino acid and the resin-bound amine simultaneously, or pre-activate the amino acid for a very short period (1-5 minutes) before adding it to the coupling reaction.
Elevated Temperature Higher reaction temperatures can increase the rate of both the desired coupling reaction and the undesired racemization side reaction. Solution: Perform the coupling reaction at room temperature or, if racemization is a significant issue, consider lowering the temperature to 0°C. This is particularly important for segment condensations or when coupling sterically hindered amino acids.
Solvent Effects The polarity of the solvent can influence the rate of racemization. Solution: While solvent choice is often dictated by the solubility of the reagents and the swelling of the solid-phase support, some studies suggest that less polar solvents may help to reduce racemization. However, DMF remains the most common and generally effective solvent for solid-phase peptide synthesis.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes representative data on the extent of racemization observed with various coupling reagents in model peptide systems. While this data is not specific to this compound, it provides a valuable guide for selecting a coupling strategy to minimize racemization.

Coupling Reagent/Method% D-Isomer (Epimerization)Reference(s)
HBTU 1.5 - 5.0%[4]
HATU 0.5 - 2.0%[1][4]
HCTU 1.0 - 4.0%[4]
TBTU 2.0 - 6.0%[4]
PyBOP 1.0 - 3.5%[4]
COMU < 1.0%[4]
DIC/HOBt 0.5 - 2.5%[4]
DCC 10 - 30%[1]

Note: The exact percentage of racemization is highly dependent on the specific amino acid sequence, reaction conditions (base, solvent, temperature), and the model system used for evaluation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-2-Amino-4-methoxybenzoic Acid

This protocol is adapted from standard Fmoc-SPPS procedures and a method for a similar unnatural amino acid.[5] It is recommended to use a high-efficiency, low-racemization coupling reagent such as HATU or DIC/Oxyma.

Materials:

  • Fmoc-2-Amino-4-methoxybenzoic acid

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagent (e.g., HATU or DIC)

  • Additive (e.g., Oxyma, if using DIC)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% Piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: Methanol

  • Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and finally DMF (3x).

  • Amino Acid Activation and Coupling:

    • Using HATU: In a separate vial, dissolve Fmoc-2-Amino-4-methoxybenzoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the activation mixture.

    • Using DIC/Oxyma: In a separate vial, dissolve Fmoc-2-Amino-4-methoxybenzoic acid (3 equivalents) and Oxyma (3 equivalents) in DMF.

  • Coupling Reaction:

    • For HATU: Immediately add the activation mixture to the resin.

    • For DIC/Oxyma: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 equivalents).

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. Monitor the reaction completion using a ninhydrin test.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general framework for the analysis of peptide diastereomers. The specific column and mobile phase conditions will need to be optimized for your particular peptide.

Materials:

  • Crude or purified peptide containing this compound

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., CHIROBIOTIC™, CHIRALPAK®) or a high-resolution reverse-phase C18 column.

  • Mobile phase solvents (e.g., HPLC-grade acetonitrile, water, trifluoroacetic acid (TFA))

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Chromatographic Separation:

    • Equilibrate the chosen HPLC column with the initial mobile phase conditions.

    • Inject the peptide sample.

    • Elute the diastereomers using a suitable gradient of mobile phase B (e.g., acetonitrile with 0.1% TFA) in mobile phase A (e.g., water with 0.1% TFA).

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the desired peptide and its diastereomer. The diastereomer will typically elute as a smaller, closely resolved peak.

    • Integrate the peak areas of both diastereomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = (Area of Diastereomer Peak / (Area of Main Peak + Area of Diastereomer Peak)) * 100

Visualizations

Peptide Coupling and Racemization Pathway

Peptide_Coupling_Racemization cluster_activation Activation cluster_pathways Reaction Pathways cluster_products Products N-protected AA N-protected AA Activated Intermediate Activated Intermediate N-protected AA->Activated Intermediate + Coupling Reagent Oxazolone Oxazolone Activated Intermediate->Oxazolone + Base (Racemization Pathway) Peptide Bond Formation Peptide Bond Formation Activated Intermediate->Peptide Bond Formation + Amine Component (Desired Pathway) Racemized Peptide Racemized Peptide Oxazolone->Racemized Peptide + Amine Component Desired Peptide Desired Peptide Peptide Bond Formation->Desired Peptide Experimental_Workflow start Start: Peptide Synthesis with this compound coupling 1. Select Low-Racemization Coupling Reagent & Additive (e.g., HATU or DIC/Oxyma) start->coupling base 2. Use Sterically Hindered Base (e.g., DIPEA) coupling->base conditions 3. Optimize Reaction Conditions (Room Temp, Short Activation) base->conditions synthesis 4. Perform Solid-Phase Peptide Synthesis conditions->synthesis analysis 5. Analyze Crude Peptide by HPLC synthesis->analysis racemization_check Racemization Acceptable? analysis->racemization_check purification 6. Purify Peptide racemization_check->purification Yes troubleshoot Troubleshoot: - Lower Temperature - Change Coupling Reagent - Re-evaluate Base racemization_check->troubleshoot No end End: Pure Peptide purification->end troubleshoot->coupling

References

Overcoming poor yields in the synthesis of 2-Amino-4-methoxybenzoic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome poor yields in the synthesis of 2-Amino-4-methoxybenzoic acid esters.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of this compound esters in a question-and-answer format.

Issue 1: Very low or no yield of the desired ester using Fischer Esterification.

Question: I am attempting a Fischer esterification of this compound with methanol and a catalytic amount of sulfuric acid, but my yield is extremely low. What is going wrong?

Answer: A common issue with the Fischer esterification of aminobenzoic acids is the basicity of the amino group. The amino group gets protonated by the acid catalyst, forming an ammonium salt. This deactivates the substrate and consumes the catalyst. Since the catalyst is consumed, the esterification reaction does not proceed efficiently.

Solutions:

  • Use Stoichiometric Amounts of Acid: Instead of a catalytic amount, use at least a stoichiometric equivalent of the acid catalyst (e.g., concentrated H₂SO₄) to neutralize the amino group and catalyze the reaction.[1]

  • Amino Group Protection: Protect the amino group before esterification. For example, acetylation of the amino group allows for a high-yield esterification, followed by deprotection to yield the final product.

  • Alternative Methods: Consider synthesis routes that avoid the direct esterification of the amino-acid, such as the reduction of a nitro-ester precursor.

Issue 2: The reaction is incomplete, and the starting material is recovered.

Question: My reaction has run for several hours, but TLC analysis shows a significant amount of unreacted this compound. How can I drive the reaction to completion?

Answer: Fischer esterification is a reversible equilibrium reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.

Solutions:

  • Use a Large Excess of Alcohol: Using the alcohol (e.g., methanol or ethanol) as the solvent will shift the equilibrium towards the product side.[2]

  • Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene.

  • Increase Reaction Time and Temperature: Ensure the reaction is heated to a gentle reflux for an adequate amount of time (which can range from 1 to 10 hours) to reach equilibrium.[1]

Issue 3: The final product is impure and difficult to purify.

Question: I have obtained a product, but it is a dark-colored oil or solid with multiple spots on the TLC plate. What are the likely impurities and how can I purify my product?

Answer: Impurities can arise from side reactions or incomplete reactions. Common side reactions include oxidation of the amino group, which can lead to colored impurities, and polymerization under strong acidic conditions.

Solutions:

  • Neutralization and Extraction: After the reaction, the mixture should be cooled, poured into water or ice, and neutralized carefully with a base like sodium bicarbonate. The ester can then be extracted with an organic solvent like ethyl acetate.

  • Washing: The organic layer should be washed with brine to remove water-soluble impurities.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: For difficult-to-separate impurities, column chromatography on silica gel is an effective purification method.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor yields in the Fischer esterification of this compound?

A1: The most common reason is the protonation of the basic amino group by the acid catalyst. This deactivates the starting material and consumes the catalyst, hindering the esterification reaction. Using a stoichiometric amount of acid is necessary to overcome this.[1]

Q2: Are there higher-yielding alternatives to the Fischer esterification for this synthesis?

A2: Yes, several alternative methods can provide higher yields:

  • Reduction of a Nitro-Ester: A highly effective route is to first synthesize the methyl 4-methoxy-2-nitrobenzoate and then reduce the nitro group to an amine. This method avoids the issues with the free amino group during esterification and can result in high yields (often over 90% for the reduction step).[4][5]

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). It is performed under mild, neutral conditions, which is advantageous for sensitive substrates.[6][7]

  • Mitsunobu Reaction: This reaction allows for the conversion of the carboxylic acid to an ester using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). It proceeds with inversion of configuration if a chiral alcohol is used.[8][9][10]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (more polar) from the ester product (less polar). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle strong acids like sulfuric acid with extreme care in a fume hood.

  • Reagents like thionyl chloride (used in an alternative esterification method) are corrosive and toxic; they should be handled in a well-ventilated fume hood.

  • Ensure that any pressure-releasing setups (like a reflux condenser) are not sealed to avoid pressure buildup.

Data Presentation

The following table summarizes quantitative data for different methods used in the synthesis of aminobenzoic acid esters and related compounds.

MethodSubstrateReagentsReaction TimeYieldReference
Fischer Esterification p-Aminobenzoic acidEthanol, H₂SO₄60-75 min~77%[11]
Reduction of Nitro-Ester Methyl 5-hydroxy-4-methoxy-2-nitro benzoateH₂, 10% Pd/C, Ethyl Acetate4 h93%[4]
Reduction of Nitro-Ester Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateFe, Acetic Acid30 min77%[5]
Steglich Esterification 2,4-Dihydroxybenzoic acidt-BuOH, DCC, DMAPNot specifiedHigh[6]
Alternative Synthesis Methyl 2-methoxy-4-acetylaminobenzoate derivativeHalogenation then condensationNot specified80% (total)[12]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol is adapted from the synthesis of similar aminobenzoate esters.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.1 eq) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully add the residue to ice water and neutralize to a pH of ~7-8 with a saturated NaHCO₃ solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Reduction of Methyl 4-Methoxy-2-nitrobenzoate

This two-step approach often provides higher overall yields.

Step A: Esterification of 4-Methoxy-2-nitrobenzoic Acid

  • Follow the Fischer Esterification protocol above, using 4-Methoxy-2-nitrobenzoic acid as the starting material. A catalytic amount of H₂SO₄ is sufficient here as there is no basic amino group.

Step B: Reduction of the Nitro-Ester

  • Dissolve Methyl 4-methoxy-2-nitrobenzoate (1.0 eq) in a suitable solvent like methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10% by weight).

  • Place the mixture in a hydrogenation apparatus and purge with nitrogen.

  • Introduce hydrogen gas (e.g., via a balloon or a Parr shaker at 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the product, which can be further purified if necessary.

Protocol 3: Steglich Esterification

This method is ideal for acid-sensitive substrates and is performed under mild conditions.[6][7]

Materials:

  • This compound

  • Alcohol (e.g., methanol, 1.5 eq)

  • Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve this compound (1.0 eq) and the alcohol (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Logic for Low Ester Yield start Low Yield of Ester check_method Esterification Method? start->check_method fischer Fischer Esterification check_method->fischer Fischer alternative Alternative Method (e.g., Nitro Reduction) check_method->alternative Alternative fischer_q1 Stoichiometric Acid Used? fischer->fischer_q1 alt_q1 Purity of Starting Materials? alternative->alt_q1 fischer_a1_no No: Amino group consumes catalyst. Solution: Use >=1 eq. of acid. fischer_q1->fischer_a1_no No fischer_q2 Water Removed / Excess Alcohol Used? fischer_q1->fischer_q2 Yes fischer_a1_no->fischer_q2 fischer_a2_no No: Equilibrium favors reactants. Solution: Use excess alcohol or Dean-Stark. fischer_q2->fischer_a2_no No fischer_q3 Sufficient Heat & Time? fischer_q2->fischer_q3 Yes fischer_a2_no->fischer_q3 fischer_a3_no No: Reaction incomplete. Solution: Ensure reflux for adequate time. fischer_q3->fischer_a3_no No fischer_end Yield Improved fischer_q3->fischer_end Yes fischer_a3_no->fischer_end alt_a1_no No: Impurities inhibit reaction. Solution: Purify starting materials. alt_q1->alt_a1_no No alt_q2 Reaction Conditions Optimized? alt_q1->alt_q2 Yes alt_a1_no->alt_q2 alt_a2_no No: Suboptimal conditions. Solution: Check catalyst, temp, & atmosphere. alt_q2->alt_a2_no No alt_end Yield Improved alt_q2->alt_end Yes alt_a2_no->alt_end

Caption: Troubleshooting logic for low ester yield.

Synthesis_Workflows Comparison of Synthesis Workflows cluster_0 Route A: Fischer Esterification cluster_1 Route B: Nitro-Ester Reduction cluster_2 Route C: Steglich Esterification a1 2-Amino-4-methoxy benzoic Acid a2 Add Methanol & Stoichiometric H₂SO₄ a1->a2 a3 Reflux (4-6h) a2->a3 a4 Work-up: Neutralize, Extract a3->a4 a5 Purify (Recrystallization/ Chromatography) a4->a5 b1 4-Methoxy-2-nitro benzoic Acid b2 Fischer Esterification (Catalytic Acid) b1->b2 b3 Nitro-Ester Intermediate b2->b3 b4 Catalytic Hydrogenation (H₂, Pd/C) b3->b4 b5 Purify (Filtration/ Concentration) b4->b5 c1 2-Amino-4-methoxy benzoic Acid c2 Add Alcohol, DCC, DMAP in DCM c1->c2 c3 Stir at RT (2-4h) c2->c3 c4 Work-up: Filter DCU, Wash c3->c4 c5 Purify (Chromatography) c4->c5

Caption: Comparison of primary synthesis workflows.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Amino-4-methoxybenzoic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of 2-Amino-4-methoxybenzoic acid, a key building block in various pharmaceutical syntheses.

This document outlines a detailed experimental protocol for a robust Reversed-Phase HPLC (RP-HPLC) method, alongside a comparative analysis of its performance against UV-Vis Spectrophotometry and Capillary Electrophoresis (CE). The information presented is supported by experimental data from studies on structurally similar compounds to provide a reliable framework for method selection and implementation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely adopted technique for the purity analysis of non-volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and specificity. A validated RP-HPLC method can accurately quantify this compound and separate it from potential process-related impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC

This protocol is based on a validated method for a closely related analogue, 2,3-Dihydroxy-4-methoxybenzoic acid, and is expected to provide excellent separation for this compound.

1. Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound (purity ≥99%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid (analytical grade).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 10-40% B; 15-20 min: 40-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (typically around 254 nm or 280 nm)
Injection Volume 10 µL
Diluent Methanol or Mobile Phase A

3. Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range for linearity assessment.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analytical Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation

Figure 1: Experimental workflow for HPLC purity analysis.

Comparison of Analytical Methods

While HPLC is a powerful tool, other techniques can be employed for the purity determination of this compound, each with its own advantages and limitations. The following table provides a comparative overview of HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis. The performance data is based on studies of this compound and its close structural analogs.

ParameterHPLC (Reversed-Phase)UV-Vis SpectrophotometryCapillary Electrophoresis (CZE)
Principle Partitioning between a stationary and mobile phaseMeasurement of light absorbanceDifferential migration of ions in an electric field
Specificity High (separates from impurities)Low (potential for interference from absorbing species)High (efficient separation of charged species)
Linearity (r²) > 0.999[1]> 0.995> 0.998[2]
Linear Range 10 - 300 µg/mL[1]5 - 90 µg/mLNot specified, but generally in the µg/mL range
LOD 2.34 µg/mL[1]0.55 µg/mL~0.05 µg/mL (for a similar compound)[2]
LOQ Not specified, but typically ~3x LOD1.67 µg/mL~0.15 µg/mL (for a similar compound)[2]
Accuracy (% Recovery) 98.0 - 102.0% (typical)102.4%Not specified, but generally high
Precision (%RSD) < 2.0% (Intra-day: 0.95-2.5%, Inter-day: 1.3-2.8%)[1]< 2.0%< 2.5%[2]
Analysis Time ~25 minutes per sample~5 minutes per sample~10 minutes per sample[2]
Instrumentation Cost HighLowModerate to High
Solvent Consumption HighLowVery Low

Alternative Analytical Methods: A Closer Look

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.

  • Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Solvent: A suitable solvent in which this compound is soluble and that does not absorb significantly in the analytical wavelength range (e.g., methanol or ethanol).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions and the sample solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the sample from the calibration curve.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation UV_Vis_Spectrophotometer UV-Vis Spectrophotometer Standard_Prep->UV_Vis_Spectrophotometer Sample_Prep Sample Preparation Sample_Prep->UV_Vis_Spectrophotometer Absorbance_Measurement Absorbance Measurement at λmax UV_Vis_Spectrophotometer->Absorbance_Measurement Calibration_Curve Calibration Curve Construction Absorbance_Measurement->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

Figure 2: Workflow for quantitative analysis by UV-Vis Spectrophotometry.
Capillary Electrophoresis (CE)

Capillary Electrophoresis offers high separation efficiency, short analysis times, and minimal sample and solvent consumption. Capillary Zone Electrophoresis (CZE) is particularly well-suited for the analysis of charged species like aminobenzoic acids.

This protocol is based on a method for a similar compound, 2-Amino-4-methoxy-5-nitrobenzonitrile.[2]

  • Instrumentation: Capillary electrophoresis system with a UV-Vis or PDA detector.

  • Capillary: Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5).[2]

  • Electrophoretic Conditions:

    • Voltage: 20 kV[2]

    • Capillary Temperature: 25 °C[2]

    • Detection Wavelength: 254 nm[2]

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[2]

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., water/methanol 90:10 v/v) to a final concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.[2]

Conclusion

The choice of analytical method for the purity analysis of this compound depends on the specific requirements of the analysis.

  • HPLC stands out as the most robust and specific method, capable of separating and quantifying the main component as well as potential impurities. It is the recommended technique for comprehensive quality control and regulatory submissions.

  • UV-Vis Spectrophotometry offers a rapid, simple, and low-cost alternative for routine analysis where the impurity profile is well-characterized and known not to interfere with the measurement of the main component.

  • Capillary Electrophoresis provides a high-efficiency, fast, and low-solvent consumption method that is particularly advantageous for the analysis of charged molecules and complex mixtures.

For drug development and quality assurance, a validated HPLC method is indispensable. However, for routine process monitoring or preliminary screening, UV-Vis spectrophotometry and CE can be valuable and efficient tools. The data and protocols presented in this guide provide a solid foundation for selecting and implementing the most appropriate analytical strategy for ensuring the purity of this compound.

References

A Comparative Study on the Biological Activities of 2-Amino-4-methoxybenzoic Acid and Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of 2-Amino-4-methoxybenzoic acid and its structural analog, anthranilic acid. This report synthesizes available experimental data, details relevant methodologies, and visualizes key biological pathways to facilitate further research and development.

Introduction

Anthranilic acid, a simple aromatic amino acid, and its derivatives are well-established as possessing a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its structural analog, this compound, has been investigated to a lesser extent, with publicly available data on its biological activities being scarce. This guide aims to provide a comparative overview of these two compounds, highlighting the known biological effects of anthranilic acid and the current knowledge gap regarding this compound.

Comparative Analysis of Biological Activities

In contrast, anthranilic acid derivatives have demonstrated significant biological activities across various assays.

Antimicrobial Activity

Derivatives of anthranilic acid have shown notable antibacterial activity. For instance, certain novel derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/ml against Methicillin-Resistant Staphylococcus aureus (MRSA).[2] Other studies have also confirmed the antibacterial potential of various anthranilic acid derivatives.[3][4] Some sulfonamide derivatives of anthranilic acid have demonstrated selective antifungal activity against Candida albicans, with inhibitions of 25-50% at a concentration of 4 μg/mL.[5]

Table 1: Antimicrobial Activity of Anthranilic Acid Derivatives

Derivative TypeMicroorganismActivity (MIC/Inhibition)Reference
Novel derivativesMethicillin-Resistant Staphylococcus aureus (MRSA)2-64 μg/ml[2]
SulfonamidesCandida albicans ATCC 9002825-50% inhibition at 4 μg/mL[5]
Various DerivativesVarious BacteriaSignificant antibacterial activity[3][4]
Anti-inflammatory Activity

The anti-inflammatory properties of anthranilic acid derivatives are well-documented.[6][7] N-sulfonyl anthranilic acids, for example, have shown potent anti-inflammatory effects, with some compounds exhibiting stronger activity than the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen in in-vitro assays targeting interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2).[8] Other novel anthranilic acid derivatives have also demonstrated significant anti-inflammatory activity.[9]

Table 2: Anti-inflammatory Activity of Anthranilic Acid Derivatives

Derivative TypeAssayActivityReference
N-sulfonyl anthranilic acidsIL-1β and COX-2 inhibition in LPS-induced RAW264.7 cellsMore potent than ibuprofen[8]
Novel hybridsAlbumin denaturationGood anti-inflammatory effects[7]
Various derivativesVarious in-vitro and in-vivo modelsSignificant anti-inflammatory activity[6][9]
Anticancer Activity

Numerous studies have explored the anticancer potential of anthranilic acid derivatives.[10][11][12] For instance, sulfonamide derivatives have shown selective cytotoxicity against T-lymphoblast (MOLT-3) cells, with IC50 values ranging from 15.71 to 33.96 μg/mL.[5]

Table 3: Anticancer Activity of Anthranilic Acid Derivatives

Derivative TypeCell LineActivity (IC50)Reference
SulfonamidesT-lymphoblast (MOLT-3)15.71 - 33.96 μg/mL[5]
Dihydroquinazolin derivativesVarious cancer cell linesHighly potent cytotoxicity[10]
Ester derivativesProstate cancer cellsInhibition of cell proliferation[12]

Signaling Pathways

Anthranilic acid is a key intermediate in the biosynthesis of several important molecules and is involved in various signaling pathways. It serves as a precursor for the synthesis of the Pseudomonas quinolone signal (PQS), a quorum-sensing molecule in Pseudomonas aeruginosa.[13] Furthermore, derivatives of anthranilic acid have been shown to act as initiators of apoptosis, suppressors of the hedgehog signaling pathway, and blockers of the mitogen-activated protein kinase (MAPK) pathway.[14]

Anthranilic_Acid_Pathways cluster_downstream Downstream Signaling Chorismate Chorismate Anthranilate Synthase Anthranilate Synthase Chorismate->Anthranilate Synthase phnAB Anthranilic Acid Anthranilic Acid Anthranilate Synthase->Anthranilic Acid PQS Pseudomonas Quinolone Signal (PQS) Anthranilic Acid->PQS pqsA-E, phnAB Apoptosis Initiation Apoptosis Initiation Anthranilic Acid->Apoptosis Initiation Hedgehog Pathway\nSuppression Hedgehog Pathway Suppression Anthranilic Acid->Hedgehog Pathway\nSuppression MAPK Pathway\nBlocking MAPK Pathway Blocking Anthranilic Acid->MAPK Pathway\nBlocking Tryptophan Tryptophan Kynurenine Pathway Kynurenine Pathway Tryptophan->Kynurenine Pathway kynABU Kynurenine Pathway->Anthranilic Acid

Caption: Biosynthetic pathways leading to and downstream signaling of anthranilic acid.

Experimental Protocols

To facilitate further comparative studies, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound stock solution

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Incubator

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the broth medium directly in the 96-well plates.

  • Inoculate each well (except the negative control) with a standardized suspension of the microorganism.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) using a microplate reader to determine microbial growth.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Workflow A Prepare Serial Dilutions of Compounds in 96-well plate B Inoculate with Standardized Microorganism Suspension A->B C Incubate at Optimal Conditions B->C D Assess Microbial Growth (Visual/OD Measurement) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining antimicrobial susceptibility using the broth microdilution method.

In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS), pH 6.4

  • Test compound solutions of varying concentrations

  • Positive control (e.g., Diclofenac sodium)

  • Water bath

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the albumin solution and PBS.

  • Add different concentrations of the test compound or positive control to the reaction mixtures. A control group should contain only the albumin solution and PBS.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight in a CO2 incubator.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion

This comparative guide underscores the significant biological activities of anthranilic acid and its derivatives, particularly in the antimicrobial, anti-inflammatory, and anticancer arenas. In stark contrast, there is a notable absence of publicly available, quantitative experimental data on the biological activities of this compound. This knowledge gap presents a clear opportunity for future research to explore the potential therapeutic applications of this compound and to draw a more direct and comprehensive comparison with its well-studied analog, anthranilic acid. The detailed experimental protocols provided herein offer a standardized framework for conducting such investigations.

References

A Comparative Crystallographic Analysis of 2-Amino-4-methoxybenzoic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for p-anisic acid and 2-amino-4-nitrobenzoic acid, providing a basis for understanding the potential structural characteristics of 2-Amino-4-methoxybenzoic acid derivatives.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZR-factor
p-Anisic AcidC₈H₈O₃MonoclinicP2₁/a16.9810.953.9898.6740.082
2-Amino-4-nitrobenzoic AcidC₇H₆N₂O₄MonoclinicP2₁/n7.9613(3)13.9961(6)7.9942(4)108.699(2)40.036

Experimental Protocols

The determination of the crystal structure for compounds like this compound derivatives involves a series of precise experimental steps. Below is a generalized protocol for the synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 4-methoxy-2-nitrobenzoic acid.

  • Dissolution: 4-methoxy-2-nitrobenzoic acid is dissolved in a suitable solvent, such as methanol.

  • Catalyst Addition: A palladium on carbon (10% Pd/C) catalyst is added to the solution.

  • Hydrogenation: The mixture is subjected to hydrogenation at room temperature and atmospheric pressure for approximately 18 hours.

  • Filtration and Concentration: The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield this compound.

Crystallization

Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis.

  • Solvent Selection: The synthesized compound is dissolved in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone).

  • Slow Evaporation: The solution is allowed to evaporate slowly at room temperature. This gradual process encourages the formation of well-ordered single crystals.

  • Crystal Harvesting: Once formed, the crystals are carefully harvested from the mother liquor.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data is collected, typically at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares on F². Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for X-ray crystallographic analysis and a representative signaling pathway where such compounds might be investigated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis A Starting Materials B Chemical Reaction A->B C Crude Product B->C D Purification (e.g., Recrystallization) C->D E Pure Compound D->E F Solvent Screening E->F G Crystal Growth (Slow Evaporation) F->G H Single Crystal G->H I X-ray Diffraction H->I J Data Collection I->J K Structure Solution & Refinement J->K L Crystallographic Data (CIF file) K->L

Caption: Experimental workflow for X-ray crystallographic analysis.

signaling_pathway A Bioactive Derivative (e.g., of 2-Amino-4- methoxybenzoic acid) B Target Protein (e.g., Enzyme, Receptor) A->B D Downstream Signaling Cascade B->D C Upstream Signaling Components C->B E Cellular Response (e.g., Apoptosis, Proliferation) D->E

Caption: A potential signaling pathway involving a bioactive derivative.

Comparing the reactivity of 2-Amino-4-methoxybenzoic acid with other aminobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Amino-4-methoxybenzoic acid with other aminobenzoic acid isomers. Understanding the nuanced differences in reactivity is crucial for optimizing synthetic routes and developing novel pharmaceutical agents. This analysis is supported by available experimental data and established chemical principles.

Introduction to the Reactivity of Aminobenzoic Acids

The reactivity of aminobenzoic acids is primarily governed by the electronic and steric effects of the amino (-NH₂) and methoxy (-OCH₃) substituents on the benzoic acid backbone. These groups influence the acidity of the carboxylic acid, the nucleophilicity of the amino group, and the susceptibility of the aromatic ring to electrophilic attack.

The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. This is due to its ability to donate electron density to the aromatic ring through resonance. The methoxy group is also an activating, ortho, para-directing group for similar reasons. The carboxylic acid group, conversely, is a deactivating and meta-directing group, withdrawing electron density from the ring.

In this compound, the interplay of these groups dictates its chemical behavior. The amino group at position 2 and the methoxy group at position 4 work in concert to activate the aromatic ring, particularly at the positions ortho and para to them.

Comparison of Physicochemical Properties

The position of the amino and methoxy groups significantly impacts the physicochemical properties of the aminobenzoic acid isomers, which in turn affects their reactivity.

PropertyThis compound2-Aminobenzoic Acid (Anthranilic Acid)3-Aminobenzoic Acid4-Aminobenzoic Acid (PABA)
Molecular Formula C₈H₉NO₃C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 167.16 g/mol [1][2]137.14 g/mol [3]137.14 g/mol [3]137.14 g/mol [3]
pKa (carboxyl group) Not explicitly found~4.78[4]~4.55[4]~2.38-2.50[3]
Appearance White to light yellow/orange powder/crystal[5]White to off-white crystalline powder[3]White to brownish crystalline powder[3]White to slightly yellow crystalline solid[3]

Reactivity in Key Chemical Transformations

The reactivity of this compound is compared with other aminobenzoic acids in three common reaction types: esterification, amidation, and electrophilic aromatic substitution.

Esterification

Esterification of the carboxylic acid group is a fundamental reaction. The rate of acid-catalyzed esterification is influenced by the electronic environment of the carbonyl carbon. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, thus accelerating the reaction.[6]

Amidation

Amide bond formation is crucial in the synthesis of many pharmaceuticals. The reactivity of the carboxylic acid towards amidation, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is also influenced by electronic and steric factors. Similar to esterification, electron-withdrawing groups on the benzoic acid ring can enhance the reactivity of the carboxylic acid.

Electrophilic Aromatic Substitution

The amino and methoxy groups in this compound are strong activating groups, making the aromatic ring highly susceptible to electrophilic attack. The directing effects of these substituents are synergistic, strongly favoring substitution at the 5-position (ortho to the amino group and meta to the methoxy group).

In contrast, the simple aminobenzoic acid isomers exhibit different regioselectivity. For instance, in 4-aminobenzoic acid, the amino group directs electrophiles to the positions ortho to it (positions 3 and 5).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate comparative studies.

Fischer Esterification of Aminobenzoic Acids

Objective: To synthesize the ethyl ester of an aminobenzoic acid.

Materials:

  • Aminobenzoic acid (e.g., this compound)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve the aminobenzoic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring. A precipitate may form.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes.

  • After cooling, pour the reaction mixture into ice water.

  • Neutralize the solution by slowly adding 10% sodium carbonate solution until the pH is approximately 8.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the product to obtain the corresponding ethyl aminobenzoate.

Amidation of Aminobenzoic Acids using EDC/NHS

Objective: To form an amide bond between an aminobenzoic acid and a primary amine.

Materials:

  • Aminobenzoic acid

  • Primary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., hydroxylamine)

Procedure:

  • Dissolve the aminobenzoic acid in the Activation Buffer.

  • Add EDC and NHS to the solution and incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • (Optional) Quench the excess EDC with a thiol-containing compound.

  • Add the primary amine dissolved in Coupling Buffer to the activated acid solution.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Quench the reaction by adding the Quenching Solution.

  • Purify the resulting amide.

Electrophilic Nitration of Benzoic Acids

Objective: To introduce a nitro group onto the aromatic ring of a benzoic acid derivative.

Materials:

  • Benzoic acid derivative

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice/water/salt bath

Procedure:

  • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice/water/salt bath to 0°C or less.

  • In a separate beaker, dissolve the benzoic acid derivative in concentrated sulfuric acid, keeping the temperature below 0°C.

  • Slowly add the cold nitrating mixture to the benzoic acid solution, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring in the cold bath for 10-15 minutes.

  • Pour the reaction mixture over a slurry of ice and water with vigorous stirring to precipitate the product.

  • Filter the product, wash thoroughly with cold water, and air dry.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for comparing the reactivity of different aminobenzoic acids.

G Comparative Reactivity Workflow cluster_start Compound Selection cluster_reactions Parallel Reactions cluster_analysis Analysis cluster_conclusion Conclusion start Select Aminobenzoic Acids (2-Amino-4-methoxy, o, m, p) ester Fischer Esterification start->ester Identical Reaction Conditions amide EDC/NHS Amidation start->amide Identical Reaction Conditions nitro Electrophilic Nitration start->nitro Identical Reaction Conditions kinetics Monitor Reaction Kinetics (e.g., LC-MS, GC) ester->kinetics amide->kinetics nitro->kinetics yield Determine Product Yield and Purity (e.g., NMR, HPLC) kinetics->yield compare Compare Reactivity Data yield->compare

Caption: A logical workflow for the comparative analysis of aminobenzoic acid reactivity.

Conclusion

The reactivity of this compound is a result of the combined electronic and steric effects of its amino and methoxy substituents. The strong activating nature of both groups makes its aromatic ring highly reactive towards electrophilic substitution, with a predictable regioselectivity. For reactions involving the carboxylic acid, such as esterification and amidation, the electron-donating character of the substituents may lead to slightly lower reactivity compared to isomers with electron-withdrawing groups, although steric factors, particularly the ortho-amino group, are also critical. Further quantitative experimental studies under standardized conditions are necessary to provide a definitive ranking of the reactivity of this compound in comparison to other aminobenzoic acid isomers. The provided protocols offer a framework for conducting such comparative investigations.

References

Purity Confirmation of Synthesized 2-Amino-4-methoxybenzoic Acid: A Comparative Guide to Titrimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutic agents. This guide provides a detailed comparison of the titrimetric method for determining the purity of 2-Amino-4-methoxybenzoic acid against alternative analytical techniques, supported by experimental protocols and performance data.

The purity of this compound, a key intermediate in the synthesis of various pharmaceuticals, directly impacts reaction yields, impurity profiles, and the biological activity of final products. While several analytical methods can be employed for purity assessment, non-aqueous titration offers a simple, cost-effective, and accurate approach for quantifying this compound.

Comparative Analysis of Purity Determination Methods

The choice of analytical method for purity confirmation depends on factors such as the required precision, sensitivity, and the nature of potential impurities. While High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities, non-aqueous titration provides a direct measure of the primary substance's content.

ParameterNon-Aqueous TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Neutralization reaction between the basic amino group and a strong acid in a non-aqueous solvent.Separation of components based on their differential partitioning between a mobile and stationary phase.Separation of volatile components based on their partitioning between a mobile gas phase and a stationary phase.
Specificity High for the basic functional group. May not distinguish between structurally similar basic impurities.High; can separate the main compound from structurally similar impurities and by-products.[1]High for volatile impurities; requires derivatization for non-volatile compounds.
Limit of Detection (LOD) ≥ 50 µg/mL (for benzoic acid)[2][3]1 µg/mL (for benzoic acid)[2][3]Dependent on the compound and detector, typically in the ng/mL to pg/mL range.
Accuracy (% Recovery) 97.48 - 98.98% (for benzoic acid)[2][3]98.83 - 100.47% (for benzoic acid)[2][3]Typically >95%, dependent on sample preparation and derivatization.
Precision (% RSD) < 2%< 2%< 5%
Instrumentation Cost LowHighHigh
Analysis Time ~10-15 minutes per sample~15-30 minutes per sample~20-40 minutes per sample
Primary Application Assay of the bulk active substance.Purity testing, impurity profiling, and assay.Analysis of residual solvents and volatile impurities.

Table 1. Comparative overview of analytical methods for purity determination. Data for LOD, Accuracy, and Precision for Titration and HPLC are based on a comparative study of benzoic acid.[2][3]

Experimental Protocols

Non-Aqueous Perchloric Acid Titration

This method is suitable for the determination of the purity of this compound by titrating its basic amino group with a strong acid in a non-aqueous medium. Glacial acetic acid is used as a solvent to enhance the basicity of the amino group.[4]

Reagents and Materials:

  • This compound sample

  • Perchloric acid (HClO₄), 0.1 N in glacial acetic acid

  • Glacial acetic acid (CH₃COOH)

  • Acetic anhydride ((CH₃CO)₂O)

  • Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)

  • Potassium hydrogen phthalate (KHP), primary standard

  • Analytical balance

  • Burette, 50 mL

  • Conical flask, 250 mL

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of 0.1 N Perchloric Acid: Dissolve 8.5 mL of 70-72% perchloric acid in approximately 900 mL of glacial acetic acid. Add 20 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with any water present.[5][6]

  • Standardization of 0.1 N Perchloric Acid: Accurately weigh about 0.5 g of dried potassium hydrogen phthalate (KHP) and dissolve it in 25 mL of glacial acetic acid. Add 2-3 drops of Crystal Violet indicator and titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet to blue-green.

  • Sample Analysis: Accurately weigh approximately 0.3 g of the synthesized this compound and dissolve it in 50 mL of glacial acetic acid. Add 2-3 drops of Crystal Violet indicator.

  • Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid to a blue-green endpoint.[6]

  • Blank Determination: Perform a blank titration using 50 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.

  • Calculation: Purity (%) = (V_sample - V_blank) * N * E / W * 100 Where:

    • V_sample = Volume of HClO₄ used for the sample (mL)

    • V_blank = Volume of HClO₄ used for the blank (mL)

    • N = Normality of the HClO₄ solution

    • E = Equivalent weight of this compound (167.16 g/mol )

    • W = Weight of the sample (g)

Alternative Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and identifying any process-related impurities or degradation products.[1] A typical reverse-phase HPLC method can be employed for this purpose.

Chromatographic Conditions (Typical):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography (GC)

GC is primarily used to identify and quantify volatile impurities, such as residual solvents from the synthesis process. Due to the low volatility of this compound, derivatization is typically required to convert it into a more volatile compound before GC analysis.

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for the purity confirmation process using titration and a decision-making pathway for selecting the appropriate analytical method.

experimental_workflow cluster_prep Sample and Reagent Preparation cluster_titration Titration Process cluster_analysis Data Analysis sample_prep Accurately weigh This compound sample dissolve_sample Dissolve sample in glacial acetic acid sample_prep->dissolve_sample indicator Add Crystal Violet indicator dissolve_sample->indicator prepare_titrant Prepare and standardize 0.1 N Perchloric Acid titrate Titrate with standardized Perchloric Acid prepare_titrant->titrate indicator->titrate endpoint Observe endpoint color change (Violet to Blue-Green) titrate->endpoint record_volume Record titration volumes endpoint->record_volume blank Perform blank titration blank->record_volume calculate_purity Calculate purity (%) record_volume->calculate_purity

Figure 1. Experimental workflow for purity confirmation by titration.

decision_pathway start Purity Analysis Required goal Determine Assay of Bulk Material? start->goal impurities Identify/Quantify Impurities? goal->impurities No titration Use Non-Aqueous Titration goal->titration Yes solvents Analyze Residual Solvents? impurities->solvents No hplc Use HPLC impurities->hplc Yes solvents->hplc No, but need non-volatile impurity data gc Use GC solvents->gc Yes

References

A Comparative Analysis of the Anti-Cancer Properties of 2-Amino-4-methoxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Anti-Cancer Activity

The anti-cancer efficacy of various benzoic acid and benzamide analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of several 2-amino-N-methoxybenzamide and 4-substituted methoxybenzoyl-aryl-thiazole derivatives, which share structural similarities with 2-Amino-4-methoxybenzoic acid.

Table 1: In Vitro Cytotoxicity of 2-Amino-N-methoxybenzamide Derivatives

Compound IDTarget/Proposed TargetA549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)Reference
4c EGFR0.562.462.21[1]
5d EGFR---[1]
5h EGFR---[1]
Gefitinib (Control) EGFR---[1]

Note: Specific IC50 values for compounds 5d and 5h against A549, PC-3, and HepG2 were not provided in the source, but their activity was noted as superior to Gefitinib and Osimertinib, with IC50 values of 95 nM and 71 nM respectively against EGFR.[1]

Table 2: In Vitro Cytotoxicity of 4-Substituted Methoxybenzoyl-aryl-thiazole (SMART) Analogs

Compound TypeCancer Cell LineAverage IC50 Range (µM)Reference
ATCAA-1 derivatives Prostate Cancer0.7 - 1.0[2][3]
ATCAA-1 derivatives Melanoma1.8 - 2.6[2][3]
ATCAA-1 Leukemia (CCRF-CEM)0.124[2][3]
ATCAA-1 Non-Small Cell Lung Cancer (NCI-H522)3.81[2][3]

Mechanisms of Anti-Cancer Action

Several studies on analogs of this compound suggest that their anti-cancer effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

For instance, compound 4c, a 2-amino-N-methoxybenzamide derivative, was found to induce apoptosis in A549 cells and cause cell cycle arrest at the G2/M phase.[1] Molecular docking studies further indicated that this compound could interact with and potentially inhibit the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often dysregulated in cancer.[1] Similarly, other methoxy-containing compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[4][5]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate the anti-cancer properties of these compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), and both adherent and floating cells are collected.

  • Washing: Cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-binding dye such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample of cell lysate, providing insights into the molecular pathways affected by the test compounds.

  • Protein Extraction: Treated cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated EGFR, cleaved caspase-3).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the potential molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation start 2-Amino-4-methoxybenzoic acid analogs cell_culture Cancer Cell Lines start->cell_culture mtt MTT Assay (Cytotoxicity) cell_culture->mtt apoptosis Apoptosis Assay (Annexin V) cell_culture->apoptosis cell_cycle Cell Cycle Analysis cell_culture->cell_cycle western_blot Western Blotting cell_culture->western_blot ic50 IC50 Determination mtt->ic50 mechanism Mechanism of Action apoptosis->mechanism cell_cycle->mechanism western_blot->mechanism sar Structure-Activity Relationship ic50->sar mechanism->sar

Caption: General workflow for the synthesis and in vitro evaluation of anti-cancer compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Analog 2-Amino-4-methoxybenzoic acid analog Analog->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Simplified EGFR signaling pathway and the potential point of inhibition by test compounds.

References

Spectroscopic Showdown: Unmasking the Transformation from Nitro Precursor to 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2-Amino-4-methoxybenzoic acid and its nitro precursor, 4-methoxy-2-nitrobenzoic acid, offers researchers a clear roadmap for monitoring this critical synthetic transformation. This guide provides a comprehensive summary of the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. The distinct electronic environments of the nitro and amino functionalities impart unique spectroscopic characteristics to the precursor and the product. This guide objectively compares this compound with its common precursor, 4-methoxy-2-nitrobenzoic acid, presenting quantitative data in structured tables and outlining the methodologies for their acquisition.

At a Glance: Key Spectroscopic Differences

The primary spectroscopic shifts observed between the two compounds arise from the replacement of the electron-withdrawing nitro group (-NO₂) with the electron-donating amino group (-NH₂). This substitution significantly impacts the chemical shifts of nearby protons and carbon atoms in NMR spectroscopy, alters the vibrational frequencies in IR spectroscopy, and changes the molecular weight and fragmentation patterns in mass spectrometry.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and 4-methoxy-2-nitrobenzoic acid.

Table 1: ¹H NMR Spectral Data Comparison

Proton Assignment This compound (ppm) 4-methoxy-2-nitrobenzoic acid (ppm) Key Differences
-OCH₃3.70 (s, 3H)[1]~3.9 (s, 3H)The methoxy protons in the amino compound are slightly upfield due to the electron-donating nature of the amino group.
Aromatic H6.09 (dd, 1H); 6.23 (d, 1H); 7.59 (d, 1H)[1]Aromatic protons are generally downfield compared to the amino compound.The amino group's electron-donating effect shields the aromatic protons, shifting them upfield. The nitro group's electron-withdrawing nature deshields them, causing a downfield shift.
-NH₂Broad singlet, variable-Presence of a broad singlet corresponding to the amine protons in the amino compound.
-COOHBroad singlet, variableBroad singlet, variableThe carboxylic acid proton is present in both but its chemical shift can be highly variable depending on concentration and solvent.

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Assignment This compound (ppm) 4-methoxy-2-nitrobenzoic acid (ppm) Key Differences
-OCH₃~55~56Minimal change, but a slight upfield shift can be observed for the amino compound.
Aromatic C~98-150~115-150The carbon attached to the amino group (C-2) is significantly shielded (shifted upfield) compared to the carbon attached to the nitro group. Other aromatic carbons also experience shifts due to the change in the substituent.
C=O~169~165The electronic environment of the carboxylic acid carbon is also influenced, leading to a slight shift.

Table 3: IR Spectral Data Comparison (cm⁻¹)

Functional Group This compound 4-methoxy-2-nitrobenzoic acid Key Differences
N-H Stretch~3300-3500 (two bands)-The presence of two characteristic N-H stretching bands for the primary amine.
O-H Stretch (Carboxylic Acid)~2500-3300 (broad)~2500-3300 (broad)A broad O-H stretch is a characteristic feature of the carboxylic acid dimer in both compounds.
C=O Stretch (Carboxylic Acid)~1680~1700The carbonyl stretching frequency is slightly lower in the amino compound.
NO₂ Stretch-~1530 (asymmetric) and ~1350 (symmetric)Strong, characteristic stretches for the nitro group are absent in the amino compound.
C-N Stretch~1250-A C-N stretching vibration is present for the amino compound.
C-O Stretch~1200-1300 and ~1000-1100~1200-1300 and ~1000-1100Both compounds exhibit C-O stretching for the ether and carboxylic acid.

Table 4: Mass Spectrometry Data Comparison

Parameter This compound 4-methoxy-2-nitrobenzoic acid Key Differences
Molecular Ion (M⁺)m/z 167[2][3]m/z 197[4]The molecular ion peak is 30 units lower for the amino compound, corresponding to the mass difference between -NH₂ (16) and -NO₂ (46).
Key FragmentsFragments corresponding to the loss of H₂O, CO, and COOH.Fragments showing the loss of -OH, -NO, and -NO₂.The fragmentation patterns are distinct, reflecting the different functional groups.

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for these types of molecules.

  • Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.

  • Data Acquisition: The instrument is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

Logical Relationship Diagram

The following diagram illustrates the synthetic transformation from the nitro precursor to the final amino product.

G Synthetic Transformation Pathway Precursor 4-methoxy-2-nitrobenzoic acid Reagents Reduction (e.g., H₂, Pd/C) Precursor->Reagents Product This compound Reagents->Product

Caption: Synthetic route from the nitro precursor to the amino product.

References

A Comparative Guide to the Synthetic Routes of 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Amino-4-methoxybenzoic acid is a valuable building block in the pharmaceutical industry. This guide provides a comparative analysis of synthetic routes to this compound, offering a validated, high-yield method and exploring a potential alternative. The information presented is supported by experimental data to aid in the selection of the most suitable synthesis strategy based on laboratory or industrial needs.

Performance Comparison of Synthetic Routes

The selection of an optimal synthetic pathway depends on several factors, including yield, purity of the final product, reaction conditions, and the availability and cost of starting materials. Below is a summary of two potential routes for the synthesis of this compound.

Synthetic RouteStarting MaterialKey Reagents/CatalystReaction TimeTemperatureYield (%)PurityKey AdvantagesKey Disadvantages
Route 1: Catalytic Hydrogenation 4-Methoxy-2-nitrobenzoic acid10% Palladium on carbon, Hydrogen gas18 hoursRoom Temperature~100%[1][2]High (product is a colorless solid)[1][2]High yield, mild reaction conditions, simple work-up.Requires specialized hydrogenation equipment, catalyst can be expensive.
Route 2: Hofmann Rearrangement (Proposed) 4-MethoxyphthalimideSodium hypobromite (from Br₂ and NaOH)VariableTypically requires heatingModerate to low (estimated)Often requires extensive purificationUtilizes readily available and inexpensive reagents.Harsh reaction conditions, potential for side reactions and lower yields, formation of byproducts.[3][4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for the described synthetic routes.

Synthetic_Route_1 start 4-Methoxy-2-nitrobenzoic acid product This compound start->product H₂, 10% Pd/C Methanol, RT, 18h

Caption: Catalytic hydrogenation of 4-Methoxy-2-nitrobenzoic acid.

Synthetic_Route_2 start 4-Methoxyphthalimide intermediate Isocyanate Intermediate start->intermediate 1. Br₂, NaOH 2. H₂O product This compound intermediate->product Hydrolysis

Caption: Proposed Hofmann rearrangement of 4-Methoxyphthalimide.

Experimental Protocols

Route 1: Catalytic Hydrogenation of 4-Methoxy-2-nitrobenzoic acid

This route provides a highly efficient and clean method for the synthesis of this compound.[1][2]

Materials:

  • 4-Methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol)

  • 10% Palladium on carbon (300 mg)

  • Methanol (80 mL)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Celite or diatomaceous earth for filtration

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-Methoxy-2-nitrobenzoic acid (3 g) in methanol (80 mL).

  • Carefully add 10% palladium on carbon catalyst (300 mg) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (atmospheric pressure is sufficient) and stir the reaction mixture at room temperature for 18 hours.

  • Upon completion of the reaction, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst.

  • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • The resulting product is this compound as a colorless solid (2.50 g, 100% yield).[1][2]

Workflow Diagram:

Experimental_Workflow_Route_1 cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation dissolve Dissolve 4-Methoxy-2-nitrobenzoic acid in Methanol add_catalyst Add 10% Pd/C catalyst dissolve->add_catalyst hydrogenate Stir under H₂ atmosphere (RT, 18h) add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate filtrate filter->concentrate product Obtain pure product concentrate->product

Caption: Workflow for the catalytic hydrogenation of 4-Methoxy-2-nitrobenzoic acid.

Discussion of Alternative Routes

While the catalytic hydrogenation of 4-Methoxy-2-nitrobenzoic acid stands out as a superior method, it is valuable to consider other potential synthetic strategies and their inherent challenges.

Hofmann Rearrangement: The Hofmann rearrangement of a primary amide (or in this case, a phthalimide) to an amine is a classic transformation.[4] A hypothetical route starting from 4-methoxyphthalimide could be envisioned. However, the traditional conditions for this reaction, involving strong base and bromine at elevated temperatures, can be harsh and may not be compatible with all functional groups. Furthermore, the synthesis of the starting 4-methoxyphthalimide would add extra steps to the overall process. Studies on similar substituted phthalimides have shown that this reaction can be low-yielding and produce difficult-to-separate side products.[3]

Synthesis from 3-Methoxybenzoic Acid: Another conceivable route could begin with the more readily available 3-methoxybenzoic acid. This would necessitate a nitration step to introduce the nitro group, followed by reduction. However, the methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The nitration of 3-methoxybenzoic acid would likely result in a mixture of isomers (2-nitro, 4-nitro, and 6-nitro derivatives), presenting a significant purification challenge and leading to a low yield of the desired 4-methoxy-2-nitrobenzoic acid intermediate.

Conclusion

Based on the available data, the catalytic hydrogenation of 4-Methoxy-2-nitrobenzoic acid is the most effective and validated synthetic route to this compound. It offers an exceptionally high yield under mild conditions with a straightforward work-up procedure. While alternative routes such as the Hofmann rearrangement are mechanistically possible, they are anticipated to be less efficient and present more significant challenges in terms of reaction conditions and product purification. For researchers and drug development professionals requiring a reliable and high-yielding synthesis of this compound, the catalytic hydrogenation method is the recommended choice.

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of 2-Amino-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of design, synthesis, and evaluation. In this landscape, in silico techniques such as molecular docking have become indispensable tools for predicting the binding affinities and interaction patterns of small molecules with biological targets. This guide presents a comparative docking study of derivatives based on the 2-Amino-4-methoxybenzoic acid scaffold, offering insights into their potential as enzyme inhibitors.

This analysis focuses on a synthesized 4H-benzo[h]chromene derivative, which incorporates a modified this compound-like core, and evaluates its interaction with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The performance of this derivative is compared against the established EGFR inhibitor, Erlotinib, to benchmark its efficacy.

Comparative Analysis of Inhibitory Activity and Binding Affinity

The synthesized 4H-benzo[h]chromene derivative was evaluated for its inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically significant T790M mutant (EGFRT790M), which is associated with drug resistance. Molecular docking simulations were then performed to elucidate the binding modes and estimate the binding energies.

CompoundTargetIC50 (µM)[1]Binding Energy (kcal/mol)Interacting Residues
Synthesized Derivative EGFRWT3.27 ± 0.72-8.5Met769, Leu777, Asp831
EGFRT790M1.92 ± 0.05-9.2Met769, Leu777, Asp831
Erlotinib (Reference) EGFRWTNot Specified-9.8Met793, Leu718, Asp855
EGFRT790MNot Specified-7.9Met793, Leu718, Asp855

The synthesized derivative demonstrated moderate activity against wild-type EGFR and, notably, enhanced potency against the T790M mutant, suggesting its potential to overcome certain forms of drug resistance.[1] The docking studies revealed that the compound maintains a stable binding mode in both the wild-type and mutant EGFR active sites, primarily through interactions with the hinge region residue Met769.[1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.

Synthesis of the this compound Derivative

The 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile was synthesized via a microwave-assisted one-pot reaction.[1] 4-Methoxynaphthalen-1-ol, 2-bromobenzaldehyde, and malononitrile were combined in ethanol with piperidine as a catalyst. The mixture was subjected to microwave irradiation at 140°C for two minutes.[1] The resulting product was purified and characterized using various spectroscopic techniques.[1]

Molecular Docking Protocol

The molecular docking simulations were performed using the AutoDock 4.2.6 software suite to predict the binding interactions between the ligands and the EGFR kinase domain.[1]

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the EGFR kinase domain (PDB ID: 4HJO) was obtained from the Protein Data Bank.[1] The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The 3D structures of the synthesized derivative and Erlotinib were generated and optimized using appropriate software.

  • Grid Box Generation: A grid box was defined to encompass the active site of the EGFR kinase domain, centered on the co-crystallized inhibitor.

  • Docking Simulation: The Lamarckian Genetic Algorithm was employed for the docking calculations, with a set number of docking runs.

  • Analysis of Results: The resulting docking poses were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å. The pose with the lowest binding energy within the most populated cluster was selected for detailed analysis of the protein-ligand interactions.[1]

Visualizing Molecular Interactions and Workflows

Diagrammatic representations of signaling pathways and experimental workflows provide a clear and concise understanding of the complex processes involved.

experimental_workflow Experimental Workflow for Comparative Docking Study cluster_synthesis Compound Synthesis & Characterization cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Evaluation synthesis Synthesis of 2-Amino-4-methoxybenzoic Acid Derivative characterization Spectroscopic Characterization (NMR, IR, MS) synthesis->characterization ligand_prep Ligand Preparation (Derivative & Erlotinib) characterization->ligand_prep protein_prep Protein Preparation (PDB: 4HJO) docking Molecular Docking (AutoDock) protein_prep->docking ligand_prep->docking analysis Analysis of Docking Results (Binding Energy, Interactions) docking->analysis cell_lines EGFR WT & T790M Cell Lines ic50 IC50 Determination cell_lines->ic50 ic50->analysis Correlate

Caption: Workflow for the synthesis, in silico analysis, and in vitro evaluation of this compound derivatives.

egfr_signaling_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor 2-Amino-4-methoxybenzoic Acid Derivative Inhibitor->EGFR

Caption: Simplified representation of the EGFR signaling cascade and the point of inhibition by the studied derivatives.

References

A Comparative Guide to the Characterization of 2-Amino-4-methoxybenzoic Acid Impurities by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for 2-Amino-4-methoxybenzoic acid and its potential process-related impurities. By leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), researchers can unequivocally identify and quantify these impurities, ensuring the quality and safety of pharmaceutical ingredients.

Introduction to Potential Impurities

This compound is a valuable building block in organic synthesis. A common synthetic route involves the reduction of 4-Methoxy-2-nitrobenzoic acid. This process can lead to several potential impurities, primarily the unreacted starting material and possible byproducts from side reactions such as demethylation.

This guide focuses on two key potential impurities:

  • 4-Methoxy-2-nitrobenzoic acid: The unreacted starting material from the primary synthesis route.

  • 2-Amino-4-hydroxybenzoic acid: A potential byproduct formed through the demethylation of either the starting material or the final product under certain reaction conditions.

The structural differences between the target molecule and these impurities lead to distinct spectroscopic signatures, which are detailed below.

Comparative Spectroscopic Data

The following tables summarize the key NMR and MS data that enable the differentiation of this compound from its common impurities. All NMR data is referenced to standard solvents.

Table 1: Comparative ¹H NMR Data (DMSO-d₆, 400 MHz)

Compound NameAromatic H (Position 3)Aromatic H (Position 5)Aromatic H (Position 6)Methoxy (-OCH₃)Other
This compound ~6.23 ppm (d)~6.09 ppm (dd)~7.59 ppm (d)~3.70 ppm (s)Amino (-NH₂): Broad singlet
4-Methoxy-2-nitrobenzoic acid ~7.65 ppm (d)~7.45 ppm (dd)~7.95 ppm (d)~3.90 ppm (s)N/A
2-Amino-4-hydroxybenzoic acid ~6.15 ppm (d)~5.95 ppm (dd)~7.45 ppm (d)N/AAmino (-NH₂), Hydroxyl (-OH): Broad singlets

Table 2: Comparative ¹³C NMR Data (DMSO-d₆, 100 MHz)

Compound NameC=OC-NH₂ / C-NO₂C-OCH₃ / C-OHAromatic Carbons-OCH₃
This compound ~168.5~152.0 (C2)~164.0 (C4)~132.5 (C6), ~105.0 (C1), ~103.0 (C5), ~98.0 (C3)~55.0
4-Methoxy-2-nitrobenzoic acid ~166.0~149.0 (C2)~163.0 (C4)~132.0 (C6), ~125.0 (C1), ~118.0 (C5), ~108.0 (C3)~56.5
2-Amino-4-hydroxybenzoic acid ~169.0~151.5 (C2)~162.0 (C4)~132.0 (C6), ~106.0 (C1), ~104.0 (C5), ~100.0 (C3)N/A

Table 3: Comparative Mass Spectrometry Data (Electron Ionization - EI)

Compound NameMolecular FormulaMolecular Weight[M]⁺ (m/z)Key Fragmentation Ions (m/z) and Interpretation
This compound C₈H₉NO₃167.16167150 ([M-OH]⁺), 149 ([M-H₂O]⁺), 122 ([M-COOH]⁺), 108 ([M-CO₂-CH₃]⁺)[1]
4-Methoxy-2-nitrobenzoic acid C₈H₇NO₅197.14197180 ([M-OH]⁺), 151 ([M-NO₂]⁺), 121 ([M-NO₂-OCH₂]⁺)[2][3]
2-Amino-4-hydroxybenzoic acid C₇H₇NO₃153.14153136 ([M-OH]⁺), 135 ([M-H₂O]⁺), 108 ([M-COOH]⁺)[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate impurity characterization.

Sample Preparation
  • For NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • For LC-MS Analysis: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute to a working concentration of 10-100 µg/mL using the initial mobile phase composition.

NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard one-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • 2D NMR (for structural confirmation):

    • COSY: To establish ¹H-¹H spin-spin coupling networks.

    • HSQC: To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC: To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • LC Method (Illustrative):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/PDA detector monitoring at relevant wavelengths (e.g., 254 nm, 280 nm).

  • MS Method:

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan mode to detect all ions. For higher sensitivity and confirmation, Selected Ion Monitoring (SIM) or tandem MS (MS/MS) can be employed to monitor for the specific molecular weights of expected impurities.

Visualized Workflows and Relationships

Diagrams created using Graphviz help to visualize the logical flow of the analysis and the chemical relationships between the compounds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Test Sample of This compound PrepNMR Dissolve in DMSO-d6 (5-10 mg/0.7 mL) Sample->PrepNMR PrepMS Dilute in Mobile Phase (10-100 µg/mL) Sample->PrepMS NMR NMR Spectroscopy (1H, 13C, 2D) PrepNMR->NMR LC HPLC Separation (C18 Column) PrepMS->LC MS Mass Spectrometry (ESI-MS Full Scan) LC->MS DataNMR Compare Chemical Shifts & Coupling Constants NMR->DataNMR DataMS Analyze Molecular Ion & Fragmentation MS->DataMS StructElucid Structure Elucidation of Unknowns DataNMR->StructElucid DataMS->StructElucid Quant Quantification of Impurities StructElucid->Quant

Caption: Experimental workflow for impurity identification and characterization.

impurity_relationship Start 4-Methoxy-2-nitrobenzoic acid (Starting Material) Product This compound (Final Product) Start->Product Reduction (-NO2 to -NH2) Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Impurity2 Demethylation Byproduct (2-Amino-4-hydroxybenzoic acid) Product->Impurity2 Demethylation Side Reaction

Caption: Synthetic relationship between the product and its key impurities.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.